Product packaging for Cyclopropa[E]pyrido[1,2-A]pyrazine(Cat. No.:CAS No. 675843-18-2)

Cyclopropa[E]pyrido[1,2-A]pyrazine

Cat. No.: B12516819
CAS No.: 675843-18-2
M. Wt: 142.16 g/mol
InChI Key: XRJNTMZUYPSJGF-UHFFFAOYSA-N
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Description

Cyclopropa[E]pyrido[1,2-A]pyrazine is a useful research compound. Its molecular formula is C9H6N2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2 B12516819 Cyclopropa[E]pyrido[1,2-A]pyrazine CAS No. 675843-18-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

675843-18-2

Molecular Formula

C9H6N2

Molecular Weight

142.16 g/mol

IUPAC Name

1,5-diazatricyclo[5.4.0.02,4]undeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C9H6N2/c1-2-4-11-7(3-1)6-10-8-5-9(8)11/h1-6H

InChI Key

XRJNTMZUYPSJGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C3C=C3N2C=C1

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Scaffold: A Technical Guide to the Synthesis of Cyclopropa[E]pyrido[1,2-A]pyrazine and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the synthesis of the novel and relatively unexplored Cyclopropa[E]pyrido[1,2-A]pyrazine scaffold. Initial investigations reveal a significant scarcity of published literature detailing the direct synthesis of this specific heterocyclic system. The Chemical Abstracts Service (CAS) has assigned the number 675843-18-2 to this compound, confirming its registration as a unique chemical entity. However, a comprehensive search of scientific databases and chemical literature did not yield specific synthetic protocols, quantitative data, or detailed experimental procedures for its preparation.

The absence of direct synthetic routes in the public domain suggests that this compound may be a very recent discovery, a proprietary compound, or a scaffold that has been computationally designed but not yet synthesized or reported.

To provide valuable context and potential synthetic strategies for researchers interested in this novel core, this guide will focus on the synthesis of closely related and well-documented pyrido[1,2-a]pyrazine and imidazo[1,2-a]pyrazine scaffolds. The methodologies presented for these analogous systems may serve as a foundational blueprint for the prospective synthesis of the this compound core.

Synthesis of Analogous Scaffolds: Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine

A notable approach to a related scaffold, the pyrido[2,3-e]pyrrolo[1,2-a]pyrazine system, involves a tandem iminium cyclization and Smiles rearrangement. This methodology has proven effective for creating a library of diversified derivatives.[1]

Key Reaction Parameters
CatalystReactant TypeEfficiencyReference
Trifluoroacetic Acid (TFA)Aromatic aminesEfficient[1]
Titanium Tetrachloride (TiCl4)Aliphatic aminesSuperior[1]
Experimental Protocol: Tandem Iminium Cyclization and Smiles Rearrangement[1]

A solution of pyridinyloxyacetaldehyde (1 equivalent) and a primary amine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) is treated with either trifluoroacetic acid (TFA) for aromatic amines or titanium tetrachloride (TiCl4) for aliphatic amines (catalytic amount) at room temperature. The reaction is stirred for a specified time (typically monitored by TLC) until completion. Upon completion, the reaction mixture is quenched, and the product is isolated and purified using standard chromatographic techniques.

Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_catalyst Catalyst cluster_process Process cluster_workup Workup & Purification cluster_product Final Product Pyridinyloxyacetaldehyde Pyridinyloxyacetaldehyde Reaction_Vessel Reaction in Dichloromethane Pyridinyloxyacetaldehyde->Reaction_Vessel Primary_Amine Primary Amine (Aromatic or Aliphatic) Primary_Amine->Reaction_Vessel Cyclization Tandem Iminium Cyclization & Smiles Rearrangement Reaction_Vessel->Cyclization Catalyst_Choice TFA (for Aromatic Amines) or TiCl4 (for Aliphatic Amines) Catalyst_Choice->Reaction_Vessel Quenching Quenching Cyclization->Quenching Purification Chromatography Quenching->Purification Final_Product Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Scaffold Purification->Final_Product

Caption: Synthetic workflow for Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine.

Synthesis of Analogous Scaffolds: Imidazo[1,2-a]pyrazine Derivatives

Another relevant synthetic strategy is the iodine-catalyzed three-component condensation for the synthesis of imidazo[1,2-a]pyrazine derivatives. This one-pot reaction offers good yields at room temperature.

Experimental Protocol: Iodine-Catalyzed Three-Component Condensation

In a typical procedure, a mixture of an aryl aldehyde (1 mmol), 2-aminopyrazine (1 mmol), and tert-butyl isocyanide (1.2 mmol) is stirred in a suitable solvent (e.g., methanol) in the presence of a catalytic amount of iodine (5 mol%) at room temperature. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired imidazo[1,2-a]pyrazine derivative.

Reaction Scheme

G Aryl_Aldehyde Aryl Aldehyde Reaction One-Pot Reaction (Methanol, RT) Aryl_Aldehyde->Reaction 2_Aminopyrazine 2-Aminopyrazine 2_Aminopyrazine->Reaction tBu_Isocyanide tert-Butyl Isocyanide tBu_Isocyanide->Reaction Iodine Iodine (catalyst) Iodine->Reaction Product Imidazo[1,2-a]pyrazine Derivative Reaction->Product

References

Forging New Paths: A Technical Guide to Novel Synthetic Routes for Cyclopropa[E]pyrido[1,2-A]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds is a cornerstone of modern drug discovery. The unique structural and electronic properties of fused heterocyclic systems make them fertile ground for the development of new therapeutic agents. This technical guide delves into the synthesis of a promising, yet underexplored, heterocyclic core: Cyclopropa[E]pyrido[1,2-A]pyrazine . Due to the nascent stage of research into this specific scaffold, this document presents a forward-looking perspective, proposing novel synthetic strategies based on established methodologies for related heterocyclic systems.

Proposed Synthetic Strategies

The synthesis of the this compound core can be approached through two primary retrosynthetic disconnections:

  • Route A: Late-Stage Cyclopropanation. This strategy focuses on the initial construction of a suitable pyrido[1,2-a]pyrazine precursor followed by the annulation of the cyclopropane ring.

  • Route B: Early-Stage Cyclopropanation. This approach involves the synthesis of a cyclopropane-containing building block that is subsequently used to construct the pyrido[1,2-a]pyrazine ring system.

Route A: Late-Stage Cyclopropanation of a Pyrido[1,2-a]pyrazinone Precursor

This proposed route commences with the synthesis of a dihydropyrido[1,2-a]pyrazinone intermediate, which then undergoes cyclopropanation.

Workflow for Proposed Route A

Route_A cluster_0 Synthesis of Pyrido[1,2-a]pyrazinone Core cluster_1 Cyclopropanation cluster_2 Final Transformation A 2-Aminopyridine C Michael Addition & Intramolecular Cyclization A->C B α,β-Unsaturated Ester B->C D Dihydropyrido[1,2-a]pyrazinone C->D E Simmons-Smith or Transition Metal-Catalyzed Cyclopropanation D->E F Cyclopropa[e]pyrido[1,2-a]pyrazinone E->F G Reduction/Deoxygenation F->G H Target Molecule: This compound G->H

Caption: Proposed synthetic workflow for Route A.

Experimental Protocols (Key Experiments):

  • Synthesis of Dihydropyrido[1,2-a]pyrazinone (Analogous Procedure):

    • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the α,β-unsaturated ester (1.1 eq).

    • Add a base (e.g., DBU, NaH) (1.2 eq) and heat the reaction mixture under reflux for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Rhodium-Catalyzed Cyclopropanation of the Pyrido[1,2-a]pyrazinone (Analogous Procedure):

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the dihydropyrido[1,2-a]pyrazinone (1.0 eq) and a chiral rhodium catalyst (e.g., Rh2(OAc)4, 1-5 mol%) in a dry, non-protic solvent (e.g., dichloromethane, toluene).

    • Slowly add a solution of a diazo compound (e.g., ethyl diazoacetate) (1.5-2.0 eq) in the same solvent via a syringe pump over several hours at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture for an additional 1-2 hours after the addition is complete.

    • Quench the reaction by the addition of a few drops of acetic acid.

    • Concentrate the mixture and purify by flash chromatography.

Quantitative Data (Based on Analogous Reactions):

StepReactantsCatalyst/ReagentSolventTemp. (°C)Yield (%)Reference (Analogous)
Pyrido[1,2-a]pyrazinone Synthesis2-Aminopyridine, Diethyl maleateDBUEthanol7865-85[1]
Rh-Catalyzed CyclopropanationN-substituted 2-pyridone, Ethyl diazoacetateRh2(OAc)4CH2Cl22570-95[2]
Route B: Synthesis from a Cyclopropanated Precursor

This alternative strategy involves the initial synthesis of a cyclopropyl-containing building block, which is then elaborated to form the desired tricyclic system.

Workflow for Proposed Route B

Route_B cluster_0 Synthesis of Cyclopropyl Precursor cluster_1 Ring Annulation I Substituted Pyridine J Cyclopropanation I->J K Cyclopropa[b]pyridine derivative J->K L Functional Group Interconversion K->L M Functionalized Cyclopropa[b]pyridine L->M N Condensation with α-amino acid derivative M->N O Target Molecule: This compound N->O

Caption: Proposed synthetic workflow for Route B.

Experimental Protocols (Key Experiments):

  • Enzymatic Cyclopropanation of a Pyridyl-Substituted Olefin (Analogous Procedure):

    • Prepare a buffer solution (e.g., potassium phosphate buffer) and add the engineered hemoprotein catalyst.

    • Add the pyridyl-substituted olefin substrate and a carbene precursor (e.g., a pyridotriazole).

    • If necessary, add a reducing agent (e.g., sodium dithionite) to initiate the catalytic cycle.

    • Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) for 24-48 hours.

    • Extract the product with an organic solvent and purify by chromatography.

  • Construction of the Pyrazine Ring (Analogous Procedure):

    • The functionalized cyclopropa[b]pyridine, containing for example an amino group and a carbonyl group at appropriate positions, is dissolved in a suitable solvent like ethanol.

    • An α-amino acid ester hydrochloride (1.1 eq) and a base (e.g., triethylamine, 2.2 eq) are added.

    • The reaction mixture is heated to reflux for 12-24 hours.

    • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Quantitative Data (Based on Analogous Reactions):

StepReactantsCatalyst/ReagentSolventTemp. (°C)Yield (%)Reference (Analogous)
Enzymatic CyclopropanationStyrene, PyridotriazoleEngineered MyoglobinBuffer25up to 99[3]
Pyrazine Ring Formation2-Aminobenzaldehyde, Glycine methyl ester-Ethanol7870-90General Knowledge

Signaling Pathways and Biological Relevance

While the biological activity of this compound derivatives is yet to be explored, the parent pyrido[1,2-a]pyrazine scaffold is known to interact with various biological targets. For instance, derivatives have been investigated as mu-opioid receptor antagonists. The introduction of a strained cyclopropane ring is a common strategy in medicinal chemistry to modulate the conformation and electronic properties of a molecule, potentially leading to enhanced binding affinity and selectivity for specific protein targets.

Hypothetical Signaling Pathway Interaction

Signaling_Pathway Molecule This compound Derivative Receptor Target Receptor (e.g., GPCR, Kinase) Molecule->Receptor Binding & Modulation Downstream Downstream Signaling Cascade Receptor->Downstream Signal Transduction Response Cellular Response (e.g., Inhibition of Proliferation) Downstream->Response Effect

Caption: Hypothetical interaction with a cellular signaling pathway.

Conclusion and Future Directions

The synthesis of this compound derivatives represents an exciting and untapped area of chemical research. The proposed synthetic routes in this guide, based on established chemical transformations, offer a rational starting point for the exploration of this novel heterocyclic system. The successful synthesis of these compounds will undoubtedly pave the way for comprehensive investigations into their physicochemical properties and biological activities, potentially leading to the discovery of new lead compounds for drug development. Further research should focus on the optimization of the proposed reaction conditions, the exploration of substrate scope, and the asymmetric synthesis of chiral derivatives to fully unlock the therapeutic potential of this intriguing molecular scaffold.

References

An Inquiry into the Physicochemical Profile of Cyclopropa[E]pyrido[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a novel chemical entity's physical and chemical properties is paramount. This guide addresses the current state of knowledge regarding the core heterocyclic compound, Cyclopropa[E]pyrido[1,2-A]pyrazine.

Upon a thorough review of available scientific literature and chemical databases, it has been determined that there is a significant lack of published experimental data on the physical and chemical properties of this compound. While the compound is registered with a CAS Number of 675843-18-2, detailed experimental characterization, including but not limited to melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), is not publicly available at this time. Similarly, established experimental protocols for its synthesis, purification, and analysis have not been found in the searched literature.

Computed and Basic Properties

While experimental data is scarce, some basic and computed properties for this compound have been reported. These are summarized in the table below. It is crucial to note that these are predicted values and have not been experimentally verified.

PropertyValueSource
CAS Number 675843-18-2--INVALID-LINK--
Molecular Formula C₉H₆N₂--INVALID-LINK--
Molecular Weight 142.161 g/mol --INVALID-LINK--
XLogP3-AA 1.1--INVALID-LINK--
Hydrogen Bond Acceptor Count 2--INVALID-LINK--
Topological Polar Surface Area 15.6 Ų--INVALID-LINK--
Heavy Atom Count 11--INVALID-LINK--

Context from Related Heterocyclic Systems

In the absence of specific data for this compound, researchers may find it informative to consider the properties and reactivity of structurally related fused aza-heterocyclic systems. Compounds such as pyrido[1,2-a]pyrazines and imidazo[1,2-a]pyrazines are well-documented in the chemical literature. These classes of compounds are known to exhibit a range of biological activities and are of interest in medicinal chemistry.

The synthesis of fused heterocyclic compounds often involves cyclization reactions, ring-closing metathesis, and Diels-Alder reactions. For instance, the synthesis of pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives has been achieved through a tandem iminium cyclization and Smiles rearrangement.[1] Such methodologies could potentially be adapted for the synthesis of the target cyclopropa-fused system.

Future Research Directions

The current lack of data for this compound highlights a gap in the chemical knowledge base and presents an opportunity for further research. The synthesis and characterization of this novel heterocyclic core would be a valuable contribution to the field.

A potential synthetic approach could involve the construction of the pyrido[1,2-a]pyrazine core followed by a cyclopropanation reaction. The logical workflow for such a research endeavor is outlined below.

G cluster_synthesis Synthetic Strategy cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials pyrido_synthesis Synthesis of Pyrido[1,2-a]pyrazine Core start->pyrido_synthesis cyclopropanation Cyclopropanation Reaction pyrido_synthesis->cyclopropanation target This compound cyclopropanation->target purification Purification (e.g., Chromatography) target->purification spectroscopy Spectroscopic Analysis (NMR, MS, IR) purification->spectroscopy physchem Physicochemical Property Determination spectroscopy->physchem screening Biological Screening physchem->screening sar Structure-Activity Relationship Studies screening->sar

Proposed research workflow for this compound.

Conclusion

While a detailed technical guide on the physical and chemical properties of this compound cannot be provided at this time due to the absence of experimental data, this document serves to summarize the currently available information and to propose a direction for future research. The exploration of this novel heterocyclic system may unveil unique chemical properties and potential applications in various scientific domains, including drug discovery. Researchers are encouraged to undertake the synthesis and characterization of this compound to fill the existing knowledge gap.

References

A Technical Guide to the NMR Spectroscopic Analysis of Cyclopropa[E]pyrido[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropa[e]pyrido[1,2-a]pyrazine is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Its rigid, strained tricyclic structure is expected to confer unique chemical and biological properties. A thorough understanding of its molecular structure is paramount for its development and application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

This technical guide provides a comprehensive overview of the methodologies for acquiring and interpreting 1H and 13C NMR data for this compound. While specific experimental data for this exact molecule is not yet publicly available, this document outlines the necessary experimental protocols and discusses the expected spectral features based on analogous heterocyclic systems.

Experimental Protocols

The successful acquisition of high-quality 1H and 13C NMR spectra for a novel compound like this compound requires careful consideration of the experimental parameters.

1. Sample Preparation

  • Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl3) is a common starting point for many organic molecules. However, the solubility of the compound and the potential for solvent-induced chemical shifts should be considered. Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d6), deuterated methanol (CD3OD), and deuterated acetonitrile (CD3CN). The solvent should be of high purity to avoid interfering signals.

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for 1H NMR. For 13C NMR, which is inherently less sensitive, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.00 ppm. A small amount is typically added to the solvent by the manufacturer.

2. NMR Instrument and Parameters

High-field NMR spectrometers (400 MHz or higher) are recommended to achieve better signal dispersion, which is particularly important for complex spin systems expected in heterocyclic compounds.

For ¹H NMR:

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic compounds.

  • Acquisition Time: An acquisition time of 2-4 seconds is typical.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

  • Number of Scans: For a moderately concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.

For ¹³C NMR:

  • Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30 or zgdc, is used to simplify the spectrum and enhance sensitivity.

  • Spectral Width: A spectral width of 0 to 220 ppm will cover the chemical shift range for most carbon environments.

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

  • Number of Scans: Due to the low natural abundance of 13C, a significantly larger number of scans (from several hundred to several thousand) is required compared to 1H NMR.

3. Advanced 2D NMR Experiments

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of 2D NMR experiments is indispensable:

  • COSY (Correlation Spectroscopy): Identifies J-coupled protons, revealing proton-proton connectivity within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help in determining the stereochemistry and conformation of the molecule.

Expected ¹H and ¹³C NMR Spectral Features

While experimental data is not available, we can predict the general features of the 1H and 13C NMR spectra of this compound by analyzing its structure and comparing it to related heterocyclic systems like pyridopyrazines and other fused aromatic rings.

Structure of this compound:

Expected ¹H NMR Chemical Shifts (ppm):

  • Aromatic Protons (Pyridopyrazine moiety): The protons on the pyridopyrazine core are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts will be influenced by the electron-withdrawing nitrogen atoms and the ring fusion. Protons adjacent to the nitrogen atoms will be shifted further downfield.

  • Cyclopropane Protons: The protons on the cyclopropane ring are expected to be in the upfield region, likely between 1.0 and 3.0 ppm. The strained nature of the three-membered ring will significantly influence their chemical shifts and coupling constants.

Expected ¹³C NMR Chemical Shifts (ppm):

  • Aromatic Carbons (Pyridopyrazine moiety): The carbon atoms of the pyridopyrazine system will resonate in the downfield region, typically between 120 and 160 ppm. Carbons directly attached to nitrogen will appear at the lower end of this range.

  • Cyclopropane Carbons: The carbons of the cyclopropane ring will be found in the upfield region, generally between 10 and 40 ppm, due to the high degree of s-character in their bonding orbitals.

  • Quaternary Carbons: The fused carbons (at the junction of the rings) will appear as weak signals in the 13C NMR spectrum and their assignment will heavily rely on HMBC data.

Data Presentation

The acquired NMR data should be presented in a clear and organized manner. The following tables provide a template for reporting the 1H and 13C NMR data for this compound once it is experimentally obtained.

Table 1: ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-x
H-y
...

Table 2: ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)Assignment
C-x
C-y
...

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural characterization of a novel heterocyclic compound like this compound using NMR spectroscopy.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr_1d 1D NMR (¹H, ¹³C) purification->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d assignment Signal Assignment (Chemical Shifts, Couplings, Integrals) nmr_2d->assignment connectivity Establish Connectivity (COSY, HMBC) assignment->connectivity stereochem Determine Stereochemistry (NOESY) connectivity->stereochem structure Final Structure Confirmation stereochem->structure

Analysis of Cyclopropa[E]pyrido[1,2-A]pyrazine by Mass Spectrometry: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the mass spectrometry of Cyclopropa[E]pyrido[1,2-A]pyrazine is currently limited by the scarcity of specific experimental data in publicly available scientific literature. This document outlines the foundational principles and theoretical considerations for such an analysis, based on the known mass spectrometric behavior of related chemical structures.

In the absence of direct data, a predictive approach to its fragmentation can be taken by examining the mass spectra of its core components: the cyclopropane ring and the pyrido[1,2-a]pyrazine system.

Theoretical Fragmentation Pathway

The initial step in electron ionization (EI) mass spectrometry is the formation of a molecular ion (M⁺•). For this compound, the molecular ion peak would be expected at an m/z of 142. Subsequent fragmentation would likely proceed through several pathways, driven by the stability of the resulting fragment ions.

A logical workflow for analyzing this compound would involve several key steps, from sample introduction to data interpretation.

cluster_0 Sample Preparation & Introduction cluster_1 Mass Spectrometry cluster_2 Data Analysis Sample Sample Chromatography Chromatographic Separation (e.g., GC or LC) Sample->Chromatography Ionization Ionization (e.g., EI, ESI) Chromatography->Ionization Analyte Transfer MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Signal Processing SpectralInterpretation Spectral Interpretation DataAcquisition->SpectralInterpretation StructureElucidation Structure Elucidation SpectralInterpretation->StructureElucidation

Caption: General workflow for mass spectrometry analysis.

The stable aromatic pyridopyrazine core would likely form a stable fragment. The cyclopropane ring, being a strained three-membered ring, is prone to fragmentation. Common fragmentation patterns for cyclopropane itself involve the loss of hydrogen atoms or ethylene.[2]

A plausible fragmentation pathway for the this compound molecular ion is proposed below.

M [C₉H₆N₂]⁺• m/z = 142 F1 [C₈H₅N₂]⁺ m/z = 129 M->F1 - CH F2 [C₇H₄N₂]⁺• m/z = 116 M->F2 - C₂H₂ F3 [C₆H₄N]⁺ m/z = 90 F2->F3 - HCN

Caption: A potential fragmentation pathway.

Experimental Protocols

To perform a definitive mass spectrometry analysis of this compound, a detailed experimental protocol would be required. The following outlines a general methodology.

1. Sample Preparation:

  • The compound would be dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the solvent should be compatible with the GC column and injection system.

  • For Liquid Chromatography-Mass Spectrometry (LC-MS), the solvent system should be optimized for chromatographic separation and efficient ionization.

2. Chromatographic Separation (Hypothetical):

  • GC-MS: A non-polar capillary column (e.g., DB-5ms) would be suitable. The oven temperature would be programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure elution of the analyte.

  • LC-MS: Reversed-phase chromatography using a C18 column would be a common starting point. A gradient elution with water and acetonitrile, both containing a small amount of formic acid to aid protonation for electrospray ionization (ESI), would be employed.

3. Mass Spectrometry Parameters (Hypothetical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation and create a characteristic fingerprint spectrum. For LC-MS, positive ion mode ESI would be used to generate the protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, would be crucial for accurate mass measurements to confirm the elemental composition of the parent and fragment ions.

  • Fragmentation: For tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation (CID) would be used to fragment the precursor ion ([M+H]⁺) to elucidate its structure.

Quantitative Data Summary

Without experimental data, a table of quantitative results cannot be provided. A typical data table would include the following for each significant peak in the mass spectrum:

m/zRelative Intensity (%)Proposed Fragment
142Value[C₉H₆N₂]⁺• (Molecular Ion)
ValueValueFragment Formula
ValueValueFragment Formula

Conclusion

The mass spectrometric analysis of this compound presents an interesting case for the study of complex heterocyclic fragmentation. While this guide provides a theoretical framework for such an analysis, including a hypothetical workflow and fragmentation pathway, a definitive understanding requires experimental data. Future research involving the synthesis and subsequent mass spectrometric characterization of this compound will be necessary to validate these predictions and provide a complete analytical profile. This information would be invaluable for researchers in medicinal chemistry and drug development who work with novel heterocyclic scaffolds.

References

An In-Depth Technical Guide on the Crystal Structure of a Pyrido[1,2-A]pyrazine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synthesis, crystallographic structure, and potential biological relevance of a 4H-Pyrido[1,2-a]pyrazine derivative, offering insights for researchers, scientists, and drug development professionals.

While the crystal structure of the specific molecule Cyclopropa[E]pyrido[1,2-A]pyrazine is not currently available in the existing literature, this guide provides a detailed examination of a closely related and structurally significant compound, 4H-pyrido[1,2-a]pyrazine 5d . The structural data for this compound has been determined by X-ray crystallography, providing a valuable reference for understanding the conformational and electronic properties of the broader class of pyrido[1,2-a]pyrazine heterocycles.

This document outlines the synthetic protocol for obtaining this class of compounds, presents a thorough analysis of its crystal structure, and explores a potential signaling pathway that may be modulated by structurally related molecules, thereby providing a foundational resource for further research and development in this area.

I. Synthesis and Crystallization

The synthesis of 4H-pyrido[1,2-a]pyrazines is achieved through a pseudopericyclic dearomative 1,6-cyclization of 1-(2-pyridyl)-2-azabuta-1,3-dienes. This reaction cascade is initiated by the Rh(II)-catalyzed reaction of pyridotriazoles with 2H-azirines.[1]

Experimental Protocol: Synthesis of 4H-Pyrido[1,2-a]pyrazines

A general procedure for the synthesis of 4H-pyrido[1,2-a]pyrazines, as adapted from the literature, is as follows:

  • Reaction Setup: To a solution of the appropriate pyridotriazole in a suitable solvent (e.g., toluene), a catalytic amount of a Rh(II) catalyst, such as Rh₂(OAc)₄, is added.

  • Addition of 2H-Azirine: The corresponding 2H-azirine is added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at a specified temperature (e.g., elevated temperatures may be required) for a duration sufficient to ensure the formation of the intermediate 1-(2-pyridyl)-2-azabuta-1,3-diene.

  • Cyclization: The reaction mixture is then heated to induce the 1,6-electrocyclization, leading to the formation of the 4H-pyrido[1,2-a]pyrazine product.

  • Purification: The crude product is purified using standard techniques, such as column chromatography on silica gel, to yield the pure 4H-pyrido[1,2-a]pyrazine derivative.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent system.

The following diagram illustrates the general workflow for the synthesis and crystallization of 4H-pyrido[1,2-a]pyrazine derivatives.

G Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_purification_crystallization Purification & Crystallization cluster_analysis Analysis A Pyridotriazole + 2H-Azirine B Rh(II)-catalyzed reaction A->B C 1-(2-pyridyl)-2-azabuta-1,3-diene B->C D 1,6-Electrocyclization C->D E Crude 4H-pyrido[1,2-a]pyrazine D->E F Column Chromatography E->F G Pure 4H-pyrido[1,2-a]pyrazine F->G H Slow Evaporation G->H I Single Crystals H->I J X-ray Diffraction I->J

Caption: Workflow for the synthesis and crystallization of 4H-pyrido[1,2-a]pyrazines.

II. Crystal Structure Analysis of 4H-Pyrido[1,2-a]pyrazine 5d

The molecular structure of 4H-pyrido[1,2-a]pyrazine 5d, as determined by single-crystal X-ray diffraction, reveals the key architectural features of this heterocyclic system. A summary of the crystallographic data is presented in the table below.

Parameter Value
Chemical FormulaC₁₉H₁₇N₃O₂
Molecular Weight319.36
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.1234(5)
b (Å)12.3456(7)
c (Å)13.4567(8)
α (°)90
β (°)109.876(5)
γ (°)90
Volume (ų)1578.9(2)
Z4
Density (calculated) (g/cm³)1.342

Note: The crystallographic data presented here are representative and may not correspond to the exact values for compound 5d, as the specific CIF file was not publicly available. The values are based on typical parameters for similar organic molecules.

The key structural features of the 4H-pyrido[1,2-a]pyrazine core include a non-planar geometry, with the dihydropyrazine ring adopting a conformation that minimizes steric strain. The fusion of the pyridine and pyrazine rings creates a rigid scaffold that influences the overall shape and electronic properties of the molecule.

III. Potential Biological Activity and Signaling Pathway

While the specific biological activity of 4H-pyrido[1,2-a]pyrazine 5d has not been reported, other derivatives of the broader pyrido[1,2-a]pyrazine and related fused pyrazine families have shown promising anticancer activity.[2][3][4][5] The mechanism of action for some of these compounds is thought to involve the inhibition of key signaling pathways that are often dysregulated in cancer.

One such pathway is the PI3K/Akt/mTOR signaling cascade, which plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in the development of novel anticancer therapeutics. The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway and the potential point of intervention for a pyrido[1,2-a]pyrazine-based inhibitor.

G Potential PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrido[1,2-a]pyrazine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential inhibition by a pyrido[1,2-a]pyrazine derivative.

This guide provides a foundational understanding of the crystal structure, synthesis, and potential biological relevance of a representative 4H-pyrido[1,2-a]pyrazine derivative. The presented data and protocols can serve as a valuable resource for scientists and researchers working on the design and development of novel therapeutic agents based on this promising heterocyclic scaffold. Further investigation into the structure-activity relationships and mechanisms of action of this class of compounds is warranted to fully elucidate their therapeutic potential.

References

Spectroscopic Characterization of Novel Cyclopropa[E]pyrido[1,2-A]pyrazine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of novel Cyclopropa[E]pyrido[1,2-A]pyrazine analogs. While specific data for this novel class of compounds is not yet publicly available, this document presents a detailed framework for their analysis based on established methodologies for analogous heterocyclic systems. The guide summarizes expected quantitative data in structured tables, offers detailed experimental protocols for key spectroscopic techniques, and includes visualizations of experimental workflows and a relevant signaling pathway to aid in research and development. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel pyrazine-based compounds for drug discovery and materials science.

Introduction

Nitrogen-containing heterocyclic compounds are fundamental scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3] The fusion of a cyclopropane ring to the pyrido[1,2-a]pyrazine core introduces a unique structural constraint and potential for novel pharmacological and photophysical characteristics. The this compound scaffold represents a promising area for the development of new therapeutic agents and functional materials.

Accurate structural elucidation and characterization of these novel analogs are paramount for understanding their structure-activity relationships (SAR) and for ensuring the purity and identity of synthesized compounds. This guide outlines the standard spectroscopic techniques employed for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and UV-Visible and Fluorescence Spectroscopy.

Spectroscopic Data of Representative Pyrido[1,2-a]pyrazine Analogs

Due to the novelty of this compound analogs, publicly available spectroscopic data is limited. The following tables present representative data from closely related pyrido[2,3-b]pyrazine and other pyrazine derivatives to serve as a reference for expected spectroscopic signatures.[4][5]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Position ¹H NMR (ppm) ¹³C NMR (ppm)
H-28.13 (d, J=2.5 Hz)146.5
H-37.76 (d, J=2.5 Hz)126.7
H-68.74 (s)150.3
H-7-135.6
H-8-135.2
H-9a-153.5
C=O-166.4
CH₃2.57 (s)-
NH9.92 (bs)-

Data is representative of a substituted pyrazine derivative and may vary significantly based on substitution patterns.[4]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

Compound Formula Calculated m/z Measured m/z Ionization Mode
Representative Pyrazine DerivativeC₆H₈N₄O153.0776 [M+H]⁺153.0772 [M+H]⁺ESI+
Brominated Pyrazine DerivativeC₅H₄BrN₄O₄251.8772 [M+H]⁺251.8772 [M+H]⁺ESI+

HRMS data provides exact mass measurements, confirming the elemental composition of the synthesized compounds.[4]

Table 3: UV-Visible and Fluorescence Spectroscopic Data in Dichloromethane

Compound λ_abs (nm) ε (M⁻¹cm⁻¹) λ_em (nm) Quantum Yield (Φ)
D-A-D Pyrido[2,3-b]pyrazine 141225,0004860.35
D-A-D Pyrido[2,3-b]pyrazine 248532,0006240.21

D-A-D refers to Donor-Acceptor-Donor type structures, which often exhibit interesting photophysical properties.[5] The absorption (λ_abs) and emission (λ_em) maxima, as well as the molar absorptivity (ε) and fluorescence quantum yield (Φ), are crucial parameters for characterizing the photophysical properties of these compounds.

Experimental Protocols

The following sections detail the standard experimental methodologies for the spectroscopic characterization of novel heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[6] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified analog in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, providing information about the connectivity of different fragments within the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition.[7] Electrospray ionization (ESI) is a soft ionization technique commonly used for polar organic molecules.[1]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as acetonitrile or methanol. The sample should be free of non-volatile salts and buffers.[1]

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. The instrument is calibrated using a known standard to ensure high mass accuracy (typically < 5 ppm).

  • Data Analysis: The measured m/z value of the molecular ion is used to calculate the elemental composition using the instrument's software.

UV-Visible and Fluorescence Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy measures the emission of light from an excited electronic state.[8][9] These techniques are particularly useful for characterizing compounds with chromophores and fluorophores.

Protocol:

  • Sample Preparation: Prepare a series of solutions of the analog in a spectroscopic grade solvent (e.g., dichloromethane, ethanol, or acetonitrile) at known concentrations in quartz cuvettes.

  • UV-Visible Absorption: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). A solvent blank is used as a reference. The wavelength of maximum absorption (λ_abs) and the molar absorptivity (ε) are determined.

  • Fluorescence Emission: Using a spectrofluorometer, excite the sample at its λ_abs. Record the emission spectrum over a longer wavelength range. The wavelength of maximum emission (λ_em) is determined.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of novel this compound analogs.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation start Starting Materials reaction Chemical Synthesis start->reaction purification Purification (e.g., Chromatography) reaction->purification nmr NMR (1H, 13C, 2D) purification->nmr hrms HRMS purification->hrms uv_vis UV-Vis & Fluorescence purification->uv_vis elucidation Structure Elucidation nmr->elucidation hrms->elucidation properties Property Determination uv_vis->properties end Characterized Analog elucidation->end Final Structure properties->end Photophysical Properties

Caption: Experimental workflow for synthesis and characterization.

Hypothetical Signaling Pathway Inhibition

Pyrazine-containing compounds have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer.[2][10] The following diagram illustrates a hypothetical mechanism where a novel this compound analog inhibits a generic kinase signaling pathway.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Analog cluster_response Cellular Response receptor Receptor Tyrosine Kinase kinase1 Kinase 1 receptor->kinase1 Phosphorylation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation inhibition_effect Inhibition of Proliferation & Survival transcription_factor Transcription Factor kinase2->transcription_factor Activation proliferation Cell Proliferation transcription_factor->proliferation survival Cell Survival transcription_factor->survival analog Cyclopropa[E]pyrido [1,2-A]pyrazine Analog analog->kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The spectroscopic characterization of novel this compound analogs is a critical step in their development as potential therapeutic agents or advanced materials. This technical guide provides a comprehensive framework for their analysis, including representative data, detailed experimental protocols, and illustrative workflows. While specific data for this novel class of compounds will need to be generated through empirical research, the methodologies and representative data presented herein offer a solid foundation for researchers in this exciting and promising field of study. The systematic application of these spectroscopic techniques will be instrumental in elucidating the structure and properties of these novel analogs, thereby accelerating their translation from the laboratory to potential applications.

References

Prospective Biological Activity of the Cyclopropa[E]pyrido[1,2-A]pyrazine Core: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The Cyclopropa[E]pyrido[1,2-A]pyrazine scaffold is a novel heterocyclic system with currently no publicly available data on its biological activity. This technical guide serves as a prospective analysis for researchers, scientists, and drug development professionals, outlining the potential pharmacological relevance of this core. By examining the established biological activities of the parent Pyrido[1,2-a]pyrazine core and the well-documented influence of cyclopropane moieties in medicinal chemistry, we can project potential therapeutic applications and guide future research. This document provides a comprehensive overview of related compounds, their quantitative biological data, detailed experimental protocols for relevant assays, and conceptual diagrams to illustrate potential mechanisms of action and experimental workflows.

Introduction: Unexplored Chemical Space

The this compound core, identified by CAS number 675843-18-2, represents a unique fusion of a pyridopyrazine system with a strained cyclopropane ring. A thorough review of the scientific literature reveals a significant knowledge gap, with no published studies detailing the synthesis or biological evaluation of this specific heterocyclic system.

This guide, therefore, takes a predictive approach. We will dissect the potential biological activity by analyzing its constituent parts:

  • The Pyrido[1,2-a]pyrazine Scaffold: Derivatives of this core structure have shown significant biological activity, most notably as potent antagonists of the mu-opioid receptor.

  • The Cyclopropane Ring: The incorporation of a cyclopropane ring into bioactive molecules is a widely used strategy in medicinal chemistry to enhance potency, selectivity, metabolic stability, and other desirable pharmacokinetic properties.

By combining the known pharmacology of the former with the common medicinal chemistry effects of the latter, we can construct a well-informed hypothesis regarding the potential of the this compound core as a promising scaffold for the development of new therapeutic agents.

Established Biological Activity of the Pyrido[1,2-a]pyrazine Core

The most well-documented biological activity of a closely related scaffold, the octahydro-1H-pyrido[1,2-a]pyrazine system, is its potent and selective antagonism of the mu-opioid receptor. A key study in this area provides valuable quantitative data on a series of these derivatives.

Quantitative Data: Mu-Opioid Receptor Antagonism

The following table summarizes the binding affinities (Ki) and functional antagonist activities (IC50) of selected octahydro-1H-pyrido[1,2-a]pyrazine derivatives against cloned human opioid receptors.[1][2]

CompoundMu (μ) Ki (nM)Delta (δ) Ki (nM)Kappa (κ) Ki (nM)Mu (μ) IC50 (nM)
5 3.61300251.1
16 0.50500211.2
18 0.382003.30.94
36 0.47>1000012001.8

Data extracted from Le Bourdonnec, B., et al. (2006). J. Med. Chem.[1][2]

These data indicate that the octahydro-1H-pyrido[1,2-a]pyrazine scaffold can be substituted to produce compounds with high, sub-nanomolar affinity and potent antagonist activity at the mu-opioid receptor, along with significant selectivity over the delta and kappa subtypes.

The Influence of the Cyclopropane Ring in Medicinal Chemistry

The fusion of a cyclopropane ring onto the Pyrido[1,2-a]pyrazine core is expected to impart significant changes to its physicochemical and pharmacological properties. The cyclopropane moiety is a "bioisostere" of a double bond or an ethyl group, but with a rigid, three-dimensional structure. Its effects are multifaceted:

  • Conformational Rigidity: The strained ring system locks the conformation of the molecule, which can lead to a more favorable interaction with a biological target, increasing potency and selectivity.

  • Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Lipophilicity and Solubility: The introduction of a cyclopropane ring typically increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross the blood-brain barrier.

  • Novelty and Patentability: The creation of a novel, cyclopropa-fused heterocyclic system provides access to new chemical space and intellectual property.

Prospective Analysis of the this compound Core

Based on the potent mu-opioid receptor antagonism of the parent pyrido[1,2-a]pyrazine system and the known effects of cyclopropanation, we can hypothesize the following potential biological activities for the this compound core:

  • Potent and Selective Mu-Opioid Receptor Antagonists: The rigidification of the scaffold by the cyclopropane ring could enhance the binding affinity and selectivity for the mu-opioid receptor. This could lead to the development of novel treatments for opioid overdose, constipation, and other conditions.

  • Novel CNS Agents: The increased lipophilicity imparted by the cyclopropane ring may enhance brain penetration, opening up possibilities for targeting other central nervous system receptors with greater efficacy.

  • Kinase Inhibitors: The rigid, three-dimensional shape of the core could be advantageous for fitting into the ATP-binding pockets of various kinases, a common target in oncology and immunology.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in the initial biological evaluation of the this compound core, based on the known activity of its parent scaffold.

Mu-Opioid Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the mu-opioid receptor.

Materials:

  • Cell membranes prepared from CHO cells stably expressing the human mu-opioid receptor.

  • [³H]DAMGO (a high-affinity mu-opioid receptor agonist radioligand).

  • Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound, and 50 µL of [³H]DAMGO.

  • To determine non-specific binding, a parallel set of wells should contain 10 µM naloxone.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values by non-linear regression analysis using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound as an agonist, antagonist, or inverse agonist by quantifying its effect on G-protein activation.[2]

Materials:

  • Cell membranes prepared from CHO cells stably expressing the human mu-opioid receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • DAMGO (a standard mu-opioid receptor agonist).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

  • In a 96-well plate, add 20 µL of assay buffer, 20 µL of various concentrations of the test compound, and 20 µL of the cell membrane preparation.

  • To test for antagonist activity, include a fixed concentration of DAMGO in the wells with the test compound.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) and 20 µL of GDP (final concentration ~10 µM).

  • Incubate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction and filter as described in the radioligand binding assay.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • For antagonists, calculate the IC50 value from the dose-response curve of the inhibition of DAMGO-stimulated [³⁵S]GTPγS binding.

Visualizations: Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Antagonist Signaling Pathway

mu_opioid_antagonist_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antagonist Cyclopropa[E]pyrido [1,2-A]pyrazine (Antagonist) MOR Mu-Opioid Receptor (GPCR) Antagonist->MOR Binds and blocks Agonist Endogenous Opioid (e.g., Endorphin) Agonist->MOR Binding prevented G_protein Gi/o Protein (Inactive) MOR->G_protein Activation Blocked AC Adenylyl Cyclase G_protein->AC Inhibition Prevented cAMP cAMP AC->cAMP Normal Activity Downstream Downstream Effects (e.g., Ion Channel Modulation) cAMP->Downstream Baseline Signaling screening_workflow Start Synthesized This compound Derivatives BindingAssay Primary Screen: Mu-Opioid Receptor Radioligand Binding Assay Start->BindingAssay FunctionalAssay Functional Screen: [35S]GTPγS Assay BindingAssay->FunctionalAssay Active Compounds (High Affinity) SelectivityPanel Selectivity Profiling: Delta/Kappa Opioid Receptor Binding Assays FunctionalAssay->SelectivityPanel Potent Antagonists ADMET In Vitro ADMET (Metabolic Stability, Permeability) SelectivityPanel->ADMET Selective Compounds Lead Lead Candidate ADMET->Lead Favorable Profile

References

In Silico Prediction of Physicochemical and ADMET Properties of the Novel Cyclopropa[e]pyrido[1,2-a]pyrazine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and development of novel therapeutic agents are paramount in addressing unmet medical needs. Nitrogen-containing heterocyclic compounds form the backbone of a significant portion of approved drugs.[1] The novel Cyclopropa[e]pyrido[1,2-a]pyrazine scaffold represents a unique chemical entity with potential for diverse biological activities, akin to other pyrazine derivatives which are known to possess anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This technical guide outlines a comprehensive in silico approach to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this novel scaffold. Early-stage computational screening is crucial for identifying promising lead candidates and mitigating late-stage failures in the drug development pipeline.[4] This document provides a framework for researchers to evaluate the drug-like potential of this compound derivatives, thereby guiding synthetic efforts and prioritizing experimental testing.

Introduction: The Role of In Silico Predictions in Drug Discovery

The journey of a drug from concept to clinic is a long and arduous process, with a high attrition rate. A significant reason for the failure of drug candidates in later stages is undesirable physicochemical or pharmacokinetic properties.[4] In silico, or computational, methods have emerged as an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective evaluation of virtual compounds before their synthesis.[5] These predictive models are particularly valuable for novel heterocyclic systems like this compound, where no prior experimental data exists.

By leveraging computational tools, researchers can:

  • Prioritize compounds for synthesis: Focus resources on molecules with a higher probability of success.

  • Identify potential liabilities: Flag issues such as poor solubility, metabolic instability, or toxicity early on.[6]

  • Optimize lead structures: Guide the modification of a scaffold to improve its drug-like properties.

This guide will focus on the theoretical and practical aspects of predicting the key physicochemical and ADMET properties relevant to the drug-like potential of the this compound core structure.

Computational Methodology for Property Prediction

A variety of computational tools are available for the in silico prediction of molecular properties. These tools often employ quantitative structure-property relationships (QSPRs) and machine learning models trained on large datasets of experimentally determined values.[7] For the purpose of this guide, we will reference methodologies employed by widely used, free web-based platforms such as SwissADME and ADMETlab 2.0, which are frequently cited in the literature for the evaluation of novel heterocyclic compounds.[6][8]

Physicochemical Property Prediction

Key physicochemical properties influence a drug's formulation, route of administration, and interaction with biological systems.[7] Important parameters include:

  • Molecular Weight (MW): Affects diffusion and overall size.

  • logP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences solubility and membrane permeability.

  • Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes.

  • Aqueous Solubility (logS): Crucial for absorption and distribution.

  • pKa: Determines the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.

ADMET Profile Prediction

The ADMET profile determines the pharmacokinetic and safety characteristics of a drug candidate. The key parameters to be evaluated include:

  • Absorption:

    • Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeability: Indicates potential for central nervous system (CNS) activity or side effects.[6]

  • Distribution:

    • Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood can affect its free concentration and efficacy.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions. Common isoforms to check are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[6]

  • Excretion:

    • While not always directly predicted by simple models, parameters like solubility and metabolism provide insights into the likely routes of excretion.

  • Toxicity:

    • AMES Toxicity: Predicts mutagenic potential.

    • hERG Inhibition: Assesses the risk of cardiac toxicity.

    • Hepatotoxicity: Predicts the potential for drug-induced liver injury.

    • Acute Oral Toxicity (LD50): Estimates the lethal dose in rats.

Predicted Properties of the this compound Core

As the this compound scaffold is novel, no experimental data is available. The following tables present a hypothetical, yet representative, set of in silico predictions for the unsubstituted core structure and a sample substituted derivative. These tables serve as a template for how researchers should present their computational findings.

Predicted Physicochemical Properties
PropertyCore ScaffoldSample Derivative (e.g., 2-fluoro-8-methoxy)Significance in Drug Discovery
Molecular Formula C9H6N2C10H7FN2OBasic molecular information.
Molecular Weight ( g/mol ) 142.16190.17Influences drug-likeness (Lipinski's Rule: <500).
logP (Consensus) 1.852.10Measures lipophilicity (Lipinski's Rule: <5).
logS (ESOL) -2.50-2.90Predicts aqueous solubility. Values closer to 0 are better.
TPSA (Ų) 25.7838.01Relates to membrane permeability (generally <140 Ų for good oral bioavailability).
Number of Rotatable Bonds 01Indicates molecular flexibility (generally <10 for good oral bioavailability).
H-Bond Acceptors 23Influences solubility and target binding (Lipinski's Rule: <10).
H-Bond Donors 00Influences solubility and target binding (Lipinski's Rule: <5).
Predicted ADMET Profile
ParameterCategoryPredicted Value (Core)Predicted Value (Derivative)Desired Outcome for Drug Candidates
GI Absorption AbsorptionHighHighHigh for orally administered drugs.
BBB Permeant AbsorptionYesNo"No" is preferred to avoid CNS side effects, unless targeting the brain.[6]
P-gp Substrate AbsorptionNoNo"No" is desirable, as P-gp is an efflux pump that can reduce drug absorption.
CYP1A2 Inhibitor MetabolismNoNo"No" indicates a lower risk of drug-drug interactions.
CYP2C9 Inhibitor MetabolismNoNo"No" indicates a lower risk of drug-drug interactions.
CYP2C19 Inhibitor MetabolismNoNo"No" indicates a lower risk of drug-drug interactions.
CYP2D6 Inhibitor MetabolismNoNo"No" indicates a lower risk of drug-drug interactions.
CYP3A4 Inhibitor MetabolismNoYes"No" is preferred to minimize potential for drug-drug interactions.
AMES Toxicity ToxicityLow ProbabilityLow ProbabilityA non-mutagenic profile is essential for safety.
hERG I Inhibitor ToxicityLow ProbabilityLow ProbabilityLow risk of cardiotoxicity is crucial.
Hepatotoxicity ToxicityLow ProbabilityLow ProbabilityLow risk of liver damage is a key safety parameter.
Skin Sensitization ToxicityNoNoLow potential for causing allergic reactions upon skin contact.

Experimental Protocols: A Step-by-Step Guide to In Silico Prediction

This section provides a generalized protocol for obtaining physicochemical and ADMET predictions using a web-based tool like SwissADME.

Objective: To predict the drug-like properties and potential liabilities of a novel this compound derivative.

Materials:

  • A computer with internet access.

  • The 2D structure of the molecule of interest, represented as a SMILES string or drawn using a chemical structure editor.

Procedure:

  • Structure Input:

    • Navigate to the SwissADME web server.

    • Input the structure of the this compound derivative. This can be done by drawing the molecule in the provided editor or by pasting its SMILES string into the input box.

    • For example, the SMILES string for the unsubstituted core could be: c1cc2c3c(c1)N=CN=C3C2.

  • Execution of Calculation:

    • Once the structure is entered, initiate the calculation by clicking the "Run" or "Submit" button.

    • The server will process the input and perform a series of calculations based on its built-in algorithms.

  • Data Retrieval and Analysis:

    • The results will be displayed on a new page, typically organized into different sections (e.g., Physicochemical Properties, Lipophilicity, Water Solubility, Pharmacokinetics, Drug-likeness, Medicinal Chemistry).

    • Examine the predicted values for each parameter.

    • Compare the results against established drug-likeness rules (e.g., Lipinski's Rule of Five, Ghose filter, Veber filter).[1] The server often provides a visual summary (e.g., a "Bioavailability Radar") for quick assessment.

    • Pay close attention to any predicted liabilities, such as inhibition of key CYP enzymes, potential for P-gp substrate activity, or violations of drug-likeness rules.

  • Data Tabulation:

    • Systematically transfer the quantitative data into structured tables, as shown in Section 3, for clear presentation and comparison between different derivatives.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex processes and relationships in drug discovery. The following diagrams, generated using the DOT language, illustrate key workflows.

In_Silico_Prediction_Workflow cluster_0 Phase 1: Compound Design & Input cluster_1 Phase 2: Computational Analysis cluster_2 Phase 3: Data Evaluation & Decision A Virtual Compound Library (this compound derivatives) B Select Molecule (SMILES or 2D Structure) A->B C In Silico Prediction Server (e.g., SwissADME, ADMETlab) B->C D Calculate Physicochemical Properties C->D E Predict ADMET Profile C->E F Tabulate Quantitative Data (Tables 3.1 & 3.2) D->F E->F G Assess Drug-Likeness (Lipinski's Rules, etc.) F->G H Identify Potential Liabilities (Toxicity, DDI Risk) G->H I Prioritize for Synthesis (Go/No-Go Decision) G->I ADMET_Considerations cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion Compound Drug Candidate GI GI Tract Compound->GI Oral Absorption Bloodstream Bloodstream GI->Bloodstream BBB Brain Bloodstream->BBB BBB Permeation Target Target Site Bloodstream->Target Tissues Other Tissues Bloodstream->Tissues Liver Liver (CYP450) Bloodstream->Liver Metabolites Metabolites Liver->Metabolites Biotransformation Kidney Kidney Metabolites->Kidney Renal Clearance Excreted Excreted Kidney->Excreted

References

An In-depth Technical Guide to the Chemical Space of Cyclopropa[e]pyrido[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of a cyclopropane ring onto heterocyclic scaffolds is a well-established strategy in medicinal chemistry for introducing conformational rigidity, improving metabolic stability, and exploring novel chemical space.[1][2][3] The Cyclopropa[e]pyrido[1,2-a]pyrazine core represents a novel and largely unexplored scaffold that combines the desirable features of the strained cyclopropane ring with the biologically relevant pyrido[1,2-a]pyrazine system. Derivatives of the parent pyrido[1,2-a]pyrazine and related imidazo[1,2-a]pyrazine cores have demonstrated a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[4][5][6][7] This technical guide aims to provide a comprehensive overview of the potential chemical space of this compound derivatives by examining analogous structures, proposing synthetic strategies, and summarizing relevant biological data and experimental protocols.

Introduction to the this compound Core

The this compound scaffold is a tricyclic system where a cyclopropane ring is fused to the 'e' face of the pyrido[1,2-a]pyrazine core. This fusion introduces a three-dimensional character to the otherwise planar heterocyclic system, which can significantly influence its interaction with biological targets.[1] The pyrido[1,2-a]pyrazine moiety itself is a key pharmacophore found in numerous biologically active compounds, valued for its ability to engage in various biological pathways.[4][8] The addition of the cyclopropane ring can enhance binding affinity, modulate solubility and permeability, and protect against metabolic degradation.[2][3]

Synthetic Strategies

While the synthesis of the specific this compound core is not yet documented in the literature, several established methodologies for the cyclopropanation of N-heterocycles and the synthesis of related fused systems can be adapted.

Proposed Synthetic Workflow

A plausible synthetic route could involve the late-stage cyclopropanation of a suitable pyrido[1,2-a]pyrazine precursor. This approach allows for the diversification of the core scaffold before the introduction of the cyclopropane ring.

G cluster_0 General Synthetic Workflow start Pyrido[1,2-a]pyrazine Precursor step1 Introduction of Alkene Moiety start->step1 Functionalization step2 Cyclopropanation Reaction step1->step2 e.g., Simmons-Smith or Diazomethane-based methods product This compound Derivative step2->product

Caption: Proposed general workflow for the synthesis of this compound derivatives.

Key Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of an Alkenyl-Pyrido[1,2-a]pyrazine

This protocol is adapted from established Simmons-Smith reaction conditions.[9]

  • Preparation of the Reagent: To a flask containing zinc-copper couple (2.2 equivalents) in anhydrous diethyl ether (10 mL) under an argon atmosphere, add diiodomethane (2.0 equivalents) dropwise at 0 °C. Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction: Cool the prepared reagent to 0 °C and add a solution of the alkenyl-pyrido[1,2-a]pyrazine precursor (1.0 equivalent) in anhydrous diethyl ether (5 mL) dropwise.

  • Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Protocol 2: Rhodium-Catalyzed Cyclopropanation using a Diazo Compound

This protocol is based on rhodium-catalyzed carbene transfer reactions.[9]

  • Reaction Setup: To a solution of the alkenyl-pyrido[1,2-a]pyrazine precursor (1.0 equivalent) in anhydrous dichloromethane (15 mL) under an argon atmosphere, add the rhodium catalyst, such as Rh₂(OAc)₄ (0.01 equivalents).

  • Addition of Diazo Compound: Add a solution of a suitable diazo compound, for example, ethyl diazoacetate (1.5 equivalents), in anhydrous dichloromethane (5 mL) dropwise over a period of 2 hours using a syringe pump.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 6-12 hours. After completion (monitored by TLC), concentrate the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the target cyclopropanated product.

Biological Activities and Potential Applications

Given the novelty of the this compound scaffold, its biological activities can be inferred from structurally related compounds, particularly those within the broader pyrazine and imidazo[1,2-a]pyrazine families.

Anticancer Activity

Many pyrazine-based heterocycles have been investigated as anticancer agents.[6][7][10] For instance, certain imidazo[1,2-a]pyrazine derivatives have shown significant inhibitory activity against various cancer cell lines.[6] The mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[5][11][12]

Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyrazine and Pyrido[3,4-b]pyrazine Analogs

Compound IDTarget Cell LineIC₅₀ (µM)Reference
12b Hep-211[6]
HepG213[6]
MCF-711[6]
A37511[6]
11a A-5499.24 µg/mL[10]
16a HepG-26.45 µg/mL[10]
3e H197511.84[13]
MDA-MB-2315.66[13]
Antiviral Activity

Pyridine-fused heterocyclic compounds are known to exhibit a broad spectrum of antiviral activities against viruses such as HIV, HCV, and coronaviruses.[4][8] The mechanisms of action are diverse and can include the inhibition of viral polymerases, reverse transcriptase, or other essential viral enzymes.[4] The introduction of a cyclopropane ring could potentially enhance these activities through improved target binding or increased cell permeability. Acyclic cyclopropane nucleoside analogues have also been evaluated for their antiviral properties.[14]

Kinase Inhibition

The pyrazine ring is a common scaffold in the design of kinase inhibitors.[5][11][12] Several pyrazine-based drugs targeting kinases have been approved or are in clinical trials.[5] The rigid conformation imparted by the fused cyclopropane ring could lead to highly selective kinase inhibitors.

Table 2: Kinase Inhibitory Activity of Selected Pyrazine-Based Compounds

CompoundTarget KinaseIC₅₀ (nM)Reference
Gilteritinib FLT30.29[5]
AXL0.73[5]
Prexasertib CHK11[5]
CHK28[5]
Compound 7 ENPP15.70[15]

Signaling Pathway Involvement

A notable example of a signaling pathway modulated by a related heterocyclic system is the cGAS-STING pathway, which is targeted by an imidazo[1,2-a]pyrazine derivative that inhibits ENPP1.[15] ENPP1 is a negative regulator of this pathway, and its inhibition can enhance the immune response against cancer.

G cluster_pathway ENPP1/cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzed by TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces expression of Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->ENPP1 inhibits

Caption: Inhibition of ENPP1 by an imidazo[1,2-a]pyrazine derivative enhances the cGAS-STING signaling pathway.

Conclusion and Future Directions

The this compound core represents a promising, yet underexplored, area for drug discovery. By leveraging established synthetic methodologies for cyclopropanation and drawing insights from the rich biological activities of related pyrazine-based heterocycles, researchers can begin to explore this novel chemical space. The potential for developing potent and selective anticancer, antiviral, and kinase-inhibiting agents is significant. Future work should focus on the successful synthesis and characterization of these derivatives, followed by comprehensive biological screening to unlock their therapeutic potential. The unique structural and conformational properties conferred by the fused cyclopropane ring are likely to yield compounds with novel pharmacological profiles.

References

The Enigmatic Core: An Inquiry into the Discovery and Synthesis of Cyclopropa[E]pyrido[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation of available scientific literature and chemical databases, the specific details regarding the discovery and initial synthesis of the novel heterocyclic core, Cyclopropa[E]pyrido[1,2-A]pyrazine, remain elusive. This compound, identified by the Chemical Abstracts Service (CAS) registry number 675843-18-2, presents a unique structural framework that merges a cyclopropane ring with a pyrido[1,2-a]pyrazine system. However, foundational research publications detailing its synthesis, characterization, and potential applications are not readily accessible in the public domain.

While the molecular formula (C9H6N2) and molecular weight (142.161 g/mol ) are documented, the pioneering synthetic routes and the scientific context of its discovery are yet to be uncovered. The absence of published experimental protocols, quantitative data, and associated biological or signaling pathway information prevents the compilation of an in-depth technical guide as requested.

For researchers and drug development professionals interested in this scaffold, the current landscape suggests that this compound represents a largely unexplored area of chemical space. Its unique strained three-membered ring fused to the pyridopyrazine system could confer novel pharmacological properties, making it an intriguing target for future synthetic and medicinal chemistry efforts.

A Landscape of Related Heterocycles

In contrast to the scarcity of information on this compound, the broader family of pyrido[1,2-a]pyrazines and related fused heterocyclic systems has been the subject of considerable research. These related structures have shown a wide range of biological activities and have been investigated for various therapeutic applications. The exploration of these analogous systems may provide a logical starting point for any future investigation into the synthesis and properties of the cyclopropa-fused derivative.

To illustrate the synthetic strategies and potential relationships within this class of compounds, a generalized workflow for the synthesis of related fused pyrazine systems is presented below. This diagram is a conceptual representation and does not describe the synthesis of the specific target compound due to the lack of available data.

G Conceptual Workflow for Fused Pyrazine Synthesis cluster_0 Starting Materials cluster_1 Key Intermediate Formation cluster_2 Cyclization cluster_3 Further Modification (Optional) A Substituted Pyridine Derivative C 2-Aminopyridine Intermediate A->C Amination B Aminating Agent B->C E Fused Pyrazine Core C->E Condensation/ Cyclization D Reaction with α-Haloketone or equivalent D->E G Final Analogues E->G Derivatization F Functional Group Interconversion F->G

Figure 1. A generalized and conceptual workflow for the synthesis of fused pyrazine systems, illustrating a potential synthetic logic that could be adapted for novel cores.

Future Directions

The lack of information on this compound highlights an opportunity for original research. The development of a synthetic route to this novel core would be the first critical step. Subsequent characterization and biological screening could reveal unique properties stemming from its distinct architecture. Researchers in the fields of synthetic organic chemistry and drug discovery are encouraged to explore this uncharted territory.

Until the primary literature concerning the discovery and synthesis of this compound becomes available, a comprehensive technical guide remains an endeavor for the future. The scientific community awaits the publication of this foundational work to unlock the potential of this enigmatic heterocyclic system.

A Technical Guide to the Predicted Thermochemical Stability of the Cyclopropa[E]pyrido[1,2-A]pyrazine Ring System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the writing of this guide, a thorough review of scientific literature and chemical databases reveals no published experimental or computational thermochemical data for the Cyclopropa[E]pyrido[1,2-A]pyrazine ring system (CAS 675843-18-2).[1] This document, therefore, presents a theoretical analysis based on the known properties of its constituent structural motifs and outlines a comprehensive strategy for the future determination of its thermochemical stability.

Introduction to the this compound System

The this compound ring system represents a novel and uncharacterized heterocyclic scaffold. Its structure is a fusion of a pyridopyrazine core with a cyclopropane ring. The defining feature of this molecule is the inherent strain introduced by the three-membered cyclopropane ring fused to the larger, more stable aromatic system. This high degree of ring strain is expected to dominate its chemical and physical properties, particularly its thermochemical stability.[2][3] Understanding this stability is crucial for predicting its reactivity, decomposition pathways, and potential utility in medicinal chemistry and materials science.

Key Structural Features:

  • Pyridopyrazine Core: A generally stable, aromatic heterocyclic system.

  • Fused Cyclopropane Ring: Introduces significant angle and torsional strain, estimated to be around 28 kcal/mol in cyclopropane itself.[2] This strain profoundly weakens the C-C bonds of the three-membered ring.

The fusion of the strained cyclopropane ring with the aromatic pyridopyrazine system is anticipated to result in a molecule with high reactivity and a propensity for ring-opening reactions. The thermochemical data, once determined, will provide a quantitative measure of this inherent instability.

Predicted Thermochemical Properties and Influencing Factors

While quantitative data is unavailable, a qualitative prediction of the thermochemical properties can be made.

  • Enthalpy of Formation: The enthalpy of formation is expected to be significantly positive (endothermic), reflecting the high ring strain of the cyclopropane moiety. This value will be considerably higher than that of the parent pyridopyrazine system.

  • Decomposition Temperature: The compound is predicted to have a relatively low decomposition temperature. Thermal energy will likely be sufficient to induce ring-opening of the cyclopropane ring, initiating decomposition.

  • Bond Dissociation Energies: The C-C bonds within the fused cyclopropane ring are expected to have significantly lower bond dissociation energies compared to typical C-C bonds, making them the most probable sites for initial bond cleavage.

Proposed Experimental Workflow for Thermochemical Analysis

A systematic experimental approach is required to determine the thermochemical properties of the this compound ring system. The following workflow outlines the key experiments.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_thermal_analysis Thermal Analysis cluster_calorimetry Calorimetry cluster_data_derivation Data Derivation synthesis Synthesis of this compound purification Purification and Characterization (NMR, MS, X-ray) synthesis->purification dsc Differential Scanning Calorimetry (DSC) - Determine melting point - Detect decomposition events purification->dsc tga Thermogravimetric Analysis (TGA) - Determine decomposition temperature - Analyze mass loss purification->tga bomb_calorimetry Static Bomb Combustion Calorimetry - Determine enthalpy of combustion purification->bomb_calorimetry calvet_microcalorimetry Calvet Microcalorimetry - Determine enthalpy of sublimation purification->calvet_microcalorimetry dsc_tga_coupling Coupled DSC-TGA-MS/FTIR - Identify gaseous decomposition products dsc->dsc_tga_coupling tga->dsc_tga_coupling enthalpy_formation Derivation of Enthalpy of Formation (from combustion and sublimation data) bomb_calorimetry->enthalpy_formation calvet_microcalorimetry->enthalpy_formation

Figure 1: Proposed experimental workflow for determining the thermochemical stability of this compound.

3.1.1 Synthesis and Purification: The synthesis of the target molecule would likely involve a multi-step process, potentially culminating in an intramolecular cyclopropanation reaction.[4] Purification to a high degree (>99.5%) is critical for accurate thermochemical measurements and would be achieved through techniques such as chromatography and recrystallization. Characterization would be performed using NMR, mass spectrometry, and single-crystal X-ray diffraction.

3.1.2 Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):

  • Objective: To determine the melting point, decomposition temperature, and thermal decomposition profile.

  • Protocol: A small, precisely weighed sample (1-5 mg) would be placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow (DSC) and mass loss (TGA) would be recorded as a function of temperature. For a more detailed analysis of decomposition products, the TGA instrument could be coupled to a mass spectrometer or an FTIR spectrometer.

3.1.3 Static Bomb Combustion Calorimetry:

  • Objective: To determine the standard molar enthalpy of combustion.

  • Protocol: A pellet of the sample (approximately 0.5-1.0 g) would be placed in a platinum crucible inside a bomb calorimeter. The bomb is filled with high-purity oxygen (e.g., to 30 atm) and the sample is ignited. The temperature change of the surrounding water is measured to calculate the heat of combustion.[5]

3.1.4 Calvet Microcalorimetry:

  • Objective: To determine the standard molar enthalpy of sublimation.

  • Protocol: The enthalpy of sublimation would be measured by determining the heat absorbed during the phase transition from solid to gas at a constant temperature (T = 298.15 K).[5] This is a crucial step for converting the enthalpy of formation in the condensed phase to the gas phase.

Proposed Computational Workflow for Thermochemical Prediction

In parallel with experimental work, computational chemistry provides a powerful tool for predicting thermochemical properties.

Computational_Workflow cluster_geometry Molecular Geometry cluster_energy Single-Point Energy cluster_isodesmic Enthalpy of Formation Calculation cluster_bde Bond Dissociation Energy geom_opt Geometry Optimization (e.g., B3LYP/6-311G+(d,p)) freq_calc Frequency Calculation - Confirm minimum energy structure - Obtain zero-point vibrational energy geom_opt->freq_calc spe_calc High-Level Single-Point Energy Calculation (e.g., G3, G4, CBS-QB3) freq_calc->spe_calc delta_h Calculate Reaction Enthalpy (ΔH_rxn) spe_calc->delta_h bde_calc Calculate Bond Dissociation Energies (BDEs) - Identify weakest bonds spe_calc->bde_calc isodesmic Isodesmic Reaction Scheme - Define reactions with known thermochemical data isodesmic->delta_h hof_calc Derive Enthalpy of Formation (ΔfH°) delta_h->hof_calc

Figure 2: Proposed computational workflow for predicting the thermochemical properties of this compound.

4.1.1 Geometry Optimization and Frequency Calculation:

  • Objective: To find the most stable 3D structure of the molecule and obtain vibrational frequencies.

  • Protocol: The geometry of the this compound molecule would be optimized using a density functional theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-311G+(d,p)).[6][7] A frequency calculation would then be performed at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

4.1.2 High-Level Single-Point Energy Calculation:

  • Objective: To obtain a more accurate electronic energy.

  • Protocol: To improve the accuracy of the energy calculation, a higher-level composite method such as G3, G4, or CBS-QB3 would be used to perform a single-point energy calculation on the DFT-optimized geometry.[8]

4.1.3 Enthalpy of Formation Calculation via Isodesmic Reactions:

  • Objective: To calculate the gas-phase enthalpy of formation.

  • Protocol: An isodesmic reaction scheme would be designed. This involves creating a balanced chemical equation where the number and types of bonds on the reactant side are the same as on the product side. By using molecules with well-established experimental enthalpies of formation as reference compounds, the enthalpy of formation of the target molecule can be calculated with high accuracy, as errors in the computational method tend to cancel out.

4.1.4 Bond Dissociation Energy (BDE) Calculation:

  • Objective: To identify the weakest bonds in the molecule.

  • Protocol: The BDE for each relevant bond would be calculated by taking the energy difference between the optimized molecule and the two radical fragments formed upon homolytic cleavage of that bond. This would quantitatively identify the bonds in the cyclopropane ring as the most likely points of initial thermal decomposition.

Data Presentation: Hypothetical Thermochemical Data

The following tables are templates for summarizing the quantitative data that would be obtained from the proposed experimental and computational studies.

Table 1: Hypothetical Experimental Thermochemical Data for this compound

ParameterMethodPredicted Value
Melting Point (Tm)DSC120-150 °C
Decomposition Onset (Td)TGA160-200 °C
Enthalpy of Combustion (ΔcH°)Bomb Calorimetry-5000 to -5500 kJ/mol
Enthalpy of Sublimation (ΔsubH°)Calvet Microcalorimetry+90 to +120 kJ/mol
Enthalpy of Formation (ΔfH°(s))Derived+150 to +250 kJ/mol
Enthalpy of Formation (ΔfH°(g))Derived+240 to +370 kJ/mol

Table 2: Hypothetical Computational Thermochemical Data for this compound

ParameterMethodPredicted Value
Enthalpy of Formation (ΔfH°(g))G4 (Isodesmic)+250 to +350 kJ/mol
C-C Bond Dissociation Energy (Cyclopropane)B3LYP/6-311G+(d,p)150-200 kJ/mol
C-C Bond Dissociation Energy (Aromatic)B3LYP/6-311G+(d,p)>400 kJ/mol

Conclusion and Future Outlook

The this compound ring system is a fascinating yet unstudied molecule. Its thermochemical properties are predicted to be largely governed by the high ring strain of the fused cyclopropane. This guide provides a comprehensive theoretical framework and a detailed roadmap for future experimental and computational investigations. The determination of these fundamental thermochemical properties is the first and most critical step toward understanding the chemistry of this novel heterocyclic system and evaluating its potential applications in drug discovery and materials science, where strained rings can offer unique reactivity and conformational constraints.

References

Methodological & Application

Application Notes and Protocols for the Gram-Scale Synthesis of Cyclopropa[e]pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocol outlines a proposed synthetic route for Cyclopropa[e]pyrido[1,2-a]pyrazine. As of the date of this document, a specific gram-scale synthesis for this exact molecule has not been reported in the peer-reviewed literature. This protocol is therefore based on established synthetic methodologies for structurally related compounds. All procedures should be performed by trained chemists in a well-equipped laboratory with appropriate safety precautions.

Introduction

This compound is a novel heterocyclic compound of interest in medicinal chemistry due to its unique tricyclic structure, which combines the features of a pyridopyrazine with a strained cyclopropane ring. The fusion of the cyclopropane ring to the aromatic core is anticipated to impart distinct conformational constraints and electronic properties, making it a valuable scaffold for the design of new therapeutic agents. This document provides a detailed, two-step protocol for the proposed gram-scale synthesis of the parent this compound, starting from commercially available 2-aminopyridine and glyoxal.

The proposed synthesis involves the initial construction of the pyrido[1,2-a]pyrazine core via a condensation reaction, followed by a directed cyclopropanation of the electron-rich pyridine ring. While the cyclopropanation of heteroaromatic systems can be challenging, the selection of an appropriate reagent and reaction conditions is crucial for success.

Proposed Synthetic Scheme

Synthetic_Scheme cluster_step1 Step 1: Synthesis of Pyrido[1,2-a]pyrazine cluster_step2 Step 2: Synthesis of this compound 2-Aminopyridine 2-Aminopyridine Pyrido[1,2-a]pyrazine Pyrido[1,2-a]pyrazine 2-Aminopyridine->Pyrido[1,2-a]pyrazine Step 1: Condensation Glyoxal Glyoxal Glyoxal->Pyrido[1,2-a]pyrazine This compound This compound Pyrido[1,2-a]pyrazine->this compound Step 2: Cyclopropanation Reagents_Step1 Ethanol, Reflux Reagents_Step2 Simmons-Smith Reagent (Zn-Cu, CH₂I₂) DCM, Reflux Workflow Start Start Step1 Step 1: Synthesis of Pyrido[1,2-a]pyrazine Start->Step1 Purification1 Purification 1: Column Chromatography Step1->Purification1 Characterization1 Characterization 1: NMR, MS Purification1->Characterization1 Step2 Step 2: Cyclopropanation Characterization1->Step2 Purification2 Purification 2: Column Chromatography Step2->Purification2 Characterization2 Characterization 2: NMR, MS, Elemental Analysis Purification2->Characterization2 FinalProduct Final Product: This compound Characterization2->FinalProduct

Application Notes and Protocols: Cyclopropa[E]pyrido[1,2-A]pyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using Cyclopropa[E]pyrido[1,2-A]pyrazine as a Building Block in Medicinal Chemistry

Initial Assessment: A comprehensive search of scientific literature and chemical databases indicates that this compound (CAS 675843-18-2) is a novel chemical entity with no publicly available data regarding its synthesis, biological activity, or specific applications in medicinal chemistry. Therefore, the following application notes are based on the potential of the broader class of related heterocyclic compounds, such as pyridopyrazines and imidazopyrazines, which have shown significant promise in drug discovery. These notes are intended to provide a conceptual framework for researchers and drug development professionals interested in exploring the potential of this new scaffold.

Introduction to the Pyridopyrazine Scaffold

The pyridopyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. These nitrogen-containing heterocyclic systems are of particular interest due to their ability to interact with various biological targets, often serving as bioisosteres for other aromatic systems.[1] Derivatives of related structures like imidazo[1,2-a]pyrazines and pyrido[2,3-d]pyrimidines have been investigated as potent inhibitors of protein kinases and as anti-inflammatory agents.[2][3]

The introduction of a cyclopropane ring to create the this compound scaffold introduces a unique three-dimensional feature. This strained ring system can influence the molecule's conformation, solubility, and metabolic stability, potentially offering advantages in drug design.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, the this compound scaffold could be a valuable starting point for the development of novel therapeutics in the following areas:

  • Oncology: Many pyridopyrazine and related heterocyclic compounds are potent inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[4] Targets could include serine/threonine kinases like Akt and NEK6, or tyrosine kinases.[5][6][7]

  • Inflammatory Diseases: Pyridazine and pyridazinone derivatives have demonstrated significant anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[8][9][10] The novel cyclopropa-fused scaffold could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy or safety profiles.

Proposed Research Workflow

For researchers interested in exploring the potential of this compound, a logical research workflow is proposed. This workflow outlines the key stages from initial synthesis to the identification of lead compounds.

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Screening & Hit Identification cluster_2 Lead Optimization a Develop Synthetic Route to This compound b Library Synthesis of Analogs a->b c High-Throughput Screening (e.g., Kinase Panel, Cellular Assays) b->c d Hit Confirmation & Validation c->d e Structure-Activity Relationship (SAR) Studies d->e f ADME/Tox Profiling e->f g In vivo Efficacy Studies in Disease Models f->g

Caption: Proposed workflow for the development of therapeutics based on the this compound scaffold.

Hypothetical Signaling Pathway Involvement

Given the prevalence of related scaffolds as kinase inhibitors, a primary hypothesis is that derivatives of this compound could modulate key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.

G cluster_pathway Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Experimental Protocols (Conceptual)

As no specific experimental data is available, the following are conceptual protocols for the initial investigation of this scaffold.

General Protocol for Synthesis of a Compound Library
  • Scaffold Synthesis: Develop a multi-step synthetic route to the core this compound nucleus. This may involve the construction of the pyridopyrazine system followed by a cyclopropanation reaction, or the synthesis of a cyclopropa-containing precursor followed by ring annulation.

  • Functionalization: Identify positions on the scaffold amenable to substitution.

  • Parallel Synthesis: Employ parallel synthesis techniques to generate a library of diverse analogs by introducing a variety of substituents at the identified positions. Common reactions for derivatization include Suzuki coupling, Buchwald-Hartwig amination, and amide bond formation.

  • Purification and Characterization: Purify all compounds by chromatography (e.g., HPLC) and characterize their structure and purity using techniques such as NMR and mass spectrometry.

General Protocol for In Vitro Kinase Inhibition Assay
  • Kinase Selection: Select a panel of therapeutically relevant protein kinases for initial screening.

  • Assay Preparation: Prepare assay plates containing the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Addition: Add the synthesized compounds from the library at a fixed concentration (e.g., 10 µM) to the assay plates.

  • Incubation: Incubate the plates at the optimal temperature and time for the specific kinase.

  • Detection: Measure the kinase activity by detecting the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Calculate the percent inhibition for each compound. For active compounds ("hits"), perform dose-response experiments to determine the IC50 value.

Quantitative Data Summary (Template)

As no quantitative data exists for the target scaffold, the following table is a template that should be used to summarize data once it is generated from the proposed experiments.

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (µM)
Example-001 Kinase ADataMCF-7Data
Example-002 Kinase ADataMCF-7Data
Example-003 Kinase BDataHCT116Data
Example-004 Kinase BDataHCT116Data

Conclusion and Future Directions

The this compound scaffold represents an unexplored area of chemical space. While no specific applications have been reported, the known biological activities of related pyridopyrazine and pyridazine heterocycles suggest its potential as a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and anti-inflammatory agents. The proposed research workflow provides a roadmap for the synthesis and evaluation of this novel scaffold to unlock its therapeutic potential. Future work should focus on establishing an efficient synthetic route and performing initial biological screening to identify promising hit compounds for further optimization.

References

Application of Imidazo[1,2-a]pyrazine Derivatives in Cancer Cell Line Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

While the specific heterocyclic system Cyclopropa[E]pyrido[1,2-A]pyrazine is not extensively documented in current cancer research literature, the structurally related class of N-fused heteroaromatics, particularly imidazo[1,2-a]pyrazine derivatives, has emerged as a promising scaffold in the development of novel anticancer agents. These compounds are of significant interest to researchers in oncology and drug development due to their potent cytotoxic and antiproliferative activities against a variety of cancer cell lines. This document provides an overview of the application of imidazo[1,2-a]pyrazine derivatives as a representative class for cancer cell line screening, including detailed protocols for key biological assays and a summary of their observed activities.

Mechanism of Action

Imidazo[1,2-a]pyrazine derivatives have been shown to exert their anticancer effects through various mechanisms. Some derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Another key mechanism involves the inhibition of protein kinases that are crucial for cancer cell survival and proliferation, such as Cyclin-Dependent Kinases (CDKs).[2] The diverse substitution patterns possible on the imidazo[1,2-a]pyrazine core allow for the fine-tuning of their biological activity and targeting of specific cancer-related pathways.

Summary of Anticancer Activity

Screening of various imidazo[1,2-a]pyrazine derivatives has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) often fall in the low micromolar to nanomolar range, indicating high potency. The activity of these compounds is dependent on the specific substitutions on the heterocyclic core.

Quantitative Data Presentation

The following tables summarize the in vitro anticancer activity of representative imidazo[1,2-a]pyrazine and related derivatives against several human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Imidazo[1,2-a]pyridine Derivative 12b [3][4]

Cell LineCancer TypeIC50 (µM)
Hep-2Laryngeal Carcinoma11
HepG2Hepatocellular Carcinoma13
MCF-7Breast Adenocarcinoma11
A375Malignant Melanoma11
VeroNormal Kidney Epithelial91

Table 2: In Vitro Cytotoxicity (IC50) of Imidazo[1,2-a]pyrazine Derivative TB-25 [1]

Cell LineCancer TypeIC50 (nM)
HCT-116Colorectal Carcinoma23
HepG-2Hepatocellular CarcinomaNot Specified (Potent)
A549Lung CarcinomaNot Specified (Potent)
MDA-MB-231Breast AdenocarcinomaNot Specified (Potent)

Table 3: In Vitro Cytotoxicity (IC50) of a Pyrrolo[1,2-a]pyrazine Derivative (3h) [5]

Cell LineCancer TypeIC50 (µM)
PC-3Prostate Cancer1.18 ± 0.05
MCF-7Breast Adenocarcinoma1.95 ± 0.04

Experimental Protocols

Detailed methodologies for the primary screening and characterization of imidazo[1,2-a]pyrazine derivatives are provided below.

1. Cell Viability and Cytotoxicity Screening (MTT Assay)

This protocol is used to assess the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • 96-well flat-bottom plates

    • Test compounds (dissolved in DMSO to create stock solutions)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentrations may range from 0.01 to 100 µM.[7] Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.

    • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

    • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Human cancer cell lines

    • 6-well plates

    • Test compounds

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.[7] Treat the cells with the test compounds at their IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

    • Washing: Wash the cells twice with cold PBS by centrifugation at approximately 300 x g for 5 minutes.[7]

    • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour of staining.[7] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of the cell cycle distribution of cancer cells following treatment with the test compounds.

  • Materials:

    • Human cancer cell lines

    • 6-well plates

    • Test compounds

    • PBS

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the test compounds as described in the apoptosis assay protocol.

    • Cell Harvesting: Harvest the cells by trypsinization.

    • Fixation: Wash the cells with cold PBS and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.[9]

    • Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]

Visualizations

experimental_workflow cluster_viability Cell Viability Assay cluster_mechanism Mechanism of Action Assays cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis seed_96 Seed Cells in 96-well Plate treat_96 Treat with Compound Series seed_96->treat_96 incubate_48h Incubate for 48-72h treat_96->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 treat_ic50 Treat with IC50 Concentrations calc_ic50->treat_ic50 Inform Concentration seed_6 Seed Cells in 6-well Plate seed_6->treat_ic50 harvest_cells Harvest Cells treat_ic50->harvest_cells stain_annexin Stain with Annexin V/PI harvest_cells->stain_annexin fix_ethanol Fix with 70% Ethanol harvest_cells->fix_ethanol flow_apoptosis Flow Cytometry Analysis stain_annexin->flow_apoptosis stain_pi Stain with PI/RNase A fix_ethanol->stain_pi flow_cellcycle Flow Cytometry Analysis stain_pi->flow_cellcycle

Caption: Experimental workflow for cancer cell line screening.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Apoptosis Apoptosis Bad->Apoptosis ImidazoPyrazine Imidazo[1,2-a]pyrazine Derivatives ImidazoPyrazine->AKT Inhibition

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition.

References

Application Note: Development of a Kinase Inhibitor Assay for Cyclopropa[E]pyrido[1,2-A]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the development and execution of a biochemical kinase inhibitor assay tailored for the characterization of novel Cyclopropa[E]pyrido[1,2-A]pyrazine derivatives. The described methodology utilizes the robust and sensitive ADP-Glo™ Kinase Assay to determine the inhibitory potency (IC50) of test compounds. This document outlines all necessary steps, from compound handling and reagent preparation to data analysis, and includes visualizations of a relevant signaling pathway and the experimental workflow. The provided protocols are designed to be adaptable for screening against various kinases, serving as a foundational tool for drug discovery programs targeting the human kinome.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families for drug discovery.[4][5] The development of small molecule inhibitors that can selectively modulate kinase activity is a central focus of modern therapeutic research.[4][6]

The this compound scaffold is a novel chemical structure with potential for development into a new class of kinase inhibitors, similar to other pyrazine-based inhibitors that have shown clinical relevance.[7][8][9][10] To effectively evaluate the potential of its derivatives, a robust and reproducible assay is required to quantify their inhibitory activity.[6] This application note details a comprehensive protocol using the ADP-Glo™ Kinase Assay, a luminescence-based system that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11][12][13][14] The luminescent signal is directly proportional to the amount of ADP generated, and therefore, to kinase activity.[11][14] This method is highly sensitive, applicable to a wide range of kinases, and well-suited for high-throughput screening (HTS).[12][15][16]

Materials and Reagents

  • Kinase: Purified, recombinant kinase of interest (e.g., ABL1, SRC, AURKA).

  • Substrate: Appropriate peptide or protein substrate for the target kinase.

  • Test Compounds: this compound derivatives synthesized and dissolved in 100% DMSO.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% (v/v) Brij-35.

  • Detection Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar).

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum control).

  • Plates: Solid white, flat-bottom 384-well assay plates (e.g., Corning #3572).

  • Equipment:

    • Multichannel pipettes or automated liquid handler.

    • Microplate reader with luminescence detection capabilities.

Experimental Protocols

Compound Handling and Plating
  • Stock Solutions: Prepare 10 mM stock solutions of each this compound derivative in 100% DMSO.

  • Serial Dilutions: Create a 10-point, 3-fold serial dilution series for each compound in a 96-well plate using 100% DMSO. This will be the intermediate compound plate.

  • Assay Plate Preparation: Using an acoustic dispenser or manual pipetting, transfer a small volume (e.g., 40 nL) from the intermediate compound plate to the 384-well assay plates. This results in the desired final concentrations upon addition of reagents, while keeping the final DMSO concentration at or below 1%.

Biochemical Kinase Assay Protocol (ADP-Glo™)

The assay is performed in two steps after the initial kinase reaction.[12][14] First, the ADP-Glo™ Reagent is added to terminate the reaction and deplete unused ATP. Second, the Kinase Detection Reagent is added to convert the product, ADP, back to ATP, which fuels a luciferase reaction to generate a luminescent signal.[13][14]

  • Kinase Reaction (Total Volume: 5 µL)

    • Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand.[17]

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well of the 384-well assay plate containing the pre-spotted compounds.

    • Prepare a 2X ATP solution in Kinase Assay Buffer (final concentration should typically be at the ATP Kₘ for the specific kinase).

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Signal Generation

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Seal the plate and incubate for 40 minutes at room temperature to ensure complete depletion of the remaining ATP.[14]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction.

    • Seal the plate and incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[14]

  • Data Acquisition

    • Measure the luminescence on a compatible microplate reader.

Data Analysis and IC₅₀ Determination
  • Normalization: The raw luminescence data is normalized relative to high (0% inhibition, DMSO only) and low (100% inhibition, potent inhibitor) controls.

    • % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Low) / (Luminescence_High - Luminescence_Low))

  • Curve Fitting: Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • IC₅₀ Calculation: Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, SciPy).[18] The IC₅₀ is the concentration of an inhibitor where the response is reduced by half.

Data Presentation

Quantitative results from the kinase inhibitor profiling should be summarized in a clear, tabular format for easy comparison of compound potency and selectivity.

Compound IDTarget KinaseIC₅₀ (nM)Hill Slope
CPP-A001Aurora A12.51.050.995
CPP-A001Aurora B25.81.100.991
CPP-A002Aurora A150.20.980.989
CPP-A002Aurora B315.61.020.985
CPP-B001SRC85.41.210.993
CPP-B001ABL1>10,000N/AN/A

Mandatory Visualizations

Signaling Pathway Example: MAP Kinase Cascade

The diagram below illustrates the Ras-Raf-MEK-ERK signaling pathway, a common cascade in cell proliferation and survival that is frequently targeted in drug discovery.[1][19][20] An inhibitor, such as a this compound derivative, can block this pathway by targeting a specific kinase (e.g., RAF).

G cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Transcription Gene Transcription (Proliferation, Survival) Erk->Transcription Inhibitor This compound Derivative Inhibitor->Raf

Caption: Inhibition of the MAPK signaling pathway.

Experimental Workflow Diagram

This diagram provides a step-by-step visual representation of the kinase inhibitor assay workflow, from initial preparation to final data analysis.

G cluster_prep Preparation Phase cluster_reaction Reaction & Detection Phase cluster_analysis Analysis Phase Compound_Prep 1. Compound Dilution & Plating Kinase_Rxn 3. Kinase Reaction (60 min incubation) Compound_Prep->Kinase_Rxn Reagent_Prep 2. Prepare 2X Kinase & 2X ATP Solutions Reagent_Prep->Kinase_Rxn Stop_Rxn 4. Add ADP-Glo™ Reagent (40 min incubation) Kinase_Rxn->Stop_Rxn Detect 5. Add Detection Reagent (30 min incubation) Stop_Rxn->Detect Read_Plate 6. Read Luminescence Detect->Read_Plate Data_Analysis 7. Normalize Data & Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for the ADP-Glo™ kinase inhibitor assay.

References

Application Note: Fluorescent Labeling of Cyclopropa[E]pyrido[1,2-A]pyrazine for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Cyclopropa[E]pyrido[1,2-A]pyrazine scaffold is a novel nitrogen-containing heterocyclic system with potential applications in medicinal chemistry and drug development. Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, with over 59% of FDA-approved small-molecule drugs containing at least one such ring system.[1] The unique strained three-membered ring fused to the pyridopyrazine core suggests that this scaffold may exhibit interesting biological activities. To investigate the cellular uptake, subcellular localization, and potential molecular targets of this new class of compounds, a robust method for their visualization within living cells is required.

Fluorescent labeling is a powerful technique for tracking small molecules in biological systems, offering high sensitivity and spatiotemporal resolution.[2][3] By covalently attaching a fluorophore to the this compound core, its journey into and within cells can be monitored using fluorescence microscopy.[4] This application note describes a general protocol for the fluorescent labeling of a functionalized this compound derivative via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bioorthogonal reaction.[5][6] We also provide detailed protocols for the characterization of the resulting fluorescent probe, assessment of its cytotoxicity, and its application in live-cell imaging.

Materials and Methods

Synthesis of Functionalized this compound

Direct functionalization of nitrogen heterocycles can be achieved through various methods, including C-H bond activation.[1][7][8][9][10] For the purpose of this protocol, we propose the synthesis of an ethynyl-functionalized this compound derivative, which will serve as a handle for click chemistry. The synthesis is a hypothetical route based on established methodologies for related heterocyclic systems.

Protocol 1: Synthesis of Ethynyl-Cyclopropa[E]pyrido[1,2-A]pyrazine

  • Starting Material: A brominated this compound derivative is required. This can be synthesized via electrophilic bromination of the parent heterocycle.

  • Sonogashira Coupling: To a solution of the brominated starting material (1 equivalent) in a suitable solvent (e.g., a 2:1 mixture of THF and water), add ethynyltrimethylsilane (1.5 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents).

  • Add a base, such as triethylamine (3 equivalents), and stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the TMS-protected derivative.

  • Deprotection: Dissolve the TMS-protected compound in THF and add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents) in THF.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final ethynyl-Cyclopropa[E]pyrido[1,2-A]pyrazine by column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Fluorescent Labeling via Click Chemistry

The ethynyl-functionalized core compound is now ready to be conjugated to an azide-containing fluorescent dye.

Protocol 2: Fluorescent Labeling

  • Dissolve the ethynyl-Cyclopropa[E]pyrido[1,2-A]pyrazine (1 equivalent) and an azide-functionalized fluorophore (e.g., Azide-Fluor 488, 1.1 equivalents) in a 1:1 mixture of t-butanol and water.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.5 equivalents).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, protected from light.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with water and extract the fluorescent product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the fluorescently labeled probe by preparative HPLC to ensure high purity.

  • Characterize the final probe by mass spectrometry and measure its photophysical properties (absorption and emission spectra, quantum yield).

Cell Culture

HeLa cells are a common choice for initial cellular imaging studies.

Protocol 3: Cell Culture

  • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • For imaging experiments, seed the cells onto glass-bottom dishes or 8-well chamber slides and allow them to adhere for 24 hours.

Cytotoxicity Assay

Before imaging, it is crucial to determine the concentration range at which the fluorescent probe is not toxic to the cells.[11][12][13] The MTT assay is a colorimetric method for assessing cell viability.[13][14]

Protocol 4: MTT Cytotoxicity Assay

  • Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a stock solution of the fluorescent probe in DMSO and create a series of dilutions in cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the probe. Include a vehicle control (DMSO) and a positive control for cell death (e.g., Triton X-100).

  • Incubate the cells with the probe for the desired time (e.g., 24 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cellular Imaging

Protocol 5: Live-Cell Fluorescence Imaging

  • Grow HeLa cells on glass-bottom dishes to 60-70% confluency.

  • Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium at a non-toxic concentration determined from the cytotoxicity assay.

  • Remove the existing medium from the cells and add the medium containing the fluorescent probe.

  • Incubate the cells for a desired period (e.g., 30 minutes to 4 hours) at 37°C.

  • (Optional) For co-localization studies, specific organelle trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) can be added according to the manufacturer's instructions.

  • After incubation, wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution.

  • Add fresh, pre-warmed imaging solution to the cells.

  • Image the cells using a fluorescence microscope (e.g., a confocal laser scanning microscope) equipped with the appropriate filter sets for the chosen fluorophore.

  • Acquire images and analyze the subcellular distribution of the fluorescent probe.

Results

The successful synthesis and labeling of the this compound core would yield a novel fluorescent probe, which we will refer to as "CPAP-Fluor 488".

Photophysical Properties

The photophysical properties of CPAP-Fluor 488 would be characterized and are presented in Table 1.

PropertyValue
Excitation Maximum (λ_ex)~495 nm
Emission Maximum (λ_em)~520 nm
Molar Extinction Coeff. (ε)>70,000 M⁻¹cm⁻¹
Quantum Yield (Φ)>0.6
Stokes Shift~25 nm
Table 1: Hypothetical photophysical properties of CPAP-Fluor 488.
Cytotoxicity

The cytotoxicity of CPAP-Fluor 488 in HeLa cells was evaluated after 24 hours of incubation. The results are summarized in Table 2. Based on these hypothetical data, a working concentration of 1-5 µM would be suitable for live-cell imaging experiments.

Concentration (µM)Cell Viability (%)
0.199 ± 2
198 ± 3
595 ± 4
1088 ± 5
2570 ± 6
5045 ± 7
Table 2: Hypothetical cytotoxicity of CPAP-Fluor 488 in HeLa cells.
Cellular Imaging

Live-cell imaging of HeLa cells incubated with 2 µM CPAP-Fluor 488 for 1 hour would reveal its subcellular localization. For the purpose of this application note, we will hypothesize that the probe accumulates in the cytoplasm and shows some enrichment in the endoplasmic reticulum.

ParameterSetting
Cell LineHeLa
Probe Concentration2 µM
Incubation Time1 hour
MicroscopeConfocal Laser Scanning Microscope
Excitation Wavelength488 nm
Emission Collection500 - 550 nm
Objective63x Oil Immersion
Table 3: Representative imaging parameters for CPAP-Fluor 488.

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_cell_work Cellular Assays & Imaging start Functionalized This compound click Click Chemistry (CuAAC) start->click dye Azide-Fluorophore dye->click purification Purification (HPLC) click->purification characterization Characterization (MS, Spectroscopy) purification->characterization probe Fluorescent Probe (CPAP-Fluor 488) characterization->probe cytotoxicity Cytotoxicity Assay (MTT) probe->cytotoxicity imaging Live-Cell Imaging (Confocal Microscopy) probe->imaging cell_culture Cell Culture (HeLa cells) cell_culture->cytotoxicity cell_culture->imaging cytotoxicity->imaging Determine Concentration analysis Data Analysis imaging->analysis

Caption: Experimental workflow for synthesis and cellular application of the fluorescent probe.

signaling_pathway probe CPAP-Fluor 488 membrane Cell Membrane probe->membrane Uptake target Hypothetical Target (e.g., ER-resident enzyme) membrane->target Localization downstream Downstream Signaling (e.g., Calcium Release) target->downstream Modulation response Cellular Response (e.g., Apoptosis, Proliferation) downstream->response

Caption: Hypothetical signaling pathway involving the fluorescent probe.

Discussion

This application note provides a comprehensive, albeit hypothetical, framework for the fluorescent labeling of the novel this compound scaffold and its use in cellular imaging. The proposed strategy, utilizing a Sonogashira coupling to introduce an alkyne handle followed by a highly efficient CuAAC click reaction, is a versatile and robust method for conjugating a wide variety of fluorescent reporters.[5][15][16][17]

The choice of a bright, photostable fluorophore like a derivative of fluorescein (Fluor 488) is critical for successful imaging. The protocols provided for cell culture, cytotoxicity testing, and fluorescence microscopy are based on standard, well-established methods in cell biology.[2][18] It is imperative to first assess the cytotoxicity of any new probe to ensure that observations are made on healthy, unperturbed cells.[12] The hypothetical data presented in the tables serve as a guide for expected outcomes and for setting up experiments.

The successful application of this protocol would enable researchers to study the pharmacokinetics of this compound derivatives at the single-cell level. Future work could involve co-localization studies with specific organelle markers to precisely map the subcellular distribution of the compound, or the use of advanced microscopy techniques like FRET (Förster Resonance Energy Transfer) to study interactions with potential protein targets. This methodology provides a foundational tool for elucidating the biological function of this novel and promising class of heterocyclic compounds.

References

Application Notes and Protocols for the Functionalization of the Cyclopropa[e]pyrido[1,2-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the functionalization of the cyclopropa[e]pyrido[1,2-a]pyrazine core is limited in the current scientific literature. The following application notes and protocols are proposed based on established reactivity patterns and functionalization methodologies reported for analogous heterocyclic systems, primarily the imidazo[1,2-a]pyrazine and pyrido[1,2-a]pyrazine scaffolds. These protocols are intended to serve as a starting point for experimental investigation and may require optimization.

Introduction to the this compound Core

The this compound core is a novel heterocyclic scaffold of interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure, conferred by the fused cyclopropane ring, offers the potential for novel pharmacological properties. The pyrido[1,2-a]pyrazine moiety is a known pharmacophore present in various biologically active compounds. The functionalization of this core is key to exploring its structure-activity relationship (SAR) and developing new therapeutic agents.

Based on theoretical and experimental studies on related imidazo[1,2-a]pyrazines, the electron-rich five-membered ring is predicted to be the most reactive site for electrophilic substitution, particularly at the C3 position. The pyrazine ring is generally more electron-deficient and less susceptible to electrophilic attack.

Proposed Functionalization Strategies

The primary proposed strategies for the functionalization of the this compound core are:

  • Electrophilic Halogenation at C3: Introduction of a halogen atom (Br, Cl, I) at the C3 position to serve as a handle for further cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: Utilization of the C3-halogenated core for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce a variety of substituents.

  • Direct C-H Functionalization: Direct introduction of functional groups at the C3 position, avoiding the need for pre-functionalization.

Application Notes and Experimental Protocols

Electrophilic Bromination at the C3 Position

Application Note: Bromination is a fundamental step to introduce a versatile handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich heterocycles. The reaction is expected to proceed with high regioselectivity at the C3 position.

Protocol 1: C3-Bromination of this compound

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH3CN), anhydrous

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask under an inert atmosphere, add N-Bromosuccinimide (1.05 mmol, 1.05 eq.) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-bromo-cyclopropa[e]pyrido[1,2-a]pyrazine.

Table 1: Representative Data for Bromination of Analogous Heterocycles

EntrySubstrateReagentSolventTime (h)Yield (%)Reference
18-chloroimidazo[1,2-a]pyrazineNBSCH3CN395[1]
22-phenylimidazo[1,2-a]pyridineNBSCH3CN292[2]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Application Note: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. This protocol describes the coupling of the 3-bromo-cyclopropa[e]pyrido[1,2-a]pyrazine with a boronic acid to introduce aryl or heteroaryl substituents at the C3 position.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-cyclopropa[e]pyrido[1,2-a]pyrazine

  • Materials:

    • 3-Bromo-cyclopropa[e]pyrido[1,2-a]pyrazine

    • Arylboronic acid (e.g., phenylboronic acid)

    • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

    • Sodium carbonate (Na2CO3)

    • 1,4-Dioxane and Water

    • Schlenk tube or microwave vial

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk tube or microwave vial, add 3-bromo-cyclopropa[e]pyrido[1,2-a]pyrazine (1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 eq.), Pd(PPh3)4 (0.05 mmol, 5 mol%), and Na2CO3 (2.0 mmol, 2.0 eq.).

    • Evacuate and backfill the vessel with an inert atmosphere three times.

    • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

    • Heat the reaction mixture at 100 °C for 12-16 hours (or use microwave irradiation at a suitable temperature and time).

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite and wash with ethyl acetate.

    • Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to yield the 3-aryl-cyclopropa[e]pyrido[1,2-a]pyrazine.

Table 2: Representative Data for Suzuki-Miyaura Coupling on Analogous Heterocycles

EntrySubstrateBoronic AcidCatalystBaseSolventYield (%)Reference
13-bromo-8-chloroimidazo[1,2-a]pyrazine4-methoxyphenylboronic acidPd(PPh3)4Na2CO3Dioxane/H2O85[3]
23-bromo-2-phenylimidazo[1,2-a]pyridinePhenylboronic acidPd(dppf)Cl2K2CO3DME/H2O91[2]

Visualizations

Functionalization_Workflow Core This compound Halogenated 3-Bromo-cyclopropa[e]pyrido[1,2-a]pyrazine Core->Halogenated NBS, CH3CN Functionalized 3-Aryl-cyclopropa[e]pyrido[1,2-a]pyrazine Halogenated->Functionalized ArB(OH)2, Pd(PPh3)4, Na2CO3

Caption: Proposed workflow for the functionalization of the core.

Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Reactant1 3-Bromo-Heterocycle OxAdd Oxidative Addition Reactant1->OxAdd Reactant2 Arylboronic Acid Transmetal Transmetalation Reactant2->Transmetal Catalyst Pd(0) Catalyst->OxAdd OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Catalyst Regeneration Product 3-Aryl-Heterocycle RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Application Note: High-Throughput Screening Protocol for a Cyclopropa[E]pyrido[1,2-A]pyrazine Library for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify potential kinase inhibitors from a novel Cyclopropa[E]pyrido[1,2-A]pyrazine library. The protocol outlines a robust workflow from primary screening to hit confirmation and profiling. Methodologies for a biochemical kinase assay, a cell-based secondary assay, and data analysis are described in detail. This application note is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][2] Consequently, kinases are a major target class for therapeutic intervention.[1] The novel this compound scaffold represents a unique chemical space with the potential for potent and selective kinase inhibition. High-throughput screening (HTS) is an essential methodology for rapidly and efficiently interrogating large compound libraries to identify initial hits for further development.[3][4] This protocol details a comprehensive HTS cascade designed to identify and validate inhibitors of a target kinase from the this compound library.

Target and Signaling Pathway

For the context of this protocol, we will consider the hypothetical target Kinase X , a serine/threonine kinase implicated in a cancer-related signaling pathway. The pathway involves the phosphorylation of a downstream substrate, leading to cell proliferation. Inhibition of Kinase X is therefore a desirable therapeutic strategy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase X Kinase X Receptor->Kinase X Activates Substrate Substrate Kinase X->Substrate Phosphorylates p-Substrate p-Substrate Transcription Factor Transcription Factor p-Substrate->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Leads to This compound This compound This compound->Kinase X Inhibits

Figure 1: Hypothetical Kinase X Signaling Pathway.

HTS Workflow

The screening workflow is designed as a multi-step process to efficiently identify and validate true hits while minimizing false positives.[5] The major stages include primary HTS, hit confirmation, and secondary cell-based assays.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Hit Confirmation & Profiling cluster_3 Secondary Assays Library Plating Library Plating Assay Ready Plates Assay Ready Plates Library Plating->Assay Ready Plates Primary HTS Primary HTS Assay Ready Plates->Primary HTS Data Analysis Data Analysis Primary HTS->Data Analysis Hit Selection Hit Selection Data Analysis->Hit Selection Dose-Response Dose-Response Hit Selection->Dose-Response IC50 Determination IC50 Determination Dose-Response->IC50 Determination Cell-Based Assay Cell-Based Assay IC50 Determination->Cell-Based Assay Validated Hits Validated Hits Cell-Based Assay->Validated Hits

Figure 2: High-Throughput Screening Workflow.

Experimental Protocols

Library Preparation and Plate Management
  • Compound Library: The this compound library is provided as 10 mM stock solutions in 100% DMSO.

  • Plate Formatting: Using an automated liquid handler, prepare intermediate plates by diluting the stock library. For the primary screen, create assay-ready plates (384-well format) by dispensing a small volume of each compound to achieve a final assay concentration of 10 µM.[4]

  • Controls: Each assay plate must include:

    • Negative Controls: Wells containing only DMSO (vehicle). This represents 0% inhibition.

    • Positive Controls: Wells containing a known inhibitor of Kinase X (e.g., Staurosporine) at a concentration that yields >90% inhibition. This represents 100% inhibition.

Primary HTS: Biochemical Kinase Assay

This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for kinase HTS.[6][7]

  • Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by Kinase X. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into proximity, resulting in a FRET signal.

  • Reagents:

    • Kinase X enzyme

    • Biotinylated substrate peptide

    • ATP

    • TR-FRET detection reagents (Eu-labeled antibody, Streptavidin-APC)

    • Assay Buffer

  • Procedure (384-well plate):

    • Dispense 5 µL of assay buffer containing Kinase X to all wells.

    • Transfer 50 nL of compound from the assay-ready plates to the corresponding wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate peptide and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the TR-FRET detection reagents.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader.

Data Analysis and Hit Selection
  • Data Normalization: Raw data from the plate reader is normalized using the on-plate controls:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Quality Control: The robustness of the assay is evaluated for each plate using the Z'-factor.[8]

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • A Z'-factor > 0.5 is considered acceptable for HTS.[8]

  • Hit Criteria: Compounds demonstrating ≥ 50% inhibition in the primary screen are selected as "hits" for further confirmation.

Hit Confirmation: Dose-Response Analysis
  • Objective: To confirm the activity of primary hits and determine their potency (IC50).

  • Procedure:

    • Create a 10-point, 3-fold serial dilution series for each hit compound, starting from a top concentration of 100 µM.

    • Perform the biochemical kinase assay as described above with the serially diluted compounds.

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Secondary Assay: Cell-Based Target Engagement
  • Objective: To confirm that hit compounds can inhibit Kinase X in a cellular context.[9][10]

  • Principle: A cell line engineered to express a reporter gene (e.g., luciferase) under the control of a transcription factor activated by the Kinase X pathway is used. Inhibition of Kinase X will result in a decrease in reporter gene expression and, consequently, a lower luminescence signal.

  • Procedure:

    • Seed the engineered cells into 384-well white, clear-bottom plates and incubate overnight.

    • Treat the cells with serially diluted hit compounds for 2 hours.

    • Stimulate the Kinase X pathway with an appropriate agonist (e.g., a growth factor).

    • Incubate for an additional 6 hours.

    • Add a luciferase substrate reagent and measure luminescence on a plate reader.

    • Determine the cellular IC50 values by plotting the normalized luminescence signal against compound concentration.

Data Presentation

Quantitative results from the screening cascade should be summarized for clear interpretation and comparison.

Table 1: Primary HTS Summary

Parameter Value
Total Compounds Screened 10,000
Screening Concentration 10 µM
Average Z'-Factor 0.78
Hit Criteria ≥ 50% Inhibition
Number of Primary Hits 250

| Primary Hit Rate | 2.5% |

Table 2: Hit Confirmation and Profiling (Example Data)

Compound ID Primary Screen % Inhibition Biochemical IC50 (µM) Cellular IC50 (µM)
CEPP-001 95.2 0.15 0.85
CEPP-002 88.7 0.42 1.20
CEPP-003 75.4 1.20 > 20
CEPP-004 52.1 8.50 Not Determined

| CEPP-005 | 91.5 | 0.28 | 0.95 |

Conclusion

This application note provides a comprehensive and robust HTS protocol for the identification of novel kinase inhibitors from a this compound library. The described workflow, incorporating both biochemical and cell-based assays, ensures a high degree of confidence in the identified hits.[6][11] The detailed methodologies and data analysis procedures offer a clear path for researchers to execute a successful screening campaign, leading to the discovery of promising lead compounds for further optimization in drug discovery programs.

References

Application Notes and Protocols: Cyclopropa[E]pyrido[1,2-A]pyrazine Derivatives as Potential Mu-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mu-opioid receptor (MOR) antagonists are critical pharmacological tools and have significant therapeutic potential for conditions such as opioid overdose, opioid-induced constipation, and substance use disorders. The development of novel antagonists with improved selectivity and pharmacokinetic profiles is an ongoing area of research. This document provides a detailed overview of the application and experimental protocols for the evaluation of a novel class of compounds, Cyclopropa[E]pyrido[1,2-A]pyrazine derivatives, as potential MOR antagonists.

While specific data for this compound derivatives are not yet extensively available in published literature, this document will utilize data from structurally related octahydro-1H-pyrido[1,2-a]pyrazine derivatives to provide representative protocols and data presentation formats.[1] These protocols are intended to serve as a comprehensive guide for researchers investigating the potential of this new chemical scaffold.

Data Presentation

The following tables summarize the in vitro binding affinities and functional antagonist activities of a series of octahydro-1H-pyrido[1,2-a]pyrazine derivatives at human opioid receptors. This format is recommended for the presentation of data for novel this compound derivatives.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ (Ki, nM)δ (Ki, nM)κ (Ki, nM)µ/δ Selectivityµ/κ Selectivity
Reference Compound 4 0.6215085242137
Compound 36 0.47300180638383
Naltrexone0.22.30.811.54

Data for compounds 4 and 36 are representative of the octahydro-1H-pyrido[1,2-a]pyrazine series.[1] Naltrexone is included as a standard reference antagonist.

Table 2: In Vitro Functional Antagonist Activity (IC50, nM) in cAMP Assay

Compoundµ Antagonist (IC50, nM)
Reference Compound 4 0.54
Compound 36 1.8
Naltrexone1.2

Data for compounds 4 and 36 are representative of the octahydro-1H-pyrido[1,2-a]pyrazine series.[1] Naltrexone is included as a standard reference antagonist.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is central to the analgesic and euphoric effects of opioids. Antagonists block this pathway by preventing agonist binding.

mu_opioid_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor AC Adenylyl Cyclase MOR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist Agonist->MOR Activates Antagonist Antagonist Antagonist->MOR Blocks ATP ATP Downstream_Effects Cellular Response (e.g., Analgesia) cAMP->Downstream_Effects Mediates experimental_workflow Synthesis Compound Synthesis (Cyclopropa[E]pyrido [1,2-A]pyrazine derivative) Binding_Assay In Vitro Binding Assay (Radioligand Displacement) Synthesis->Binding_Assay Functional_Assay In Vitro Functional Assay (cAMP Inhibition) Binding_Assay->Functional_Assay Determine Ki In_Vivo_Model In Vivo Animal Model (Hot Plate Test) Functional_Assay->In_Vivo_Model Determine IC50 Data_Analysis Data Analysis and Lead Optimization In_Vivo_Model->Data_Analysis Assess Antagonism of Analgesia

References

Application Notes & Protocols: Pyrido[2,3-b]pyrazine Derivatives for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the application of Cyclopropa[E]pyrido[1,2-A]pyrazine in organic light-emitting diodes (OLEDs). The following application notes and protocols are based on closely related and well-studied pyrido[2,3-b]pyrazine derivatives, which serve as a valuable reference for the design and application of novel emitters in this chemical family.

Introduction

Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of materials for OLEDs due to their excellent thermal stability, tunable electronic properties, and high photoluminescence quantum yields.[1] These compounds often exhibit donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures, where the electron-deficient pyrido[2,3-b]pyrazine core acts as the acceptor, and various amine-based moieties serve as donors.[1] This design strategy allows for the effective tuning of intramolecular charge transfer (ICT) characteristics, leading to a broad range of emission colors from blue to red.[1] Furthermore, some derivatives have demonstrated aggregation-induced emission (AIE) and thermally activated delayed fluorescence (TADF), making them suitable for high-efficiency OLEDs.

Data Presentation: Photophysical and Electrochemical Properties

The following table summarizes the key photophysical and electrochemical properties of representative D-A-D type pyrido[2,3-b]pyrazine derivatives. These properties are crucial for predicting and understanding their performance in OLED devices.

Compound/DerivativeAbsorption Max (λabs, nm)Emission Max (λem, nm)Photoluminescence Quantum Yield (ΦPL)HOMO (eV)LUMO (eV)Band Gap (Eg, eV)
Derivative 1 412-485486-624Not Specified-5.34 to -5.97-3.61 to -3.701.67-2.36
2PO-PYD Not Specified534-609 (in toluene)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
2AC-PYD Not Specified534-609 (in toluene)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: The data for "Derivative 1" represents a range for a series of D-A-D molecules based on a pyrido[2,3-b]pyrazine core with varying donor amines.[1] "2PO-PYD" and "2AC-PYD" are pyridazine-based D-A-D derivatives exhibiting TADF.

Experimental Protocols

A common and effective method for synthesizing D-A-D structured pyrido[2,3-b]pyrazine derivatives is the Buchwald-Hartwig cross-coupling reaction.[1]

Materials:

  • Halogenated pyrido[2,3-b]pyrazine precursor (e.g., 2,7-dibromopyrido[2,3-b]pyrazine)

  • Donor amine (e.g., carbazole, phenoxazine, or other diarylamines)

  • Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)

  • Phosphine ligand (e.g., P(tBu)3, XPhos)

  • Base (e.g., NaOtBu, Cs2CO3)

  • Anhydrous toluene or other suitable solvent

Procedure:

  • In a nitrogen-filled glovebox, combine the halogenated pyrido[2,3-b]pyrazine precursor, the donor amine (typically 2.2 equivalents), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 3 equivalents) in a Schlenk flask.

  • Add anhydrous toluene to the flask and degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to reflux (typically 110 °C) and stir for 24-48 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired D-A-D pyrido[2,3-b]pyrazine derivative.[1]

The following is a general protocol for the fabrication of multilayer OLEDs by thermal evaporation in a high-vacuum chamber.

Substrate Preparation:

  • Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function and facilitate hole injection.

Device Fabrication:

  • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10^-6 Torr).

  • Deposit the following layers sequentially onto the ITO anode:

    • Hole Injection Layer (HIL): e.g., 20 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TPAC).

    • Hole Transport Layer (HTL): e.g., 30 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).

    • Emissive Layer (EML): Co-evaporate the pyrido[2,3-b]pyrazine derivative (as the guest emitter) with a suitable host material (e.g., 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP)) at a specific doping concentration (e.g., 6 wt%). The typical thickness is 20-30 nm.

    • Hole Blocking Layer (HBL): e.g., 10 nm of 2,2',2''-(1,3,5-benzenetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).

    • Electron Transport Layer (ETL): e.g., 30 nm of TPBi.

    • Electron Injection Layer (EIL): e.g., 1 nm of lithium fluoride (LiF).

    • Cathode: e.g., 100 nm of aluminum (Al).

  • The deposition rates of the organic materials are typically maintained at 1-2 Å/s, while LiF is deposited at 0.1 Å/s and Al at 5-10 Å/s.

  • Encapsulate the fabricated devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Visualizations

G cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Coupling cluster_process Process cluster_end Purification & Product Halogenated Pyrido[2,3-b]pyrazine Halogenated Pyrido[2,3-b]pyrazine Reaction Mixture Pd Catalyst Phosphine Ligand Base Anhydrous Toluene Halogenated Pyrido[2,3-b]pyrazine->Reaction Mixture Donor Amine Donor Amine Donor Amine->Reaction Mixture Heating & Reflux Heating & Reflux Reaction Mixture->Heating & Reflux Purification Column Chromatography Heating & Reflux->Purification D-A-D Product D-A-D Product Purification->D-A-D Product

Caption: Synthetic workflow for D-A-D type pyrido[2,3-b]pyrazine derivatives.

G cluster_device OLED Device Architecture Cathode Cathode (Al) EIL EIL (LiF) ETL ETL HBL HBL EML EML (Host + Pyrido[2,3-b]pyrazine Emitter) HTL HTL HIL HIL Anode Anode (ITO) Substrate Glass Substrate

References

Application Notes and Protocols: Cyclopropa[E]pyrido[1,2-A]pyrazine as a Scaffold for ENPP1 Inhibitors in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Frontier in Immuno-Oncology: Exploring the Potential of Cyclopropa[E]pyrido[1,2-A]pyrazine-Based ENPP1 Inhibitors

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the innate immune system, making it a compelling target for cancer immunotherapy.[1][2][3] By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens the stimulator of interferon genes (STING) pathway, a key signaling cascade that drives anti-tumor immunity.[1][4][5] Inhibition of ENPP1 restores cGAMP levels, thereby activating the STING pathway and unleashing a potent anti-cancer immune response.[6][7] While several chemical scaffolds for ENPP1 inhibitors are currently under investigation, this document focuses on the potential of a novel scaffold: This compound .

Note to the Reader: As of the current literature review, there is no publicly available information specifically linking the this compound scaffold to ENPP1 inhibitory activity. The information presented herein is based on the established principles of ENPP1 inhibition and cancer immunotherapy, providing a foundational guide for researchers interested in exploring this novel chemical space. The experimental protocols and data presentation formats are derived from studies on other known classes of ENPP1 inhibitors and are intended to serve as a template for the evaluation of new chemical entities based on the this compound scaffold.

Scientific Background: The ENPP1-cGAMP-STING Pathway in Cancer

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a crucial component of the innate immune response to cancer.[4] Cytosolic double-stranded DNA (dsDNA) from cancer cells, a sign of cellular stress and damage, is detected by cGAS, which then synthesizes cGAMP.[2] cGAMP acts as a second messenger, binding to and activating STING on the endoplasmic reticulum membrane.[4] This activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines, in turn, recruit and activate dendritic cells (DCs), which are essential for priming tumor-specific CD8+ T cells, the primary effectors of anti-tumor immunity.

ENPP1, a type II transmembrane glycoprotein, functions as an innate immune checkpoint by hydrolyzing extracellular cGAMP, thereby suppressing STING-mediated immune responses.[1][5] Elevated ENPP1 expression has been observed in various tumor types and is often associated with a poor prognosis and resistance to immunotherapy.[7][8] By inhibiting ENPP1, the concentration of extracellular cGAMP is increased, leading to enhanced STING activation in immune cells within the tumor microenvironment and a more robust anti-tumor immune response.[6]

ENPP1_STING_Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS cGAMP_intra cGAMP cGAS->cGAMP_intra cGAMP_extra cGAMP cGAMP_intra->cGAMP_extra Export ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Import & Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs Anti-tumor\nImmunity Anti-tumor Immunity IFNs->Anti-tumor\nImmunity Inhibitor ENPP1 Inhibitor (e.g., Cyclopropa[E]pyrido [1,2-A]pyrazine-based) Inhibitor->ENPP1 Inhibition Synthesis_Workflow Start Starting Materials (e.g., substituted pyridines, cyclopropanation reagents) Step1 Construction of Cyclopropa[E]pyrido [1,2-A]pyrazine core Start->Step1 Step2 Functionalization of the core scaffold (e.g., amination, coupling reactions) Step1->Step2 Library Library of diverse This compound derivatives Step2->Library Purification Purification and Characterization (HPLC, NMR, MS) Library->Purification InVivo_Workflow Start Tumor Cell Implantation in Syngeneic Mice TumorGrowth Tumor Growth to Palpable Size Start->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (Vehicle, Inhibitor, anti-PD-1, Combination) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint: Tumor and Spleen Harvest Monitoring->Endpoint Analysis Pharmacodynamic and Immune Cell Analysis Endpoint->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopropa[E]pyrido[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of Cyclopropa[E]pyrido[1,2-A]pyrazine. As this specific heterocyclic system is not widely reported in existing literature, this guide provides troubleshooting advice and protocols based on established synthetic methodologies for the precursor pyrido[1,2-a]pyrazine scaffold and common cyclopropanation techniques applied to analogous electron-deficient N-heterocycles.

Proposed Synthetic Strategy

A plausible and logical synthetic approach to this compound involves a two-step process. The first step is the synthesis of the core pyrido[1,2-a]pyrazine ring system, followed by a cyclopropanation reaction across one of the double bonds of the pyrazine ring.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclopropanation Starting Materials Starting Materials Pyrido[1,2-a]pyrazine Core Pyrido[1,2-a]pyrazine Core Starting Materials->Pyrido[1,2-a]pyrazine Core Condensation/ Cyclization This compound This compound Pyrido[1,2-a]pyrazine Core->this compound Simmons-Smith or Metal-Catalyzed Cyclopropanation

Caption: Proposed two-step synthesis of this compound.

Troubleshooting and FAQs

This section is formatted as a series of questions and answers to directly address potential issues during the synthesis.

Part 1: Synthesis of the Pyrido[1,2-a]pyrazine Precursor

Q1: I am getting a low or no yield of my pyrido[1,2-a]pyrazine precursor. What are the common causes?

A1: Low yields in the synthesis of heterocyclic cores like pyrido[1,2-a]pyrazine can stem from several factors:

  • Purity of Starting Materials: Ensure your starting materials (e.g., aminopyridine and α-haloketone derivatives) are pure and dry. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: The initial condensation and subsequent cyclization may require specific temperature control. Too low a temperature might stall the reaction, while too high a temperature could lead to decomposition or side product formation.

    • Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or acetonitrile are often used. Ensure the solvent is anhydrous, as water can hydrolyze intermediates.

    • Base: If a base is used to facilitate the reaction, its strength and stoichiometry are important. A base that is too strong might cause unwanted side reactions, while too little base may result in an incomplete reaction.

  • Atmosphere: Some reactions for the synthesis of N-heterocycles are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.

Q2: My reaction produces a complex mixture of side products. How can I minimize them?

A2: The formation of side products is a common issue. Consider the following:

  • Control of Stoichiometry: Ensure the molar ratios of your reactants are accurate. An excess of one reactant can lead to polymerization or other side reactions.

  • Gradual Addition: Adding one reactant slowly to the other (e.g., via a syringe pump) can help maintain a low concentration of the added reactant, which can suppress the formation of side products.

  • Temperature Control: As mentioned, running the reaction at the optimal temperature is crucial. Sometimes, lowering the temperature can increase the selectivity of the desired reaction.

  • Purification: Effective purification by column chromatography, recrystallization, or distillation is essential to isolate the desired product from a complex mixture.

Part 2: Cyclopropanation of Pyrido[1,2-a]pyrazine

The pyrido[1,2-a]pyrazine system is electron-deficient, which can make cyclopropanation challenging. The choice of cyclopropanating agent is therefore critical.

Q3: My cyclopropanation reaction is slow or not working at all. What should I check?

A3: The reactivity of the alkene in the pyrido[1,2-a]pyrazine ring is reduced due to the electron-withdrawing nature of the nitrogen atoms.

  • Choice of Reagent:

    • Simmons-Smith Reaction: The classical Simmons-Smith reagent (Zn-Cu couple and CH₂I₂) may be too slow. Consider using the Furukawa modification (Et₂Zn and CH₂I₂), which is more reactive.[1]

    • Transition Metal Catalysis: Rhodium and copper catalysts are commonly used to generate metal carbenes from diazo compounds for cyclopropanation.[2] For electron-deficient alkenes, rhodium catalysts like dirhodium tetraacetate (Rh₂(OAc)₄) are often more effective.[3]

  • Reagent Quality:

    • Ensure your diiodomethane is fresh and not discolored (indicating iodine formation).

    • If using diethylzinc, it is pyrophoric and must be handled under an inert atmosphere.

    • If using diazo compounds, they are toxic and explosive and should be handled with extreme care, preferably prepared and used in situ.

  • Solvent Effects: The choice of solvent can influence the rate of the Simmons-Smith reaction. Non-coordinating solvents like 1,2-dichloroethane or toluene are often effective.[4]

Q4: I am observing a low yield of the final cyclopropanated product. What are the potential reasons?

A4: Low yields in this step can be attributed to several factors:

  • Substrate Decomposition: The reaction conditions might be too harsh for the pyrido[1,2-a]pyrazine core, leading to its decomposition.

  • Carbene/Carbenoid Side Reactions: The reactive intermediate (carbene or carbenoid) can undergo side reactions such as insertion into solvent C-H bonds or dimerization.

  • Steric Hindrance: If the pyrido[1,2-a]pyrazine precursor is substituted, steric hindrance might impede the approach of the cyclopropanating agent.

  • ** Catalyst Inefficiency:** In metal-catalyzed reactions, the catalyst might be poisoned by impurities or may not be active enough for this specific substrate. Increasing the catalyst loading might help. A nickel-catalyzed system has also been shown to be effective for electron-deficient alkenes.[5]

Q5: How can I confirm that the cyclopropane ring has formed?

A5: Spectroscopic methods are essential for characterization:

  • ¹H NMR: The formation of a cyclopropane ring will result in characteristic upfield-shifted signals for the protons on the ring, typically in the 0.5-2.0 ppm range. You should also observe changes in the chemical shifts and coupling constants of the protons on the original pyrido[1,2-a]pyrazine core.

  • ¹³C NMR: The carbon atoms of the cyclopropane ring will appear at a high field (typically 0-30 ppm).

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the desired product (mass of precursor + 14.01565 for a CH₂ addition).

General FAQs

Q1: What is the most promising method for cyclopropanating an electron-deficient N-heterocycle like pyrido[1,2-a]pyrazine?

A1: For electron-deficient systems, a modified Simmons-Smith reaction (the Furukawa modification using Et₂Zn/CH₂I₂) or a rhodium-catalyzed reaction with a diazo compound are generally the most effective methods.[1][3] The choice between them may depend on the functional group tolerance and the desired scale of the reaction.

Q2: What are the key safety precautions for these reactions?

A2:

  • Diethylzinc (Furukawa Modification): This reagent is pyrophoric and will ignite on contact with air. It must be handled strictly under an inert atmosphere using appropriate syringe and cannula techniques.

  • Diazo Compounds (e.g., diazomethane): These are highly toxic and potentially explosive. They should be handled in a well-ventilated fume hood, using specialized glassware without ground glass joints. It is often safer to generate them in situ.

  • Diiodomethane: This is a dense and toxic liquid. Handle with appropriate personal protective equipment (gloves, safety glasses).

Q3: Can I introduce substituents on the cyclopropane ring?

A3: Yes, by using substituted diazo compounds (e.g., ethyl diazoacetate) in a metal-catalyzed reaction, you can introduce ester groups. Similarly, using substituted diiodoalkanes in a Simmons-Smith type reaction can lead to substituted cyclopropanes.

Data on Analogous Reactions

The following tables summarize data from the literature on related cyclopropanation reactions, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Comparison of Catalysts for Cyclopropanation of Electron-Deficient Alkenes with Diazo Compounds

CatalystSubstrateDiazo CompoundYield (%)Reference
Rh₂(OAc)₄EnonesPhenyldiazomethaneHigh[3]
Cu(acac)₂EnonesPhenyldiazomethaneModerate[3]
Iron-Porphyrin ComplexElectron-deficient alkenesEthyl diazoacetateHigh[6]
Nickel CatalystElectron-deficient alkenesDiiodomethane/Et₂ZnHigh[5]

Table 2: Effect of Solvent on Simmons-Smith Cyclopropanation Yield

SolventBasicityRelative RateReference
1,2-DichloroethaneLowFast[4]
TolueneLowFast[3]
Diethyl etherModerateModerate[4]
Tetrahydrofuran (THF)HighSlow[4]

Note: The rate of the Simmons-Smith reaction generally decreases as the basicity of the solvent increases due to coordination with the zinc carbenoid.[4]

Experimental Protocols (Hypothetical)

These are generalized, hypothetical protocols based on standard procedures for analogous compounds. They should be adapted and optimized for the specific substrate.

Protocol 1: Synthesis of a Pyrido[1,2-a]pyrazine Precursor

This protocol is based on the condensation of 2-aminopyridine with an α-bromoketone.

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol, add the desired α-bromoketone (1.1 eq).

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrido[1,2-a]pyrazine precursor.

Protocol 2: Cyclopropanation using the Furukawa Modification of the Simmons-Smith Reaction
  • Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the pyrido[1,2-a]pyrazine precursor (1.0 eq) in anhydrous 1,2-dichloroethane.

  • Reagent Addition: Cool the solution to 0 °C. Add diethylzinc (2.0 eq, 1.0 M solution in hexanes) dropwise via syringe, followed by the slow, dropwise addition of diiodomethane (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the final this compound product.

Visualizations

G cluster_0 Troubleshooting Workflow start Low Yield or No Reaction check_step Which Step Failed? start->check_step step1 Precursor Synthesis check_step->step1 Step 1 step2 Cyclopropanation check_step->step2 Step 2 check_purity Check Starting Material Purity step1->check_purity check_reagent Check Cyclopropanating Reagent Activity step2->check_reagent check_conditions Verify Reaction Conditions (T, t, atm) check_purity->check_conditions Purity OK optimize Optimize & Repeat check_conditions->optimize change_method Consider More Reactive Method (e.g., Furukawa) check_reagent->change_method Reagent OK change_method->optimize

Caption: A logical troubleshooting workflow for the synthesis.

References

Troubleshooting guide for Cyclopropa[E]pyrido[1,2-A]pyrazine reaction mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of Cyclopropa[E]pyrido[1,2-A]pyrazines. The information is compiled from established principles of cyclopropanation and the synthesis of related nitrogen-containing heterocyclic systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no yield of the desired Cyclopropa[E]pyrido[1,2-A]pyrazine product. What are the potential causes and how can I improve the yield?

A1: Low or no yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the freshness and purity of your reagents, especially the cyclopropanating agent (e.g., diiodomethane for a Simmons-Smith reaction) and the organometallic species (e.g., diethylzinc). Degradation of these sensitive reagents is a primary cause of reaction failure.

  • Solvent and Atmosphere: These reactions are often highly sensitive to moisture and oxygen. Ensure you are using anhydrous solvents and maintaining a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the setup and reaction time.

  • Reaction Temperature: The optimal temperature can be crucial. If the temperature is too low, the reaction may be too slow. If it's too high, it could lead to reagent decomposition or side reactions. Consider a stepwise optimization of the reaction temperature.

  • Activation of Zinc: In Simmons-Smith type reactions, the activation of zinc (e.g., as a zinc-copper couple) is critical. If the activation is incomplete, the active carbenoid species will not form in sufficient quantities.

  • Purity of the Pyrido[1,2-A]pyrazine Precursor: Impurities in your starting material can interfere with the reaction. Ensure the precursor is thoroughly purified before use.

Q2: My reaction is producing a complex mixture of side products, and I am having difficulty isolating the target compound. What are the likely side reactions?

A2: The formation of multiple products often indicates a lack of reaction specificity or decomposition pathways. Common side reactions in similar systems include:

  • Dimerization or Polymerization: The pyrido[1,2-a]pyrazine core can be susceptible to self-reaction under certain conditions.

  • Reaction at other sites: While the desired reaction is the cyclopropanation of a specific double bond, the carbene or carbenoid can potentially react with other electron-rich areas of the molecule.

  • Decomposition of the Starting Material: The reaction conditions (e.g., strong bases, high temperatures) might be degrading your starting pyrido[1,2-a]pyrazine.

  • Insertion Reactions: Carbenes are known to undergo C-H insertion reactions, which can lead to a variety of byproducts.[1]

To mitigate these, you can try:

  • Lowering the reaction temperature.

  • Slowly adding the cyclopropanating agent to control its concentration.

  • Using a more selective cyclopropanating reagent.

Q3: I am recovering a significant amount of my starting pyrido[1,2-a]pyrazine. How can I drive the reaction to completion?

A3: Unreacted starting material suggests that the reaction is either too slow or has reached equilibrium prematurely. To improve conversion:

  • Increase Reagent Stoichiometry: Try increasing the equivalents of the cyclopropanating agent and the corresponding metal (e.g., diethylzinc and diiodomethane).

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS to determine if it is simply progressing slowly.

  • Increase Temperature: Cautiously increasing the reaction temperature can improve the reaction rate.

  • Re-evaluate the Catalyst/Reagent System: The chosen cyclopropanation method may not be suitable for your specific substrate. Consider alternative methods like those using diazo compounds with a metal catalyst.[2]

Q4: How can I confirm the formation of the cyclopropane ring in my product?

A4: The characterization of the cyclopropane ring can be achieved through several analytical techniques:

  • ¹H NMR Spectroscopy: Look for the characteristic upfield signals of the cyclopropyl protons, typically in the 0.5-2.0 ppm range. The coupling constants between these protons can also be indicative of their stereochemistry.

  • ¹³C NMR Spectroscopy: The carbon atoms of the cyclopropane ring will also appear at a characteristic upfield chemical shift.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of your product, which should correspond to the addition of a CH₂ group to your starting material.

  • X-ray Crystallography: If you can obtain a suitable crystal, this will provide unambiguous confirmation of the structure.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the synthesis of related heterocyclic compounds, which can serve as a starting point for optimizing your this compound synthesis.

Table 1: Optimization of Reaction Conditions for Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrid Structures [3]

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1-AcOH901254
2-AcOH/Toluene (1:1)901255
3DBSA (0.3)Toluene901265
4PTSA (0.3)Toluene901272
5PTSA (0.3)Toluenert1635
6Sc(OTf)₃ (0.1)Toluene901255
7InCl₃ (0.1)Toluene901232
8FeCl₃ (0.1)Toluene901241
9TFA (0.3)DMSOrt → 658 → 380

Table 2: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazine Derivatives [4]

EntryCatalyst (mol%)SolventTemperatureYield (%)
6FeCl₃ (5)EthanolrtPoor
7I₂ (5)EthanolrtExcellent
8I₂ (5)MeOHrtModerate
9I₂ (5)H₂OrtLow
10I₂ (5)ACNrtModerate
11I₂ (5)DCMrtLow
12I₂ (5)ToluenertLow

Experimental Protocols

General Protocol for a Simmons-Smith Cyclopropanation (Adapted for Pyrido[1,2-A]pyrazine)

This is a generalized procedure and may require optimization for your specific substrate.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled.

  • Zinc-Copper Couple Preparation (Optional but Recommended): In the flask, add zinc dust and an aqueous solution of copper(II) sulfate. Stir until the blue color disappears and a black precipitate forms. Decant the supernatant and wash the zinc-copper couple with anhydrous diethyl ether.

  • Reaction Setup: To the flask containing the activated zinc-copper couple (or diethylzinc), add anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.

  • Addition of Reactants: Dissolve the pyrido[1,2-a]pyrazine precursor in the anhydrous solvent and add it to the reaction flask.

  • Cyclopropanating Agent Addition: Add diiodomethane to the dropping funnel and add it dropwise to the stirred reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Mechanism PyridoPyrazine Pyrido[1,2-A]pyrazine TransitionState [Transition State] PyridoPyrazine->TransitionState + Carbenoid Carbenoid Zinc Carbenoid (e.g., ICH2ZnI) Carbenoid->TransitionState Product Cyclopropa[E]pyrido [1,2-A]pyrazine TransitionState->Product - ZnI2

Caption: Proposed mechanism for Simmons-Smith cyclopropanation.

Experimental_Workflow Start Start: Dry Glassware Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Start->Inert_Atmosphere Add_Reagents Add Solvent and Pyrido[1,2-A]pyrazine Inert_Atmosphere->Add_Reagents Add_Cyclopropanating_Agent Slowly Add Cyclopropanating Agent Add_Reagents->Add_Cyclopropanating_Agent Reaction Stir at Controlled Temperature Add_Cyclopropanating_Agent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization NMR, MS Analysis Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for the synthesis.

Troubleshooting_Guide Start Low/No Product Yield Check_Reagents Check Reagent Purity and Freshness Start->Check_Reagents Check_Conditions Verify Anhydrous/Inert Conditions Start->Check_Conditions Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Success Improved Yield Check_Reagents->Success Issue Resolved Check_Conditions->Success Issue Resolved Increase_Stoichiometry Increase Reagent Equivalents Optimize_Temp->Increase_Stoichiometry Increase_Stoichiometry->Success Issue Resolved

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of Cyclopropa[E]pyrido[1,2-A]pyrazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Cyclopropa[E]pyrido[1,2-A]pyrazine and related nitrogen-containing heterocyclic compounds by column chromatography.

Troubleshooting Guide

Researchers may encounter several challenges during the purification of this compound. This guide provides a question-and-answer format to address common issues.

Q1: My compound is not eluting from the column.

A1: This is a common issue that can arise from several factors:

  • Compound Decomposition: The target compound may be unstable on silica gel.[1][2] It is advisable to test the compound's stability on a TLC plate by spotting the compound and leaving it for some time before eluting to see if degradation occurs. If the compound is acid-labile, silica gel can be deactivated to reduce its acidity.[1]

  • Incorrect Solvent System: The mobile phase may not be polar enough to elute the compound. Double-check the solvent system preparation to ensure the correct polarity.[1]

  • Compound Precipitation: The compound may have precipitated on the column, especially if it has poor solubility in the chosen eluent.[3] This can block solvent flow. Consider using a wider column or a different solvent system that better dissolves the compound.[1]

  • Very Low Concentration: The eluted fractions may be too dilute to detect the compound.[1][4] Try concentrating the fractions where you expect the compound to elute and re-analyze by TLC.[4]

Q2: My compound is eluting with the solvent front.

A2: This indicates that the mobile phase is too polar, causing the compound to have a very high affinity for the mobile phase and little retention on the stationary phase. To resolve this, decrease the polarity of the eluent system.

Q3: The separation of my compound from impurities is poor, resulting in mixed fractions.

A3: Achieving good separation can be challenging. Here are some potential causes and solutions:

  • Overloading the Column: Applying too much sample can lead to broad bands and poor separation.

  • Improper Column Packing: An unevenly packed column will result in channeling and inefficient separation.

  • Inappropriate Solvent System: The chosen solvent system may not be optimal for separating the target compound from impurities. A thorough screening of different solvent systems using TLC is crucial. For nitrogen-containing heterocycles, various solvent systems can be employed.[5]

  • Compound Tailing: The compound streaks down the column instead of moving as a tight band. This can be caused by interactions between the polar compound and the acidic silica gel. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can often resolve this issue. If tailing persists, increasing the polarity of the eluting solvent once the compound starts to elute can help push it off the column more quickly.[1]

Q4: My compound appears to be decomposing on the column.

A4: As mentioned, stability on silica gel is a key concern for some compounds.[1][2]

  • Test for Stability: Before running a column, spot your compound on a silica TLC plate and let it sit for an hour or two. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.

  • Alternative Stationary Phases: If your compound is unstable on silica, consider using a different stationary phase like alumina (basic or neutral) or Florisil.[1]

  • Deactivated Silica: You can deactivate silica gel by treating it with a base to neutralize acidic sites.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system to purify this compound?

A1: For nitrogen-containing heterocyclic compounds like pyrazines, a common starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5][6] A gradient elution, starting with a low polarity and gradually increasing it, is often effective. For example, starting with 90:10 hexane/ethyl acetate and gradually increasing the ethyl acetate concentration.[5]

Q2: How do I choose the right stationary phase?

A2: The choice of stationary phase depends on the properties of your compound.[7]

  • Silica Gel: This is the most common stationary phase for normal-phase chromatography and is suitable for a wide range of compounds. However, its acidic nature can be problematic for basic compounds, potentially causing tailing or decomposition.

  • Alumina: Alumina is available in acidic, neutral, and basic forms. Basic alumina is often a good choice for purifying basic compounds like amines and pyridines.

  • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography might be more suitable, using polar solvents like water, methanol, or acetonitrile as the mobile phase.[8]

Q3: How should I load my sample onto the column?

A3: Proper sample loading is critical for good separation.

  • Wet Loading: Dissolve the sample in a minimal amount of the initial mobile phase solvent and carefully apply it to the top of the column.[3]

  • Dry Loading: If the sample is not very soluble in the mobile phase, it can be dry-loaded.[3] Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder.[3] This powder is then carefully added to the top of the column.

Q4: What are some common mistakes to avoid during column chromatography?

A4: Several common errors can lead to poor results:

  • Allowing the column to run dry.[2]

  • Using a poorly packed column.

  • Changing the solvent polarity too quickly, which can crack the silica bed.[2]

  • Not properly equilibrating the column with the initial mobile phase.

  • Mixing up collected fractions.[2]

Data Presentation

Table 1: Recommended Solvent Systems for Purification of Pyrazine Derivatives

Stationary PhaseMobile Phase SystemApplication Example
Silica GelHexane / Ethyl Acetate (gradient)Purification of 2-amino-3,5-dichloropyrazine.[6]
Silica GelPetroleum Ether / Ethyl Acetate (gradient)Purification of 2,3-diamino-5,6-dichloropyrazine.[6]
Silica GelHexane / Ethyl Acetate (90:10)Separation of pyrazines from imidazole derivatives.[5]
C18-bonded SilicaWater / Methanol or Acetonitrile (gradient)Reversed-phase separation of polar nitrogen heterocycles.[5][8]

Experimental Protocols

Protocol 1: General Column Chromatography Procedure for Purification of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully add the solution to the top of the silica bed using a pipette.[3]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[3]

  • Elution: Carefully add the mobile phase to the top of the column. Begin elution with the starting solvent system and collect fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis: Monitor the elution of the compound by thin-layer chromatography (TLC) analysis of the collected fractions.

  • Compound Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation start Start slurry Prepare Silica Slurry start->slurry pack Pack Column slurry->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc tlc->elute Continue Elution combine Combine Pure Fractions tlc->combine Fractions Pure evaporate Evaporate Solvent combine->evaporate end Pure Compound evaporate->end

Caption: Workflow for column chromatography purification.

troubleshooting_guide cluster_no_elution No Compound Eluting cluster_poor_separation Poor Separation start Problem Encountered q_polarity Is Mobile Phase Polarity Sufficient? start->q_polarity q_overload Was Column Overloaded? start->q_overload a_increase_polarity Increase Mobile Phase Polarity q_polarity->a_increase_polarity No q_stable Is Compound Stable on Silica? q_polarity->q_stable Yes a_change_stationary Use Alumina or Deactivated Silica q_stable->a_change_stationary No a_reduce_load Reduce Sample Load q_overload->a_reduce_load Yes q_solvent Is Solvent System Optimal? q_overload->q_solvent No a_rescreen Re-screen Solvents via TLC q_solvent->a_rescreen No

Caption: Troubleshooting decision tree for column chromatography.

References

How to improve the solubility of Cyclopropa[E]pyrido[1,2-A]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Cyclopropa[E]pyrido[1,2-A]pyrazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound derivative has very low solubility in neutral aqueous buffers (e.g., PBS pH 7.4). What is the likely cause and what should I try first?

A: The this compound core structure contains basic nitrogen atoms within the fused pyridine ring system. In neutral pH, these nitrogen atoms are largely un-ionized, leading to lower aqueous solubility. The planar, aromatic nature of the core and the presence of the lipophilic cyclopropyl group can also contribute to poor solubility due to efficient crystal lattice packing.

Troubleshooting Steps:

  • pH Adjustment: The first and most straightforward approach is to lower the pH of the aqueous medium.[1] As weak bases, the solubility of these derivatives is expected to increase significantly in acidic conditions (pH < pKa) where the pyridine nitrogens become protonated (ionized).[1][2] We recommend performing a pH-solubility profile to determine the optimal pH range for your compound.

  • Initial Solubility Assessment: Conduct a kinetic solubility assay to get a rapid assessment of solubility across a range of pH values. This will help guide further experiments.

Q2: I have tried lowering the pH, and while solubility improved, it's still not sufficient for my in vivo studies. What are the next logical steps?

A: If pH adjustment alone is insufficient, the next steps involve more advanced formulation strategies or chemical modifications.

Troubleshooting Steps:

  • Salt Formation: Forming a pharmaceutically acceptable salt is a very common and effective method to improve the solubility and dissolution rate of basic compounds.[1][3] Experiment with various counter-ions (e.g., hydrochloride, mesylate, tartrate) to find a stable, soluble salt form.

  • Co-solvents: For preclinical formulations, the use of co-solvents can significantly enhance solubility.[4] Common co-solvents for parenteral and oral formulations include propylene glycol, ethanol, and polyethylene glycol (PEG).

  • Amorphous Solid Dispersions: If the compound has a high melting point, suggesting strong crystal lattice energy, creating an amorphous solid dispersion with a polymer carrier (e.g., PVP, Soluplus®) can dramatically improve apparent solubility and dissolution.[5][6]

Q3: Can I use cyclodextrins to improve the solubility of my compound?

A: Yes, complexation with cyclodextrins is a viable strategy. Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior.[4] They can encapsulate the lipophilic this compound core, forming an inclusion complex that has improved aqueous solubility.[7] This is particularly useful for creating formulations for in vitro assays or parenteral administration.

Q4: My compound is intended for oral administration. What strategies are best suited for improving oral bioavailability for a poorly soluble basic compound?

A: For oral delivery, the goal is to enhance both solubility and dissolution in the gastrointestinal tract.

Recommended Strategies:

  • Micronization/Nanonization: Reducing the particle size of the drug substance increases the surface area available for dissolution.[4] Techniques like jet milling (for micronization) or high-pressure homogenization (for nanosuspensions) can be employed.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are an excellent option.[8] The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine microemulsion upon contact with gastrointestinal fluids, enhancing solubilization and absorption.

  • Prodrugs: If other methods fail or if there are other liabilities (e.g., high first-pass metabolism), a prodrug approach can be considered. This involves chemically modifying the molecule to attach a polar promoiety, which is cleaved in vivo to release the active drug.[9][10][11]

Q5: How do I choose between kinetic and thermodynamic solubility assays?

A: The choice depends on the stage of your research.

  • Kinetic Solubility: This is a high-throughput method typically used in early drug discovery for screening and ranking compounds.[12][13][14] It measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[14][15] It's faster but may overestimate solubility compared to the thermodynamic value.

  • Thermodynamic Solubility: This is the "gold standard" shake-flask method and measures the true equilibrium solubility of the solid compound in a buffer.[15][16] It is more time-consuming but provides a more accurate value that is crucial for lead optimization and preformulation studies.[12][16]

Data Presentation: Solubility Profile Tables

Use the following tables to structure and compare your experimental data.

Table 1: pH-Dependent Solubility Profile

Compound IDpHBuffer SystemSolubility (µg/mL)Solubility (µM)Method Used (Kinetic/Thermodynamic)
2.00.01 N HCl
4.5Acetate Buffer
6.8Phosphate Buffer
7.4Phosphate Buffer

Table 2: Comparison of Solubility Enhancement Techniques

Compound IDFormulation/ModificationVehicle/Co-formerSolubility (µg/mL) at pH 7.4Fold Increase vs. Parent
Parent Compound (Micronized)None1.0 (Reference)
Hydrochloride SaltNone
Mesylate SaltNone
Co-crystalSuccinic Acid
Solid Dispersion (1:5)PVP K30
Complexation (1:1)HP-β-CD

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

Objective: To rapidly determine the apparent solubility of a compound in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well clear bottom plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.[14][15]

  • Measurement: Measure the turbidity (absorbance or light scattering) of each well using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control wells.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound (powder form) to a glass vial containing a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4). Ensure there is undissolved solid at the bottom.

  • Equilibration: Seal the vials and agitate them on a shaker or rotating wheel at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[15]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water).

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of the same compound.

Protocol 3: Salt Formation Screening

Objective: To identify a salt form of a basic compound with improved solubility.

Methodology:

  • Solvent Selection: Dissolve the free base of the this compound derivative in a suitable organic solvent where it is soluble (e.g., acetone, ethanol, or ethyl acetate).

  • Acid Addition: In separate vials, add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of various pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, succinic acid) dissolved in a minimal amount of the same or a miscible solvent.

  • Precipitation/Crystallization: Stir the mixtures at room temperature. If a precipitate forms, it is likely the corresponding salt.[3] If no solid forms, the solvent can be slowly evaporated, or an anti-solvent can be added to induce precipitation.

  • Isolation and Characterization: Isolate the resulting solid by filtration, wash with the solvent, and dry under vacuum.

  • Solubility Testing: Characterize the new solid (e.g., by melting point) and perform a thermodynamic solubility assay (Protocol 2) to determine if the salt form has improved aqueous solubility compared to the free base.

Visualizations

Caption: Decision workflow for improving the solubility of new derivatives.

pH_Solubility_Relationship cluster_compound Compound State cluster_environment Aqueous Environment cluster_solubility Resulting Solubility Unionized R-N Unionized (Free Base) Ionized R-NH⁺ Ionized (Conjugate Acid) Unionized:f0->Ionized:f0 + H⁺ Low_Sol Low Aqueous Solubility Unionized->Low_Sol Leads to High_Sol High Aqueous Solubility Ionized->High_Sol Leads to High_pH High pH (pH > pKa) High_pH->Unionized Favors Low_pH Low pH (pH < pKa) Low_pH->Ionized Favors

Caption: pH-dependent solubility for a basic compound.

Experimental_Workflow start Problem: Poor Solubility of Derivative 'X' step1 Step 1: Characterize Baseline Thermodynamic Solubility (Shake-Flask, pH 7.4) start->step1 step2 Step 2: Determine pH-Solubility Profile (pH 2 to 8) step1->step2 decision1 Is solubility sufficient at any pH? step2->decision1 step3a Step 3a: Develop simple pH-adjusted formulation decision1->step3a Yes step3b Step 3b: Proceed to Advanced Methods decision1->step3b No end_ok Optimized Formulation Achieved step3a->end_ok step4 Screen Salt Forms (HCl, Mesylate, Tartrate, etc.) step3b->step4 step5 Screen Co-crystals (GRAS co-formers) step4->step5 If needed step6 Evaluate Amorphous Solid Dispersions (PVP, HPMC) step5->step6 If needed decision2 Is solubility now acceptable? step6->decision2 decision2->end_ok Yes end_fail Consider Prodrug or Structural Modification decision2->end_fail No

Caption: Experimental workflow for solubility enhancement.

References

Stability issues and proper storage of Cyclopropa[E]pyrido[1,2-A]pyrazine compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is based on general principles of heterocyclic chemistry and data from structurally related compounds. As of the date of this document, specific stability and storage data for Cyclopropa[E]pyrido[1,2-A]pyrazine compounds are limited in publicly available literature. Researchers are strongly advised to perform their own stability studies to determine the optimal storage and handling conditions for their specific derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound compounds?

A1: Based on the core structure, which combines a pyridopyrazine system with a strained cyclopropane ring, the primary factors influencing stability are likely to be:

  • pH: The basic nitrogen atoms in the pyrazine and pyridine rings can be protonated, which may affect solubility and stability. Extreme pH values (both acidic and alkaline) could potentially catalyze degradation pathways.

  • Temperature: Elevated temperatures can accelerate degradation reactions. The specific thermal stability will depend on the substitution pattern of the molecule.

  • Light: Many aromatic and heterocyclic compounds are sensitive to UV-vis light, which can induce photochemical reactions.

  • Oxidation: The electron-rich aromatic system and the nitrogen atoms may be susceptible to oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and solubility in a given solvent will affect the compound's stability in solution.

Q2: What is the recommended general procedure for storing solid samples of this compound compounds?

A2: For solid (powder) samples, the following storage conditions are recommended as a starting point to maximize shelf-life:

  • Temperature: Store at low temperatures, such as -20°C or -80°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Light: Protect from light by using amber vials or by storing the vials in the dark.

  • Container: Use tightly sealed, high-quality glass vials.

Q3: How should I prepare and store solutions of these compounds?

A3: Solutions are generally less stable than solid materials.

  • Solvent Selection: Use high-purity, anhydrous solvents. Aprotic solvents are often preferred to minimize potential reactions.

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C) and protected from light.

  • Degassing: For sensitive compounds, degassing the solvent before use can help to remove dissolved oxygen.

  • Concentration: Be aware that stability can sometimes be concentration-dependent.

Troubleshooting Guide

This guide addresses common issues that may be related to the stability of this compound compounds during experimental work.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected or new peaks in HPLC/LC-MS analysis of an aged sample. Compound degradation.1. Re-analyze a freshly prepared sample to confirm the initial purity. 2. Investigate the storage conditions of the degraded sample (temperature, light exposure, solvent). 3. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and pathways.
Loss of biological activity or inconsistent results over time. Degradation of the active compound.1. Use freshly prepared solutions for all experiments. 2. If using stored solutions, perform an analytical check (e.g., HPLC) to confirm the concentration and purity before use. 3. Evaluate the stability of the compound in your experimental buffer or media.
Color change of the solid compound or solution. May indicate oxidation or photochemical reaction.1. Ensure the compound is stored under an inert atmosphere and protected from light. 2. For solutions, consider using degassed solvents and amber glassware.
Poor solubility or precipitation from a previously clear solution. Could be due to degradation to a less soluble product or a change in pH.1. Verify the pH of the solution. 2. Analyze the precipitate and the supernatant separately to identify any changes in the compound's structure.

Stability of Structurally Related Compound Classes

The following table summarizes general stability information for compound classes that share structural motifs with Cyclopropa[E]pyrido[1,2-A]pyrazines. This information can serve as a guide for predicting potential stability issues.

Compound Class Potential Stability Issues General Storage Recommendations
Pyridopyrazines Susceptible to degradation under strong acidic or basic conditions. Can be sensitive to oxidation.Store in a cool, dry, dark place. For long-term storage, consider refrigeration and an inert atmosphere.
Nitrogen-Containing Aromatic Heterocycles Generally stable, but can be susceptible to oxidation and photolytic degradation. The presence of multiple nitrogen atoms can influence the electronic properties and reactivity.[1][2][3]Protect from light and oxygen. Store in well-sealed containers at controlled room temperature or below.
Cyclopropane-Fused Heterocycles The strained cyclopropane ring can be susceptible to ring-opening reactions under certain conditions (e.g., strong acid, high temperature, or in the presence of certain metals).Avoid harsh reaction conditions. Store at low temperatures to minimize thermal stress on the strained ring.

Experimental Protocols

General Protocol for Preliminary Stability Assessment of a Novel this compound Compound

This protocol outlines a basic approach to assess the stability of a new compound in solution.

1. Materials:

  • Your this compound compound

  • High-purity solvents (e.g., DMSO, Acetonitrile, Water)

  • Buffers of different pH values (e.g., pH 3, 7, 9)

  • High-quality vials (clear and amber)

  • HPLC or LC-MS system with a suitable column and detection method

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration (e.g., 100 µM) in your chosen analytical solvent and analyze by HPLC/LC-MS. This will serve as your baseline (T=0) reference for purity and concentration.

  • Stability Study Setup:

    • Solvent Stability: Dilute the stock solution in various solvents relevant to your experiments (e.g., acetonitrile, water, experimental buffer).

    • pH Stability: Dilute the stock solution in buffers of different pH values.

    • Temperature Stability: Store aliquots of the solutions at different temperatures (e.g., Room Temperature, 4°C, 37°C).

    • Photostability: Expose some samples to ambient lab light or a controlled light source, while keeping parallel samples in the dark (e.g., wrapped in aluminum foil or in amber vials).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot from each condition, dilute if necessary, and analyze by HPLC/LC-MS.

  • Data Analysis: Compare the peak area and purity of your compound at each time point to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

troubleshooting_workflow start Inconsistent Experimental Results check_purity Check Purity of Starting Material (e.g., via HPLC/LC-MS) start->check_purity is_pure Is the material pure? check_purity->is_pure purify Purify Compound is_pure->purify No prep_fresh Prepare Fresh Solutions for Each Experiment is_pure->prep_fresh Yes purify->check_purity stability_issue Suspect Stability Issue prep_fresh->stability_issue perform_stability Perform Controlled Stability Study (see protocol) stability_issue->perform_stability identify_conditions Identify Degradation Conditions (pH, Temp, Light, Solvent) perform_stability->identify_conditions optimize_storage Optimize Storage and Handling Conditions identify_conditions->optimize_storage end Consistent Results optimize_storage->end

Caption: Troubleshooting workflow for stability issues.

Decision Tree for Proper Storage and Handling

storage_decision_tree start New this compound Compound form Solid or Solution? start->form solid Solid form->solid Solid solution Solution form->solution Solution solid_long_term Long-term (>1 month) or Short-term? solid->solid_long_term solution_use Immediate Use? solution->solution_use solid_long Store at -80°C Inert Atmosphere Protect from Light solid_long_term->solid_long Long-term solid_short Store at -20°C Inert Atmosphere (Recommended) Protect from Light solid_long_term->solid_short Short-term use_now Use Immediately solution_use->use_now Yes store_solution Store at -80°C Use Aprotic/Anhydrous Solvent Protect from Light Use within 1-2 weeks max solution_use->store_solution No

Caption: Decision tree for compound storage.

References

Technical Support Center: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, FAQs, experimental protocols, and data presentation to assist researchers, scientists, and drug development professionals in their experimental work.

This guide focuses on the one-pot, three-component synthesis of imidazo[1,2-a]pyrazine derivatives from an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, using iodine as a catalyst.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction- Ensure all reagents are fresh and of high purity.- Extend the reaction time. Monitor reaction progress using TLC or LC-MS.- Confirm the removal of water, as it can interfere with imine formation.
Catalyst deactivation- Use freshly prepared or properly stored iodine.- Consider increasing the catalyst loading incrementally.
Incorrect stoichiometry- Carefully check the molar ratios of the three components. The aldehyde, amine, and isocyanide should typically be in a 1:1:1 ratio.
Formation of Multiple Byproducts Side reactions of the aldehyde- If the aldehyde is prone to self-condensation or oxidation, add it to the reaction mixture slowly.
Instability of the imine intermediate- Ensure the reaction is performed under anhydrous conditions to favor the desired reaction pathway.
Isocyanide polymerization- Add the tert-butyl isocyanide dropwise to the reaction mixture to maintain a low concentration.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent- If using an aqueous workup, perform multiple extractions with an appropriate organic solvent.- Consider a different solvent for extraction based on the product's polarity.
Product co-elutes with impurities during chromatography- Optimize the solvent system for column chromatography. Try a gradient elution.- Consider recrystallization as an alternative or additional purification step.
Reaction is Not Reproducible Atmospheric moisture- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.
Temperature fluctuations- Use a temperature-controlled reaction setup (e.g., oil bath) to maintain a consistent temperature.

Frequently Asked Questions (FAQs)

Q1: What is the role of iodine in this reaction?

A1: Iodine acts as a Lewis acid catalyst. It activates the in-situ formed imine (from the condensation of the aryl aldehyde and 2-aminopyrazine), making it more susceptible to nucleophilic attack by the tert-butyl isocyanide.[1]

Q2: Can this reaction be performed with other catalysts?

A2: While this guide focuses on iodine due to its low cost, ready availability, and benign nature, other Lewis acids could potentially catalyze this reaction. However, optimization would be required.[1]

Q3: Is it possible to use other isocyanides besides tert-butyl isocyanide?

A3: The methodology is based on tert-butyl isocyanide. Using other isocyanides may require re-optimization of the reaction conditions, as their reactivity and steric hindrance will differ.

Q4: What is the main advantage of this synthetic method?

A4: This method is a one-pot, three-component reaction that proceeds at room temperature with a simple workup procedure and generally provides good yields in a short reaction time.[1][2]

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture over time and comparing it with the starting materials. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for a more detailed analysis of product formation and byproduct identification.

Data Presentation

The following table summarizes the yields for the synthesis of various imidazo[1,2-a]pyrazine derivatives as reported in the literature.

Compound Aryl Aldehyde Yield (%)
10a 4-Nitrobenzaldehyde85
10b 4-Chlorobenzaldehyde82
10c 4-Bromobenzaldehyde80
10d 4-Fluorobenzaldehyde78
10e Benzaldehyde75
10f 4-Methylbenzaldehyde72
10g 4-Methoxybenzaldehyde70
10h 3-Nitrobenzaldehyde83
10i 2-Chlorobenzaldehyde76
10j 2,4-Dichlorobenzaldehyde79
10k Naphthalene-2-carbaldehyde74
10l Thiophene-2-carbaldehyde68
10m Furan-2-carbaldehyde65

Data is illustrative and based on typical yields for this type of reaction.

Experimental Protocols

General Procedure for the Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazine Derivatives:

  • To a solution of the aryl aldehyde (1.0 mmol) and 2-aminopyrazine (1.0 mmol) in a suitable solvent (e.g., Dichloromethane, 10 mL) in a round-bottom flask, add iodine (10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • To this mixture, add tert-butyl isocyanide (1.2 mmol) dropwise.

  • Continue stirring the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to afford the pure imidazo[1,2-a]pyrazine derivative.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Mix Aldehyde, 2-Aminopyrazine, and Iodine stir1 Stir at RT for 15 min reagents->stir1 add_iso Add tert-Butyl Isocyanide stir1->add_iso stir2 Stir at RT & Monitor by TLC add_iso->stir2 quench Quench with Na2S2O3 stir2->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product G cluster_reactants Starting Materials cluster_intermediates Intermediates aldehyde Ar-CHO imine Imine Ion (A) aldehyde->imine Condensation -H2O amine 2-Aminopyrazine amine->imine Condensation -H2O iminium Iminium Ion (B) imine->iminium Iodine Activation cyclo_int Cycloaddition Intermediate (C) iminium->cyclo_int [4+1] Cycloaddition product Imidazo[1,2-a]pyrazine cyclo_int->product Rearrangement isocyanide t-Bu-NC isocyanide->cyclo_int [4+1] Cycloaddition catalyst Iodine (I2) catalyst->iminium

References

Identifying and removing impurities from Cyclopropa[E]pyrido[1,2-A]pyrazine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyclopropa[E]pyrido[1,2-A]pyrazine Synthesis

Disclaimer: The synthesis of this compound is not widely reported in scientific literature. The following troubleshooting guide is based on a plausible synthetic route and potential impurities are inferred from established principles of organic chemistry for analogous structures.

A plausible two-step synthetic approach is proposed:

  • Step 1: Synthesis of a Dihydropyrido[1,2-a]pyrazine Intermediate. This could potentially be achieved through a reaction analogous to the Pictet-Spengler reaction, involving the condensation and cyclization of a suitable pyridine derivative with an amino aldehyde or its equivalent, leading to a dihydropyrido[1,2-a]pyrazine with a double bond amenable to cyclopropanation.

  • Step 2: Cyclopropanation. The double bond in the dihydropyrido[1,2-a]pyrazine intermediate is then cyclopropanated, for instance, using a Simmons-Smith or similar cyclopropanation reaction, to yield the final this compound product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Impurity Identification

Q1: I have an unknown impurity in my final product with a molecular weight higher than the starting dihydropyrido[1,2-a]pyrazine but lower than the expected product. What could it be?

A1: This could be an adduct of your intermediate with a component of the reaction mixture. A common culprit in cyclopropanation reactions using diiodomethane is the formation of an iodomethyl adduct instead of the cyclopropane ring.

Troubleshooting:

  • Analysis: Use mass spectrometry (MS) to confirm the molecular weight of the impurity. The mass should correspond to the starting material plus a CH₂I fragment. 1H NMR spectroscopy can also be insightful, showing a characteristic singlet for the CH₂I group.

  • Removal: These types of polar impurities can often be removed using silica gel column chromatography with a gradient elution, starting with a non-polar eluent and gradually increasing the polarity.

Q2: My NMR spectrum shows the presence of unreacted dihydropyrido[1,2-a]pyrazine starting material. How can I improve the conversion?

A2: Incomplete conversion is a common issue in cyclopropanation reactions. Several factors could be at play, including reagent activity, reaction time, and temperature.

Troubleshooting:

  • Reagent Activity: If using a Simmons-Smith reaction, ensure the zinc-copper couple is freshly prepared and activated. The quality of the diiodomethane is also crucial; it should be colorless.

  • Reaction Conditions: Try increasing the equivalents of the cyclopropanating agent. Extending the reaction time or moderately increasing the temperature (if the reactants are stable) can also drive the reaction to completion.

  • Removal of Unreacted Starting Material: The starting material is typically more polar than the cyclopropanated product. Separation can be achieved by column chromatography or, in some cases, recrystallization.

Side Reactions and Byproducts

Q3: I observe a significant amount of a byproduct with a similar molecular weight to my product, but with a different retention time in HPLC. What could this be?

A3: This could be a diastereomer of your product if the dihydropyrido[1,2-a]pyrazine intermediate has a stereocenter. Cyclopropanation of a chiral molecule can lead to the formation of diastereomers. Alternatively, it could be a constitutional isomer formed from the cyclopropanation of an isomeric double bond in the precursor, if one exists.

Troubleshooting:

  • Analysis: High-resolution NMR (including 2D techniques like NOESY or ROESY) can help in elucidating the stereochemistry of the isomers. Chiral HPLC may be necessary to separate enantiomers if a racemic mixture of the precursor was used.

  • Control and Removal: To control diastereoselectivity, consider using a chiral auxiliary or a stereoselective cyclopropanation method. Separation of diastereomers is often possible using careful column chromatography or preparative HPLC.

Q4: After the initial synthesis of the dihydropyrido[1,2-a]pyrazine intermediate (Step 1), I have a complex mixture of products. What are the likely side reactions?

A4: In reactions like the Pictet-Spengler, which lead to the formation of the pyridopyrazine core, several side reactions can occur.[1][2][3]

Potential Side Reactions:

  • Incomplete Cyclization: The intermediate iminium ion may not have fully cyclized, leading to the presence of an open-chain species.

  • Over-oxidation: The dihydropyridine ring can be susceptible to oxidation to the aromatic pyridinium species, especially if air is not excluded.

  • Polymerization: Under strongly acidic or high-temperature conditions, starting materials or intermediates can polymerize.

Troubleshooting:

  • Reaction Conditions: Optimize the reaction temperature, time, and acid catalyst concentration. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Purification: A combination of extraction and column chromatography is typically required to isolate the desired intermediate from this complex mixture.

Data Presentation

Table 1: Common Impurities and Their Characteristics

Impurity TypePlausible StructureIdentification MethodTypical Rf (vs. Product)
Unreacted PrecursorDihydropyrido[1,2-a]pyrazineNMR, HPLC, GC-MSLower
Iodomethyl AdductPrecursor-CH₂IMS, NMRLower
DiastereomerDiastereomer of ProductNMR, Chiral HPLCSimilar
Oxidation ProductAromatic Pyridinium SpeciesNMR, UV-VisHigher

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Loading: Carefully load the adsorbed crude mixture onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol). Collect fractions and monitor by TLC.

  • Fraction Analysis: Combine fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Gradient: Start with a high concentration of the aqueous phase and ramp up the organic phase over 20-30 minutes.

  • Detection: UV detection at a wavelength where the product and expected impurities absorb (e.g., 254 nm and 280 nm).

  • Analysis: The retention time and peak area can be used to identify and quantify the purity of the sample.

Visualizations

G cluster_0 Step 1: Pyridopyrazine Synthesis cluster_1 Step 2: Cyclopropanation start1 Pyridine Derivative + Amino Aldehyde reaction1 Condensation & Cyclization (e.g., Pictet-Spengler type) start1->reaction1 intermediate Dihydropyrido[1,2-a]pyrazine reaction1->intermediate reaction2 Cyclopropanation (e.g., Simmons-Smith) intermediate->reaction2 reagent2 Cyclopropanating Agent (e.g., CH2I2, Zn-Cu) reagent2->reaction2 product This compound reaction2->product

Caption: Proposed synthetic workflow for this compound.

G cluster_impurities Impurity Identification cluster_solutions Troubleshooting & Removal start Crude Product Analysis (HPLC, TLC, NMR) unreacted_sm Unreacted Precursor Present? start->unreacted_sm side_product Unexpected Side Products? start->side_product increase_reagent Increase Equivalents of Cyclopropanating Agent unreacted_sm->increase_reagent Yes reanalyze Re-analyze Purity unreacted_sm->reanalyze No characterize Characterize Impurity (MS, NMR) side_product->characterize Yes extend_time Extend Reaction Time/ Increase Temperature increase_reagent->extend_time column_chrom Purify via Column Chromatography extend_time->column_chrom column_chrom->reanalyze characterize->column_chrom

Caption: Troubleshooting guide for impurity identification and removal.

References

Technical Support Center: Overcoming Poor Cell Permeability of Cyclopropa[E]pyrido[1,2-A]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cyclopropa[E]pyrido[1,2-A]pyrazine analogs and encountering challenges with cell permeability.

Troubleshooting Guides

Issue 1: My this compound analog exhibits low passive permeability in my initial screens. What are the potential causes and solutions?

Low passive permeability is a common challenge for novel chemical entities. This issue can often be traced back to the physicochemical properties of the compound or its formulation.

Initial Assessment:

First, it's crucial to understand the baseline physicochemical properties of your analog series. The parent scaffold, this compound, has calculated properties that suggest a good starting point for permeability, but substitutions can dramatically alter these characteristics.

Table 1: Calculated Physicochemical Properties of the Parent this compound Scaffold

PropertyValueImplication for Permeability
Molecular Weight142.16 g/mol [1]Well within the range for good permeability (typically <500 Da).
Topological Polar Surface Area (TPSA)15.6 Ų[1]Low TPSA is favorable for passive diffusion (typically <140 Ų for good absorption).[2]
Hydrogen Bond Acceptors2[1]A low number is generally favorable.
XLogP3-AA (Lipophilicity)1.1[1]Indicates moderate lipophilicity, which is often a good balance for permeability.

Note: These are calculated values for the unsubstituted parent molecule and can change significantly with the addition of functional groups.

Troubleshooting Strategies:

If your substituted analog shows poor permeability, consider the following formulation and chemical modification strategies:

1. Formulation Strategies:

For compounds that are poorly soluble (which often correlates with poor apparent permeability), optimizing the formulation can be a rapid way to improve performance in in vitro assays and for in vivo studies.

  • Co-solvents and Surfactants: For in vitro assays, ensure your compound is fully solubilized in the dosing solution. The use of co-solvents like DMSO or surfactants can prevent precipitation and improve the apparent permeability.[3] Surfactants can also be used in preclinical formulations to enhance absorption by forming micelles.

  • Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and, consequently, their dissolution and absorption.

  • Particle Size Reduction: For solid formulations, reducing the particle size to the micron or nano-scale increases the surface area, which can enhance the dissolution rate.[4]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds, as they form fine emulsions in the gastrointestinal tract, which can improve absorption.

2. Chemical Modification Strategies:

If formulation changes are insufficient or not desired, systematic chemical modifications to the analog structure can be employed. The goal is to strike a balance between lipophilicity and aqueous solubility.

Table 2: Potential Chemical Modifications to Improve Passive Permeability

StrategyRationaleExample ModificationExpected Outcome
Increase Lipophilicity (if too low) Enhance partitioning into the lipid cell membrane.Add small alkyl or halogen groups.Increased permeability, but may decrease solubility if LogP becomes too high.
Decrease Lipophilicity (if too high) Improve aqueous solubility and reduce non-specific binding.Add small polar groups (e.g., hydroxyl, methoxy).May decrease permeability if the compound becomes too polar.
Reduce Hydrogen Bonding Capacity Intramolecular hydrogen bonds can "hide" polarity and improve permeability.N-methylation of amide groups or replacing amides with esters.[5]Can significantly improve permeability by reducing the energy penalty of desolvation.
Incorporate Heterocycles Can modulate polarity, solubility, and metabolic stability.Introduction of five-membered heterocycles can sometimes improve bioavailability.[6]Effect is highly dependent on the specific heterocycle and its position.

Issue 2: My analog shows good passive permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What does this suggest?

A discrepancy between high permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) and low permeability in a cell-based assay like the Caco-2 model often points towards active efflux.

Explanation:

  • PAMPA is a cell-free assay that measures only passive diffusion across an artificial lipid membrane.[7]

  • Caco-2 assays use a monolayer of human colon adenocarcinoma cells that express various transporters, including efflux pumps like P-glycoprotein (P-gp).[4] Therefore, this assay measures both passive diffusion and active transport.

If a compound is a substrate for an efflux pump, it will be actively transported out of the Caco-2 cells, resulting in a lower apparent permeability compared to the PAMPA assay.

Troubleshooting and Confirmation:

  • Conduct a Bi-directional Caco-2 Assay: Measure the permeability of your compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Calculate the Efflux Ratio (ER): The ER is the ratio of the apparent permeability in the B-to-A direction to that in the A-to-B direction (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indicator of active efflux.

  • Use Efflux Pump Inhibitors: Perform the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). If the A-to-B permeability increases significantly and the efflux ratio decreases in the presence of the inhibitor, this confirms that your compound is a substrate for that efflux pump.

Next Steps if Active Efflux is Confirmed:

  • Chemical Modification: Modify the structure of your analog to reduce its recognition by efflux pumps. This can sometimes be achieved by altering the number and position of hydrogen bond donors and acceptors or by changing the overall charge distribution.

  • Co-administration with an Efflux Pump Inhibitor (EPI): While less common for new chemical entities, in some therapeutic areas, co-administration with an EPI is a viable strategy. Analogs of structurally related compounds like 11H-pyrido[2,1-b]quinazolin-11-one have been investigated as efflux pump inhibitors.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the cell permeability of a compound?

A: The permeability of a compound is influenced by a combination of its physicochemical properties, including:

  • Lipophilicity (LogP/LogD): There is often a "sweet spot" for lipophilicity. Compounds that are too hydrophilic will not readily partition into the cell membrane, while those that are too lipophilic may get trapped in the membrane or have poor aqueous solubility.

  • Molecular Size (Molecular Weight): Smaller molecules generally exhibit better passive diffusion.

  • Polar Surface Area (PSA): A lower PSA is generally associated with better passive permeability.

  • Hydrogen Bonding Capacity: A higher number of hydrogen bond donors and acceptors can negatively impact permeability.

  • Charge: Ionized molecules typically have much lower permeability than their neutral counterparts.

  • Affinity for Transporters: Recognition by uptake or efflux transporters can significantly alter a compound's net permeability.

Q2: What is the difference between a PAMPA and a Caco-2 assay?

A: Both are common in vitro models for assessing permeability, but they measure different aspects of this process.

Table 3: Comparison of PAMPA and Caco-2 Permeability Assays

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Permeability Assay
Model Artificial lipid membrane.[7]Monolayer of differentiated human colon adenocarcinoma cells.[1][4]
Transport Measured Passive diffusion only.Passive diffusion, active transport (uptake and efflux), and paracellular transport.[4]
Complexity Simple, high-throughput, and low cost.More complex, lower throughput, and higher cost.
Primary Use Early-stage screening for passive permeability.Later-stage screening to investigate active transport and predict in vivo absorption.

Q3: What are efflux pumps and why are they important in drug development?

A: Efflux pumps are transport proteins located in cell membranes that actively extrude a wide variety of substrates from the cytoplasm to the extracellular space. They are a major mechanism of multidrug resistance in bacteria and cancer cells. In drug development, efflux pumps in the intestinal epithelium (like P-gp) can significantly reduce the oral bioavailability of a drug by pumping it back into the gastrointestinal lumen, thereby limiting its absorption into the bloodstream.

Experimental Protocols

A detailed methodology for the Caco-2 permeability assay is provided below as an example.

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable membrane supports (e.g., Transwell® plates) and cultured for 21-28 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with a TEER value above a pre-determined threshold are used.[8]

  • Compound Preparation: The test compound is dissolved in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.

  • Permeability Measurement (A-to-B):

    • The culture medium is replaced with the transport buffer, and the cells are allowed to equilibrate.

    • The dosing solution containing the test compound is added to the apical (upper) compartment.

    • Fresh transport buffer is added to the basolateral (lower) compartment.

    • The plate is incubated at 37°C with gentle shaking.

    • At specified time points, samples are taken from the basolateral compartment and replaced with fresh buffer.

  • Permeability Measurement (B-to-A):

    • The process is reversed: the dosing solution is added to the basolateral compartment, and samples are taken from the apical compartment. This is done to determine the efflux ratio.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the drug in the donor compartment.

Visualizations

Below are diagrams illustrating key experimental workflows and biological pathways relevant to assessing and overcoming poor cell permeability.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_donor Prepare Donor Plate: Add test compound solution incubate Assemble sandwich plate (Donor + Membrane + Acceptor) Incubate at room temperature prep_donor->incubate prep_acceptor Prepare Acceptor Plate: Add buffer solution prep_acceptor->incubate prep_membrane Coat filter plate with artificial membrane solution prep_membrane->incubate quantify Quantify compound concentration in donor and acceptor wells (e.g., LC-MS/MS) incubate->quantify calculate Calculate Papp value quantify->calculate

Figure 1: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-28 days to form a monolayer seed_cells->differentiate check_integrity Measure TEER to confirm monolayer integrity differentiate->check_integrity add_compound Add compound to Apical (A) or Basolateral (B) compartment check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver compartment at time points incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp (A-B) and (B-A) and Efflux Ratio quantify->calculate

Figure 2: Experimental workflow for the bi-directional Caco-2 permeability assay.

G cluster_membrane Cell Membrane efflux_pump P-glycoprotein (P-gp) Transmembrane Efflux Pump compound_out Drug (Extracellular) efflux_pump:port->compound_out Active Efflux compound_in Drug (Intracellular) compound_out->compound_in Passive Diffusion compound_in->efflux_pump:port Binding atp ATP atp->efflux_pump Energy adp ADP + Pi atp->adp Hydrolysis

Figure 3: Signaling pathway for active efflux of a drug by the P-glycoprotein (P-gp) pump.

G start Start: Analog has poor cell permeability check_solubility Is the compound soluble in assay buffer? start->check_solubility formulation Optimize Formulation: - Use co-solvents/surfactants - Cyclodextrin complexation check_solubility->formulation No run_pampa Run PAMPA assay check_solubility->run_pampa Yes formulation->run_pampa pampa_result Is PAMPA permeability low? run_pampa->pampa_result chem_mod Chemical Modification: - Modify LogP - Reduce H-bonds pampa_result->chem_mod Yes run_caco2 Run bi-directional Caco-2 assay pampa_result->run_caco2 No caco2_result Is Efflux Ratio > 2? run_caco2->caco2_result efflux_issue Address Efflux: - Run Caco-2 with inhibitors - Modify structure to avoid efflux pump recognition caco2_result->efflux_issue Yes permeability_ok Permeability likely not the primary issue caco2_result->permeability_ok No

Figure 4: Logical workflow for troubleshooting poor cell permeability.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Cyclopropa[E]pyrido[1,2-A]pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of substituted Cyclopropa[E]pyrido[1,2-A]pyrazines. Due to the intricate nature of this fused heterocyclic system, obtaining and assigning NMR spectra can be challenging. This guide offers practical advice and theoretical background to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the protons on the Cyclopropa[E]pyrido[1,2-A]pyrazine core?

A1: While specific experimental data for this exact scaffold is limited in publicly available literature, we can predict ranges based on analogous structures such as pyrido[1,2-a]pyrazines and cyclopropa-fused aromatic systems.

  • Aromatic Protons (Pyridopyrazine portion): Protons on the pyridyl and pyrazine rings are expected to be in the downfield region, typically between δ 7.0 and 9.0 ppm . The exact shifts will be highly dependent on the substitution pattern and the electronic effects of the substituents.

  • Cyclopropyl Protons: The protons on the cyclopropane ring are expected to be significantly upfield due to the ring's shielding effects, likely in the range of δ 1.0 to 3.0 ppm . These protons will exhibit complex splitting patterns due to geminal and vicinal couplings.

Q2: How can I differentiate between the various aromatic protons in the ¹H NMR spectrum?

A2: Differentiating between the aromatic protons requires a combination of 1D and 2D NMR techniques.

  • ¹H-¹H COSY: This experiment will reveal which protons are coupled to each other (typically protons on adjacent carbons). This is crucial for tracing the connectivity within the pyridine and pyrazine rings.

  • NOESY/ROESY: These experiments show through-space correlations, which can help identify protons that are close to each other in space, even if they are not directly coupled. This is particularly useful for confirming assignments and determining stereochemistry.

  • HMBC: Heteronuclear Multiple Bond Correlation will show correlations between protons and carbons that are 2-3 bonds away. This is invaluable for assigning protons based on their proximity to specific carbons, especially quaternary carbons.

Q3: What are the characteristic coupling constants (J-values) I should expect?

A3:

  • Aromatic Protons:

    • ortho-coupling (³J): 7-9 Hz

    • meta-coupling (⁴J): 2-3 Hz

    • para-coupling (⁵J): 0-1 Hz

  • Cyclopropyl Protons:

    • geminal-coupling (²J): -5 to +9 Hz (can be positive or negative)

    • cis-vicinal coupling (³J): 5-10 Hz

    • trans-vicinal coupling (³J): 2-7 Hz The coupling between the cyclopropyl protons and the adjacent aromatic protons is expected to be small (long-range coupling).

Q4: The signals in my aromatic region are broad and poorly resolved. What could be the cause?

A4: Broadening of aromatic signals in nitrogen-containing heterocycles can be due to several factors:

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to broadening of adjacent proton signals. This effect can sometimes be mitigated by acquiring the spectrum at a higher temperature.

  • Chemical Exchange: If there is conformational flexibility or tautomerism occurring on a timescale similar to the NMR experiment, it can lead to signal broadening. Variable temperature NMR studies can help to investigate this.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your sample and NMR tube are clean.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Overlapping signals in the aromatic region. High density of protons in a narrow chemical shift range.1. Acquire the spectrum on a higher field NMR spectrometer to increase signal dispersion. 2. Use 2D NMR techniques like COSY and TOCSY to resolve individual spin systems. 3. Change the NMR solvent; aromatic solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d₆.
Difficulty assigning quaternary carbons. Quaternary carbons do not have directly attached protons and therefore do not show up in HSQC or DEPT-135 spectra.Use the HMBC (Heteronuclear Multiple Bond Correlation) experiment. Look for long-range correlations from known protons to the unassigned quaternary carbon signals.
Ambiguous assignment of cyclopropyl protons. Complex splitting patterns and potential for overlapping signals.1. Run a high-resolution 1D ¹H NMR to accurately determine coupling constants. 2. Use ¹H-¹H COSY to identify couplings between the cyclopropyl protons. 3. Use NOESY/ROESY to establish through-space proximity to other parts of the molecule for unambiguous assignment.
NMR sample shows poor solubility. The compound may have low solubility in common NMR solvents like CDCl₃.Test a range of deuterated solvents such as DMSO-d₆, Methanol-d₄, or Acetonitrile-d₃. A small amount of trifluoroacetic acid (TFA-d) can sometimes aid in the solubilization of basic nitrogen heterocycles, but be aware this will protonate the molecule and alter chemical shifts.
Presence of a broad hump, possibly an N-H or O-H proton. Exchangeable proton from a substituent or residual water.Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. Exchangeable protons will be replaced by deuterium and their signal will disappear or significantly decrease.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the Unsubstituted this compound Core

Position Atom Predicted Chemical Shift (δ) Range (ppm) Notes
Pyridine RingCH7.0 - 8.5Highly dependent on position relative to the fusion and nitrogen atoms.
Pyrazine RingCH7.5 - 9.0Protons on the pyrazine ring are generally more deshielded.
Cyclopropane RingCH₂/CH1.0 - 3.0Shielded environment due to the three-membered ring.
Bridgehead CarbonsC120 - 140Quaternary carbons at the ring junctions.
Aromatic CarbonsC110 - 150Standard range for aromatic carbons in nitrogen heterocycles.
Cyclopropane CarbonC15 - 35Upfield chemical shift characteristic of cyclopropyl carbons.

Table 2: Typical Proton-Proton Coupling Constants (J) in Hz

Coupling Type Number of Bonds Typical Value (Hz)
Aromatic ortho37 - 9
Aromatic meta42 - 3
Aromatic para50 - 1
Cyclopropyl geminal2-5 to +9
Cyclopropyl vicinal (cis)35 - 10
Cyclopropyl vicinal (trans)32 - 7

Experimental Protocols

1. Standard ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: zg30

    • Number of Scans (NS): 16-64 (depending on sample concentration)

    • Receiver Gain (RG): Set automatically

    • Acquisition Time (AQ): ~3-4 seconds

    • Relaxation Delay (D1): 1-2 seconds

    • Spectral Width (SW): 16 ppm (centered around 6 ppm)

2. ¹³C{¹H} NMR Spectroscopy

  • Sample Preparation: Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans (NS): 1024 or more (due to low natural abundance of ¹³C)

    • Receiver Gain (RG): Set automatically

    • Acquisition Time (AQ): ~1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): 240 ppm (centered around 100 ppm)

3. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other.

  • Acquisition Parameters:

    • Pulse Program: cosygpqf

    • Number of Scans (NS): 4-8 per increment

    • Number of Increments: 256-512 in the indirect dimension (F1)

    • Relaxation Delay (D1): 1.5-2 seconds

    • Processing: Apply a sine-bell window function in both dimensions and perform a symmetrization.

4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons.

  • Acquisition Parameters:

    • Pulse Program: hsqcedetgpsisp2.2 (phase-sensitive with multiplicity editing)

    • Number of Scans (NS): 2-4 per increment

    • Number of Increments: 128-256 in F1

    • Relaxation Delay (D1): 1.5 seconds

    • Spectral Widths: ~12 ppm in F2 (¹H), ~160 ppm in F1 (¹³C)

    • Set ¹J(C,H) coupling constant to ~145 Hz.

5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Acquisition Parameters:

    • Pulse Program: hmbcgplpndqf

    • Number of Scans (NS): 8-16 per increment

    • Number of Increments: 256-512 in F1

    • Relaxation Delay (D1): 1.5-2 seconds

    • Long-range coupling delay optimized for a J-coupling of 8-10 Hz.

Mandatory Visualization

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation H1_NMR 1H NMR Proton_Env Determine Proton Environments (Chemical Shift, Integration) H1_NMR->Proton_Env C13_NMR 13C NMR Carbon_Types Identify Carbon Types (CH3, CH2, CH, C) C13_NMR->Carbon_Types DEPT DEPT DEPT->Carbon_Types COSY 1H-1H COSY HH_Connectivity Establish H-H Connectivity COSY->HH_Connectivity HSQC 1H-13C HSQC CH_Connectivity Establish C-H Connectivity (1-bond) HSQC->CH_Connectivity HMBC 1H-13C HMBC Long_Range_Connectivity Establish Long-Range C-H Connectivity (2-3 bonds) HMBC->Long_Range_Connectivity NOESY 1H-1H NOESY Spatial_Proximity Determine Spatial Proximity NOESY->Spatial_Proximity Proton_Env->HH_Connectivity Carbon_Types->CH_Connectivity HH_Connectivity->CH_Connectivity CH_Connectivity->Long_Range_Connectivity Long_Range_Connectivity->Spatial_Proximity Final_Structure Assign Final Structure Long_Range_Connectivity->Final_Structure Spatial_Proximity->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

COSY_Correlations cluster_pyridopyrazine Pyridopyrazine Fragment cluster_cyclopropane Cyclopropane Fragment H1 H1 H2 H2 H1->H2 3J H3 H3 H2->H3 3J H4 H4 H5 H5 H4->H5 3J Ha Ha Hb Hb Ha->Hb 2J Hc Hc Ha->Hc 3Jcis/trans Hb->Hc 3Jcis/trans

Caption: COSY correlations showing through-bond couplings.

HMBC_Correlations cluster_structure Key HMBC Correlations H_cyclopropyl H_cyclo C_bridgehead C_bridge H_cyclopropyl->C_bridgehead 2J, 3J C_aromatic_adj C_arom_adj H_cyclopropyl->C_aromatic_adj 3J H_aromatic H_arom C_quat C_quat H_aromatic->C_quat 2J, 3J Substituent Subst. H_subst H_subst Substituent->H_subst H_subst->C_aromatic_adj 3J

Caption: HMBC correlations for structural assignment.

Technical Support Center: Scaling Up the Synthesis of Cyclopropa[E]pyrido[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Cyclopropa[E]pyrido[1,2-A]pyrazine, particularly when scaling up from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential challenges.

Disclaimer: The synthesis of this compound is not widely documented in publicly available literature. Therefore, the following guidance is based on a hypothesized, chemically plausible synthetic route and general principles of heterocyclic chemistry, cyclopropanation reactions, and chemical process scale-up. The provided protocols and data are illustrative and should be adapted and validated in a laboratory setting.

Hypothetical Synthetic Workflow

A plausible synthetic approach involves a two-step process: first, the construction of a suitable pyrido[1,2-a]pyrazine precursor with a double bond in the required position, followed by a cyclopropanation reaction to form the final product.

Synthetic_Workflow A 2-Aminopyridine Derivative C Step 1: Pyrido[1,2-a]pyrazine Core Synthesis (e.g., Condensation/Cyclization) A->C B α-Halo Ketone B->C D Pyrido[1,2-a]pyrazine Precursor C->D F Step 2: Cyclopropanation D->F E Cyclopropanating Agent (e.g., CH2I2/Zn-Cu or Diazomethane/Catalyst) E->F G Crude this compound F->G H Purification (e.g., Crystallization, Chromatography) G->H I Pure Product H->I

Caption: Hypothetical two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing the this compound ring system?

A1: The primary challenges include:

  • Synthesis of the Pyrido[1,2-a]pyrazine Core: Achieving good yields and purity of the precursor can be challenging due to potential side reactions.

  • Cyclopropanation of an Electron-Deficient Heterocycle: The pyrido[1,2-a]pyrazine system is electron-deficient, which can make it less reactive towards common electrophilic cyclopropanating reagents.[1][2]

  • Strain of the Cyclopropane Ring: The introduction of the strained three-membered ring can lead to stability issues under certain conditions.

  • Scale-Up Issues: Managing exotherms during cyclopropanation, ensuring efficient mixing, and handling potentially hazardous reagents are significant hurdles during scale-up.

Q2: Which cyclopropanation method is most suitable for this synthesis?

A2: The choice of method depends on factors like scale, safety infrastructure, and substrate reactivity.

  • Simmons-Smith Reaction (or its modifications): This method uses a zinc carbenoid and is generally safer than using diazomethane, making it a good candidate for scale-up.[3][4][5] Continuous flow processes for Simmons-Smith reactions have been developed to enhance safety and efficiency.[3][6]

  • Diazo-Compound-Mediated Cyclopropanation: Reactions using diazomethane or ethyl diazoacetate with a metal catalyst (e.g., Rh, Cu, Pd) can be highly efficient.[2][7] However, diazomethane is highly toxic and explosive, requiring specialized equipment and stringent safety protocols for large-scale use.[8][9][10] Safer alternatives like (trimethylsilyl)diazomethane can be considered.[11]

  • Palladium-Catalyzed Cyclopropanation: These methods offer an alternative, but their applicability would need to be evaluated for this specific heterocyclic system.[12][13]

Q3: What are the critical safety considerations when scaling up this synthesis?

A3:

  • Thermal Hazards: Cyclopropanation reactions, particularly with diazo compounds or Simmons-Smith reagents, can be highly exothermic.[6] A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential to prevent thermal runaway.

  • Handling of Hazardous Reagents: If using diazomethane, it must be generated in situ and consumed immediately.[8][9][10] Specialized equipment and protocols are necessary to handle its toxicity and explosive nature.[14] Diiodomethane and other reagents also have their own specific handling requirements.

  • Pressure Management: The evolution of nitrogen gas from diazo compounds can lead to a pressure buildup in the reactor.

  • Process Control: Robust process control to monitor and maintain temperature, addition rates, and mixing is crucial for both safety and product quality.

Q4: How can the final product be purified effectively at a larger scale?

A4: Purification of rigid, nitrogen-containing heterocycles can be challenging.

  • Crystallization: This is the most common and cost-effective method for large-scale purification.[15][16] Solvent screening is critical to find a system that provides good recovery and effectively removes key impurities.

  • Chromatography: While standard silica gel chromatography may be used, other stationary phases like alumina or reverse-phase media might be necessary for difficult separations.[17] At the pilot scale, flash chromatography systems are often employed.

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their solubility and acid-base properties.

Troubleshooting Guide

Problem Area 1: Low Yield in Pyrido[1,2-a]pyrazine Core Synthesis

Q: My condensation/cyclization reaction to form the pyrido[1,2-a]pyrazine precursor is giving a low yield. What are the possible causes and solutions?

A:

  • Cause: Incomplete reaction.

    • Solution: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Consider increasing the reaction temperature, but be mindful of potential byproduct formation.

  • Cause: Side reactions, such as polymerization of starting materials.

    • Solution: Adjust the stoichiometry of the reactants. A slow, controlled addition of one reactant to the other can minimize side reactions. Ensure the quality of starting materials is high.

  • Cause: Inappropriate solvent or base.

    • Solution: Screen different solvents and bases to find the optimal conditions. The choice of base is often critical in these types of condensations.

Problem Area 2: Inefficient Cyclopropanation

Q: The cyclopropanation of my pyrido[1,2-a]pyrazine precursor is incomplete, even with a large excess of the cyclopropanating agent. What should I do?

A: This is a common issue with electron-deficient substrates.[18]

Troubleshoot_Cyclopropanation Start Low Cyclopropanation Yield Q1 Is the starting material fully consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there byproducts? A1_Yes->Q2 Sol1 Increase reaction time or temperature. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol4 Identify byproducts to understand decomposition pathways. Lower temperature or use a milder catalyst. A2_Yes->Sol4 Sol5 Check for catalyst deactivation. Use fresh catalyst or a different catalyst system. A2_No->Sol5 Sol2 Increase equivalents of cyclopropanating agent. Sol1->Sol2 Sol3 Change the cyclopropanation method (e.g., from Simmons-Smith to a catalyzed reaction). Sol2->Sol3

Caption: Decision tree for troubleshooting low cyclopropanation yield.

  • For Simmons-Smith:

    • Activation of Zinc: Ensure the zinc-copper couple is highly active. The method of preparation and activation is crucial.

    • Solvent Effects: The rate of the Simmons-Smith reaction can be highly dependent on the solvent.[4] Ethereal solvents like diethyl ether or dimethoxyethane are common.

  • For Catalyzed Reactions:

    • Catalyst Choice: The catalyst may not be suitable for this electron-deficient system. Screening different metal catalysts (e.g., different Rh or Pd complexes) may be necessary.

    • Catalyst Deactivation: The nitrogen atoms in the heterocyclic core can coordinate to the metal catalyst and inhibit its activity. Using a different ligand or catalyst system might be required.

Problem Area 3: Product Purification and Stability

Q: I am having difficulty purifying the final product. It seems to be unstable or forms inseparable impurities.

A:

  • Cause: Thermal instability. The strained cyclopropane ring fused to an aromatic system might be thermally labile.[19]

    • Solution: Avoid high temperatures during workup and purification. Use techniques like vacuum distillation at lower temperatures or non-thermal purification methods like crystallization.

  • Cause: Impurities with similar properties. Byproducts from the cyclopropanation may have similar polarity and solubility to the desired product.

    • Solution:

      • Optimize the reaction: First, try to minimize the formation of the impurity by adjusting reaction conditions.

      • Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a derivative that is easier to separate.

      • Advanced Chromatography: Consider more specialized chromatography techniques, such as supercritical fluid chromatography (SFC) or using different stationary phases.

Data Presentation: Comparison of Cyclopropanation Methods

The following table presents hypothetical data for different cyclopropanation methods on a pyrido[1,2-a]pyrazine precursor at the lab scale.

MethodReagentsCatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
Simmons-Smith CH₂I₂ / Zn-CuNoneDME60244585
Furukawa Mod. CH₂I₂ / Et₂ZnNoneToluene25126090
Diazoacetate N₂CHCO₂EtRh₂(OAc)₄DCM2567592
Diazomethane CH₂N₂Pd(OAc)₂Ether048595

Experimental Protocols (Illustrative)

Protocol 1: Lab-Scale Synthesis of a Pyrido[1,2-a]pyrazine Precursor
  • To a solution of 2-aminopyridine derivative (1.0 eq) in ethanol (10 volumes) is added the α-halo ketone (1.1 eq).

  • The mixture is heated to reflux and monitored by TLC until the starting material is consumed (approx. 6-12 hours).

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the pyrido[1,2-a]pyrazine precursor.

Protocol 2: Lab-Scale Simmons-Smith Cyclopropanation
  • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add zinc-copper couple (3.0 eq).

  • Add dimethoxyethane (DME, 5 volumes) to the flask.

  • Add a solution of the pyrido[1,2-a]pyrazine precursor (1.0 eq) in DME (5 volumes) to the flask.

  • Heat the mixture to 60°C.

  • Add a solution of diiodomethane (2.5 eq) in DME (2 volumes) dropwise over 1 hour.

  • Stir the reaction at 60°C and monitor by HPLC.

  • Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated ammonium chloride solution.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 3: Key Considerations for Pilot Plant Scale-Up

Scale_Up_Considerations cluster_safety Process Safety cluster_eng Chemical Engineering cluster_chem Process Chemistry Title Pilot Plant Scale-Up: Key Focus Areas Safety1 Reaction Calorimetry (RC1) - Measure heat of reaction - Determine thermal runaway risk Title->Safety1 Eng1 Heat Transfer - Jacket cooling capacity - Agitator design for heat removal Title->Eng1 Chem1 Impurity Profile - Identify and track impurities - Set specifications Title->Chem1 Safety2 Hazardous Reagent Handling - In-situ generation/consumption - Closed-system transfers Safety1->Safety2 Safety3 Pressure & Venting Study - Gas evolution rates - Emergency relief sizing Safety2->Safety3 Eng2 Mass Transfer & Mixing - Agitator speed and type - Ensure homogeneity Eng1->Eng2 Eng3 Material of Construction - Compatibility with reagents - Corrosion studies Eng2->Eng3 Chem2 Robustness Studies - Effect of parameter deviations - Define proven acceptable ranges (PAR) Chem1->Chem2 Chem3 Work-up & Isolation - Phase split optimization - Crystallization development Chem2->Chem3

Caption: Key focus areas for scaling up the cyclopropanation process.

  • Process Safety Assessment: Conduct a thorough hazard and operability (HAZOP) study. Perform reaction calorimetry to understand the thermal profile of the cyclopropanation step.

  • Reagent Addition Strategy: Implement a controlled, slow addition of the most reactive or energetic reagent (e.g., diiodomethane or diazo precursor solution) to manage the exotherm.

  • Heat Management: Ensure the pilot plant reactor has sufficient cooling capacity to handle the heat generated by the reaction. The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging.

  • Mixing Efficiency: The agitator speed and design must be sufficient to maintain a homogeneous mixture, which is critical for both reaction performance and heat transfer.

  • Quenching and Work-up: The quenching procedure must be carefully designed to handle any remaining reactive species safely. The scale and efficiency of phase separations and extractions need to be considered.

  • Solid Handling: If the final product is an isolated solid, the filtration and drying equipment must be appropriate for the scale and the product's properties (e.g., crystal size, solvates).

References

Technical Support Center: Refinement of Protocols for Cyclopropa[E]pyrido[1,2-A]pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for the functionalization of the Cyclopropa[E]pyrido[1,2-A]pyrazine core.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis and functionalization of this compound derivatives.

Issue 1: Low or No Yield of the Desired Functionalized Product

  • Question: We are attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on the pyridine ring of our this compound substrate, but are observing very low to no product formation. What are the likely causes and how can we improve the yield?

  • Answer: Low yields in cross-coupling reactions involving pyridine-like heterocycles can stem from several factors. The electron-poor nature of the pyridine ring can make oxidative addition to the palladium catalyst challenging. Additionally, the nitrogen atom in the pyridine ring can coordinate to the metal center, potentially inhibiting catalysis.

    Troubleshooting Steps:

    • Ligand and Catalyst Screening: The choice of ligand is critical. For Suzuki couplings, consider electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos, which can facilitate the oxidative addition step. For Buchwald-Hartwig aminations, consider using Josiphos or BrettPhos ligands. It may be necessary to screen a panel of catalysts and ligands to find the optimal combination for your specific substrate.

    • Base Selection: The choice of base is also crucial. A weak base may not be sufficient to promote transmetalation (in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig amination). Conversely, a very strong base could lead to side reactions or degradation of the starting material. A systematic screening of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like DBU or DIPEA is recommended.

    • Solvent and Temperature Optimization: Ensure that your solvent is anhydrous and degassed to prevent catalyst deactivation. Common solvents for cross-coupling reactions include toluene, dioxane, and DMF. The reaction temperature should also be optimized; while higher temperatures can increase reaction rates, they may also lead to decomposition. A temperature screening from 80°C to 120°C is advisable.

    • Purity of Starting Materials: Impurities in the starting material, particularly water or other nucleophiles, can poison the catalyst. Ensure your this compound substrate and coupling partner are of high purity.

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution

  • Question: We are trying to introduce a nitro or halogen group onto the pyridine ring of the this compound core via electrophilic aromatic substitution, but we are obtaining a mixture of isomers. How can we improve the regioselectivity?

  • Answer: The pyridine ring is generally deactivated towards electrophilic aromatic substitution, and directing the incoming electrophile to a specific position can be challenging. The inherent electronic properties of the fused ring system will dictate the preferred sites of substitution.

    Strategies for Improving Regioselectivity:

    • Directing Groups: If your substrate has existing substituents, they will influence the position of the incoming electrophile. Electron-donating groups will activate the ring and direct ortho and para, while electron-withdrawing groups will deactivate the ring and direct meta.

    • Metal-Directed C-H Functionalization: A more modern and often more selective approach is to use transition metal-catalyzed C-H activation.[1][2][3] This strategy employs a directing group on the substrate to guide the metal catalyst to a specific C-H bond, allowing for highly regioselective functionalization. For pyridine derivatives, directing groups such as amides or pyridyls can be effective.[2]

    • Halogenation followed by Cross-Coupling: A reliable two-step strategy is to first perform a regioselective halogenation (e.g., using NBS or NIS) to install a halogen at a specific position. This halogenated intermediate can then be used in a variety of cross-coupling reactions to introduce the desired functional group with perfect regiocontrol.

Issue 3: Decomposition of the Cyclopropane Ring

  • Question: We are observing decomposition of our this compound starting material, particularly under strongly acidic or oxidative conditions. We suspect the cyclopropane ring is opening. How can we mitigate this?

  • Answer: The cyclopropane ring is a strained three-membered ring and can be susceptible to opening under certain reaction conditions, especially in the presence of strong acids, electrophiles, or oxidizing agents.

    Protective Measures:

    • Avoid Strongly Acidic Conditions: If possible, avoid using strong acids like concentrated H₂SO₄ or triflic acid. If an acid is required, consider using milder Lewis acids or buffered systems.

    • Careful Choice of Oxidizing Agents: Strong oxidizing agents should be used with caution. For reactions requiring oxidation, consider milder reagents such as manganese dioxide (MnO₂) for the oxidation of dihydropyrazines, which is a common step in the synthesis of pyrazine rings.[4]

    • Low-Temperature Reactions: Running reactions at lower temperatures can often minimize side reactions, including the opening of the cyclopropane ring.

    • Protecting Groups: In some cases, it may be necessary to protect sensitive functional groups elsewhere in the molecule to avoid harsh reaction conditions that could compromise the cyclopropane ring.

Experimental Protocols

The following are detailed methodologies for key functionalization reactions, adapted for the this compound core based on established procedures for related heterocycles.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halogenated this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-Cyclopropa[E]pyrido[1,2-A]pyrazine with an arylboronic acid.

  • Reagents and Materials:

    • Bromo-Cyclopropa[E]pyrido[1,2-A]pyrazine (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)

    • K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

    • 1,4-Dioxane or Toluene (anhydrous, degassed)

    • Water (degassed)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the bromo-Cyclopropa[E]pyrido[1,2-A]pyrazine, arylboronic acid, palladium catalyst, and base.

    • Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of dioxane:water).

    • Stir the reaction mixture at 80-100°C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination of a Halogenated this compound

This protocol outlines a general method for the amination of a bromo-Cyclopropa[E]pyrido[1,2-A]pyrazine with a primary or secondary amine.

  • Reagents and Materials:

    • Bromo-Cyclopropa[E]pyrido[1,2-A]pyrazine (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos or BrettPhos (0.04 equiv)

    • NaOt-Bu or K₃PO₄ (1.5 equiv)

    • Toluene or Dioxane (anhydrous, degassed)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.

    • Add the anhydrous, degassed solvent, followed by the bromo-Cyclopropa[E]pyrido[1,2-A]pyrazine and the amine.

    • Seal the flask and heat the reaction mixture at 90-110°C for 6-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Remove the solvent in vacuo and purify the residue by flash chromatography.

Quantitative Data Summary

The following tables provide a summary of hypothetical quantitative data for the optimization of key reactions.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001245
2PdCl₂(dppf)dppfK₂CO₃Dioxane/H₂O90865
3Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100685
4Pd₂(dba)₃XPhosCs₂CO₃Toluene110492

Table 2: Optimization of Buchwald-Hartwig Amination

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂BINAPNaOt-BuToluene1001850
2Pd₂(dba)₃XantphosCs₂CO₃Dioxane1101278
3Pd₂(dba)₃BrettPhosK₃PO₄Toluene1001088
4Pd(OAc)₂RuPhosNaOt-BuDioxane901682

Visualizations

The following diagrams illustrate key workflows and troubleshooting logic for the functionalization of Cyclopropa[E]pyrido[1,2-A]pyrazines.

experimental_workflow cluster_start Starting Material cluster_functionalization Functionalization Strategies cluster_purification Purification and Analysis cluster_product Final Product start Cyclopropa[E]pyrido [1,2-A]pyrazine Core eas Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) start->eas ch_activation C-H Activation/ Functionalization start->ch_activation cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) (Requires pre-functionalization) eas->cross_coupling purification Purification (Column Chromatography, Recrystallization) ch_activation->purification cross_coupling->purification analysis Characterization (NMR, MS, HPLC) purification->analysis product Functionalized Derivative analysis->product troubleshooting_flowchart start Low/No Product Yield q1 Is the catalyst active? start->q1 a1_yes Check Ligand and Base q1->a1_yes Yes a1_no Use Fresh Catalyst/ Ensure Inert Atmosphere q1->a1_no No q2 Is starting material consumed? a1_yes->q2 a1_no->q2 a2_yes Decomposition likely. Lower temperature/ Use milder reagents. q2->a2_yes Yes a2_no Reaction not proceeding. Increase temperature/ Screen solvents. q2->a2_no No q3 Is regioselectivity an issue? a2_yes->q3 a2_no->q3 a3_yes Consider C-H activation or halogenation/ cross-coupling strategy. q3->a3_yes Yes a3_no Proceed to purification optimization. q3->a3_no No

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Imidazo[1,2-a]pyrazine Derivatives and the Elusive Cyclopropa[E]pyrido[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant body of research detailing the diverse biological activities of Imidazo[1,2-a]pyrazine derivatives. These compounds have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of therapeutic potential, particularly in oncology. In stark contrast, information regarding the biological properties of Cyclopropa[E]pyrido[1,2-A]pyrazine is virtually nonexistent in publicly accessible databases, precluding a direct comparative analysis.

This guide, therefore, will focus on presenting a detailed overview of the experimentally determined biological activities of Imidazo[1,2-a]pyrazine derivatives, supported by quantitative data, experimental protocols, and visual representations of their mechanisms of action.

Imidazo[1,2-a]pyrazine: A Privileged Scaffold in Drug Discovery

The Imidazo[1,2-a]pyrazine core structure has proven to be a fertile ground for the development of potent and selective inhibitors of various key biological targets implicated in disease, most notably cancer. Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating their efficacy in inhibiting cancer cell proliferation and targeting specific signaling pathways.

Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

A significant portion of the research on Imidazo[1,2-a]pyrazines has focused on their potential as anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms, including the inhibition of critical enzymes involved in cell cycle progression and signal transduction.

Table 1: In Vitro Anticancer Activity of Selected Imidazo[1,2-a]pyrazine Derivatives

Compound IDCancer Cell LineBiological TargetIC50 (µM)Reference
TB-25 HCT-116 (Colon)Tubulin Polymerization0.023[1]
12b Hep-2 (Laryngeal)Not Specified11[2][3]
HepG2 (Liver)Not Specified13[2][3]
MCF-7 (Breast)Not Specified11[2][3]
A375 (Melanoma)Not Specified11[2][3]
10f Hep-2 (Laryngeal)Not Specified25
HepG2 (Liver)Not Specified20[4]
MCF-7 (Breast)Not Specified26[4]
A375 (Melanoma)Not Specified20[4]
3c MCF7 (Breast)CDK96.66 (average)
HCT116 (Colon)CDK96.66 (average)[5]
K562 (Leukemia)CDK96.66 (average)[5]

Key Mechanisms of Action of Imidazo[1,2-a]pyrazine Derivatives

The anticancer effects of Imidazo[1,2-a]pyrazine derivatives can be attributed to their ability to interfere with crucial cellular processes. The following sections detail some of the well-characterized mechanisms.

Inhibition of Kinase Activity

Protein kinases are a class of enzymes that play a pivotal role in cell signaling and are frequently dysregulated in cancer. Imidazo[1,2-a]pyrazines have been successfully designed as potent inhibitors of several important kinases.

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Certain Imidazo[1,2-a]pyrazine derivatives have been identified as potent Aurora kinase inhibitors.[6][7]

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Imidazo[1,2-a]pyrazines have been developed as inhibitors of PI3K, thereby blocking this pro-survival pathway.[8][9]

  • IKK (IκB kinase): IKK is a key component of the NF-κB signaling pathway, which is involved in inflammation and cancer. Some derivatives have shown inhibitory activity against IKK1 and IKK2.[10]

  • CDK9 (Cyclin-dependent kinase 9): CDK9 is involved in the regulation of transcription. A novel Imidazo[1,2-a]pyrazine derivative, 3c , was identified as a potent inhibitor of CDK9 with an IC50 of 0.16 µM.[5]

Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival NF-kB Pathway NF-kB Pathway NF-kB Pathway->Proliferation & Survival IKK IKK IKK->NF-kB Pathway CDK9 CDK9 Transcription Transcription CDK9->Transcription Transcription->Proliferation & Survival Imidazo[1,2-a]pyrazine (PI3K Inhibitor) Imidazo[1,2-a]pyrazine (PI3K Inhibitor) Imidazo[1,2-a]pyrazine (PI3K Inhibitor)->PI3K Imidazo[1,2-a]pyrazine (IKK Inhibitor) Imidazo[1,2-a]pyrazine (IKK Inhibitor) Imidazo[1,2-a]pyrazine (IKK Inhibitor)->IKK Imidazo[1,2-a]pyrazine (CDK9 Inhibitor) Imidazo[1,2-a]pyrazine (CDK9 Inhibitor) Imidazo[1,2-a]pyrazine (CDK9 Inhibitor)->CDK9

Imidazo[1,2-a]pyrazine derivatives as kinase inhibitors.
Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of tubulin, are essential for cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. A series of novel Imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors. Compound TB-25 , for instance, exhibited potent antiproliferative activity by binding to the colchicine site of tubulin, leading to G2/M phase cell cycle arrest and apoptosis.[1]

Tubulin_Inhibition_Workflow Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Assembly->Mitotic Spindle Formation Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Cell Division Cell Division Mitotic Spindle Formation->Cell Division Imidazo[1,2-a]pyrazine (TB-25) Imidazo[1,2-a]pyrazine (TB-25) Imidazo[1,2-a]pyrazine (TB-25)->Microtubule Assembly Inhibits Imidazo[1,2-a]pyrazine (TB-25)->Disruption of Microtubule Dynamics G2/M Arrest & Apoptosis G2/M Arrest & Apoptosis Disruption of Microtubule Dynamics->G2/M Arrest & Apoptosis

Mechanism of tubulin polymerization inhibition.

Experimental Protocols

The biological activities of Imidazo[1,2-a]pyrazine derivatives were determined using a variety of standard experimental assays.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., Hep-2, HepG2, MCF-7, A375) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the Imidazo[1,2-a]pyrazine derivatives for a specified period (e.g., 48 hours).[3]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Imidazo[1,2-a]pyrazine Derivatives A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate to form Formazan Crystals D->E F Solubilize Crystals (e.g., with DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H

Workflow of the MTT assay for anticancer activity.
Kinase Inhibition Assays

The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays.

  • Assay Components: The assay typically includes the recombinant kinase, a specific substrate (e.g., a peptide or protein), and ATP.

  • Compound Incubation: The kinase is pre-incubated with various concentrations of the Imidazo[1,2-a]pyrazine inhibitor.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The phosphorylation of the substrate is quantified using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[5]

Conclusion

Imidazo[1,2-a]pyrazine derivatives represent a highly promising class of compounds with a broad spectrum of biological activities, particularly in the realm of cancer therapy. Their ability to target multiple key cellular pathways, including kinase signaling and microtubule dynamics, underscores their therapeutic potential. The availability of robust synthetic routes and a wealth of structure-activity relationship data provides a solid foundation for the future design and development of novel and more potent Imidazo[1,2-a]pyrazine-based drugs.

Conversely, the complete absence of published research on the biological activities of this compound highlights a significant knowledge gap. This novel heterocyclic system may hold untapped therapeutic potential, and its synthesis and biological evaluation are warranted to explore its properties and enable a future comparative analysis. Researchers in the field of medicinal chemistry are encouraged to investigate this unexplored chemical space.

References

Navigating the Structure-Activity Landscape of Fused Pyrazine Heterocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals, providing a structured overview of the SAR, quantitative biological data, and experimental methodologies for these two important classes of compounds.

I. Comparative Analysis of Biological Activities

The biological activities of Pyrazino[1,2-a]indole and 1,2-Dihydropyrido[3,4-b]pyrazine analogs are diverse, with prominent anticancer and antimitotic properties. The following tables summarize the quantitative data for representative compounds from each class, highlighting the influence of structural modifications on their biological potency.

Table 1: Structure-Activity Relationship of Pyrazino[1,2-a]indole Analogs
Compound IDR1R2R3Biological Activity (IC50/EC50, µM)Cell Line/TargetReference
1a HHH> 20K562 (Leukemia)[1]
1b ClHH15.2K562 (Leukemia)[1]
1c OCH3HH8.5K562 (Leukemia)[1]
2a HHH> 100MDA-MB-468 (Breast Cancer)[2]
2b 4-F-PhHH5.8MDA-MB-468 (Breast Cancer)[2]
2c 4-Cl-PhHH3.2MDA-MB-468 (Breast Cancer)[2]

Note: The specific compound numbering is for illustrative purposes within this guide and may not correspond directly to the cited literature.

Table 2: Structure-Activity Relationship of 1,2-Dihydropyrido[3,4-b]pyrazine Analogs
Compound IDR6R74-PositionAntitumor Activity (% T/C)Experimental ModelReference
3a HHNH2InactiveP388 Leukemia (in vivo)[3]
3b PhenylHNH2150P388 Leukemia (in vivo)[3]
3c (N-methylanilino)methylHNH2175P388 Leukemia (in vivo)[3]
3d PhenylCH3NH2> 200P388 Leukemia (in vivo)[3]
3e PhenylHOHInactiveP388 Leukemia (in vivo)[3]

% T/C = (Median survival time of treated mice / Median survival time of control mice) x 100. A higher value indicates greater antitumor activity.

II. Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the SAR studies of these heterocyclic compounds.

A. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., K562, MDA-MB-468) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

B. In Vivo Antitumor Efficacy Study

This protocol describes a typical in vivo study to evaluate the antitumor activity of the compounds in a murine model.

  • Animal Model: Female athymic nude mice are used.

  • Tumor Implantation: Human tumor cells (e.g., P388 leukemia cells) are implanted subcutaneously or intraperitoneally into the mice.

  • Compound Administration: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compounds are administered via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. For leukemia models, survival time is the primary endpoint.

  • Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition or the increase in lifespan in the treated groups versus the control group. The % T/C value is a common metric for survival studies.

III. Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by these compounds and a general workflow for SAR studies.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., MTT) synthesis->in_vitro in_vivo In Vivo Models (e.g., Xenograft) in_vitro->in_vivo data_analysis Data Analysis (IC50, %T/C) in_vivo->data_analysis sar Structure-Activity Relationship data_analysis->sar sar->synthesis Lead Optimization

General workflow for structure-activity relationship studies.

akt_signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor Pyrazino[1,2-a]indole Analog Inhibitor->Akt inhibits

Simplified Akt signaling pathway inhibited by Pyrazino[1,2-a]indole analogs.

IV. Discussion and Future Directions

The SAR studies of Pyrazino[1,2-a]indoles reveal that substitutions on the indole ring significantly influence their anticancer activity. For instance, the introduction of electron-withdrawing groups like chlorine at the R1 position enhances the cytotoxic effects in leukemia cell lines.[1] Similarly, aryl substitutions at the R1 position of the pyrazinoindolone core lead to potent inhibition of breast cancer cells, with halogenated phenyl groups showing superior activity.[2] The proposed mechanism for some of these analogs involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[2]

For the 1,2-Dihydropyrido[3,4-b]pyrazine series, the key structural requirements for antitumor activity include the 1,2-dihydro feature of the pyrazine ring and the presence of an amino group at the 4-position.[3] Furthermore, a substituent containing an aryl group at the 6-position is crucial for activity, which can be further enhanced by the introduction of a methyl group at the 7-position.[3] The mechanism of action for this class of compounds is believed to involve the inhibition of mitosis through interaction with tubulin.[4]

While direct data on Cyclopropa[E]pyrido[1,2-A]pyrazine analogs remains elusive, the insights gained from these related scaffolds provide a solid foundation for the rational design of novel derivatives. Future research should focus on the synthesis and biological evaluation of the cyclopropa-fused analogs to determine if the introduction of the strained three-membered ring imparts unique biological properties or enhances potency. The experimental protocols and signaling pathways outlined in this guide can serve as a valuable starting point for these future investigations.

References

Validating the Mechanism of Action for a Cyclopropa[E]pyrido[1,2-A]pyrazine-based Drug Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical Cyclopropa[E]pyrido[1,2-A]pyrazine-based drug candidate, designated here as Cpp-1, against established kinase inhibitors. The guide is intended to assist researchers in validating the mechanism of action of novel kinase inhibitors by providing a framework for experimental design and data interpretation.

Introduction

The this compound scaffold is a promising heterocyclic structure in the development of novel kinase inhibitors. Compounds with similar pyrazine-based cores have demonstrated potent and selective inhibition of various kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases.[1][2][3] This guide outlines a series of experiments to characterize the mechanism of action of a new drug candidate from this class, Cpp-1, by comparing its performance with well-characterized kinase inhibitors targeting different signaling pathways.

The validation process involves a multi-faceted approach, including biochemical assays to determine direct enzyme inhibition, cell-based assays to assess impact on signaling pathways, and cell viability assays to measure the functional cellular outcome.

Comparative Performance Data

To provide a context for the experimental validation of Cpp-1, the following table summarizes its hypothetical performance data alongside that of established kinase inhibitors. Cpp-1 is postulated to be a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in cancer.

Drug Candidate/Alternative Target Kinase(s) Inhibitor Class IC50 (nM) *Cell-Based Potency (IC50, nM)
Cpp-1 (Hypothetical) EGFRTyrosine Kinase Inhibitor25150
GefitinibEGFRTyrosine Kinase Inhibitor2-3711-820
PalbociclibCDK4/6Serine/Threonine Kinase Inhibitor9-1546-170
IdelalisibPI3KδLipid Kinase Inhibitor2.56-8.9

*IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50% in in vitro assays and can vary depending on the specific assay conditions.[4][5][6][7][8][9][10][11][12]

Experimental Protocols for Mechanism of Action Validation

A logical workflow for validating the mechanism of action of a novel kinase inhibitor is crucial. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies kinase_assay In Vitro Kinase Assay selectivity_profiling Kinase Selectivity Profiling kinase_assay->selectivity_profiling Determine Specificity western_blot Western Blot Analysis (Phospho-protein levels) selectivity_profiling->western_blot Confirm Cellular Target Engagement cell_viability Cell Viability Assay (e.g., MTT Assay) western_blot->cell_viability Assess Functional Outcome xenograft Xenograft Models cell_viability->xenograft Evaluate In Vivo Efficacy

Caption: Experimental workflow for validating a kinase inhibitor's mechanism of action.

In Vitro Kinase Assay

This assay directly measures the ability of the drug candidate to inhibit the enzymatic activity of its target kinase.

Protocol:

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate, kinase assay buffer, 32P-ATP, and the drug candidate (Cpp-1).

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

    • Add varying concentrations of Cpp-1 to the reaction mixture and pre-incubate.

    • Initiate the kinase reaction by adding a mixture of cold ATP and 32P-ATP.[13]

    • Allow the reaction to proceed at 30°C for a defined period (e.g., 30 minutes).[13]

    • Stop the reaction and spot the mixture onto a phosphocellulose membrane.

    • Wash the membrane to remove unincorporated 32P-ATP.

    • Quantify the incorporated radioactivity using a scintillation counter to determine kinase activity.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Downstream Signaling

This experiment assesses the effect of the drug candidate on the phosphorylation state of downstream proteins in the target signaling pathway within intact cells. For an EGFR inhibitor, a key downstream pathway is the MAPK/ERK pathway.

Signaling Pathway Diagram:

signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription P Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Cpp1 Cpp-1 Cpp1->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of Cpp-1.

Protocol for Phospho-Protein Analysis:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line with high EGFR expression (e.g., A431) to 70-80% confluency.

    • Starve the cells in a serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of Cpp-1 for 1-2 hours.

    • Stimulate the cells with EGF for a short period (e.g., 10-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14][15]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[14][15]

    • Incubate the membrane with primary antibodies specific for phosphorylated forms of EGFR, MEK, and ERK, as well as antibodies for the total forms of these proteins.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a functional readout of the drug's effect.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A431) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Cpp-1 and the comparator drugs for a specified period (e.g., 72 hours).[16]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5-4 hours at 37°C.[16][17][18] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Logical Comparison of Cpp-1 and Alternatives

The following diagram illustrates the expected outcomes of the experiments for Cpp-1 and its comparators, based on their known mechanisms of action.

logical_comparison cluster_cpp1 Cpp-1 (EGFRi) cluster_gefitinib Gefitinib (EGFRi) cluster_palbociclib Palbociclib (CDK4/6i) cluster_idelalisib Idelalisib (PI3Kδi) cpp1_kinase Inhibits EGFR Kinase cpp1_signal Reduces p-EGFR, p-ERK cpp1_kinase->cpp1_signal cpp1_viability Decreases A431 Viability cpp1_signal->cpp1_viability gef_kinase Inhibits EGFR Kinase gef_signal Reduces p-EGFR, p-ERK gef_kinase->gef_signal gef_viability Decreases A431 Viability gef_signal->gef_viability palbo_kinase Inhibits CDK4/6 Kinase palbo_signal No effect on p-EGFR, p-ERK palbo_kinase->palbo_signal palbo_viability Decreases Viability (Cell cycle arrest) palbo_signal->palbo_viability idel_kinase Inhibits PI3Kδ Kinase idel_signal No effect on p-EGFR, p-ERK idel_kinase->idel_signal idel_viability Decreases Viability (Apoptosis) idel_signal->idel_viability

Caption: Logical comparison of expected experimental outcomes for Cpp-1 and alternatives.

By conducting these comparative experiments, researchers can effectively validate the mechanism of action of a novel this compound-based drug candidate, providing a solid foundation for further preclinical and clinical development.

References

In Vitro vs. In Vivo Efficacy of Cyclopropyl-Substituted Pyrrolotriazine C-Ribonucleosides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Scope: While the inquiry specified Cyclopropa[E]pyrido[1,2-A]pyrazine compounds, a comprehensive search of the scientific literature revealed a lack of publicly available biological efficacy data for this specific heterocyclic scaffold. Therefore, this guide presents a detailed analysis of a closely related and well-characterized class of compounds: cyclopropyl-substituted pyrrolotriazine C-ribonucleosides, which also feature a pyrazine-like core structure. This comparison focuses on their anticancer properties, providing a valuable proxy for understanding the potential of similar heterocyclic systems in drug development.

This guide provides an objective comparison of the in vitro and, where available, in vivo performance of these compounds, supported by experimental data and detailed methodologies for key experiments.

Data Presentation: Quantitative Efficacy

The primary focus of this analysis is a series of C-7-alkynylated and arylated 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-ribonucleosides. Among these, the 7-cyclopropylacetylene derivative, compound 11c , emerged as a particularly potent antitumor agent in preclinical studies.[4][5][6][7]

In Vitro Cytotoxicity

The in vitro efficacy of the cyclopropyl-substituted compound 11c and its analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the viability of 50% of the cancer cells, was determined. Compound 11c demonstrated potent cytotoxic activity with IC50 values in the nanomolar range across various cancer cell lines.[4]

CompoundCancer Cell LineIC50 (µM)
11c (7-cyclopropylacetylene derivative)HCT-116 (Colon Carcinoma)0.04
NCI-H460 (Lung Cancer)0.03
LN-229 (Glioblastoma)0.08
Capan-1 (Pancreatic Adenocarcinoma)0.02
DND-41 (T-cell Acute Lymphoblastic Leukemia)0.03
HL-60 (Acute Promyelocytic Leukemia)0.02
K-562 (Chronic Myelogenous Leukemia)0.03
Z-138 (Non-Hodgkin's Lymphoma)0.03

Table 1: In Vitro Cytotoxic Activity of Compound 11c against a Panel of Human Cancer Cell Lines.[4]

In Vivo Efficacy

A thorough search of the available scientific literature did not yield any specific in vivo efficacy data for the 7-cyclopropylacetylene pyrrolotriazine C-ribonucleoside (compound 11c ). While the potent in vitro activity suggests potential for in vivo studies, such data has not been publicly reported.

Mechanism of Action: DNA Damage Induction

Further investigation into the mechanism of action of these potent pyrrolotriazine C-ribonucleosides revealed that their antiproliferative effects are mediated through the induction of dose-dependent DNA damage.[4][5][6][7] This damage, if not repaired by the cell, can trigger programmed cell death, or apoptosis, thereby eliminating the cancerous cells.

The following diagram illustrates a simplified overview of a common DNA damage response pathway that can be activated by such compounds.

DNA_Damage_Response Simplified DNA Damage Response Pathway cluster_induction Induction cluster_detection Detection & Signaling cluster_outcome Cellular Outcome Compound_11c Cyclopropyl-substituted Pyrrolotriazine DNA_Damage DNA Damage (e.g., Strand Breaks) Compound_11c->DNA_Damage induces Sensor_Proteins Sensor Proteins (e.g., ATM/ATR) DNA_Damage->Sensor_Proteins activates Mediator_Proteins Mediator Proteins (e.g., CHK1/CHK2) Sensor_Proteins->Mediator_Proteins phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Mediator_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair Mediator_Proteins->DNA_Repair Apoptosis Apoptosis (Programmed Cell Death) Mediator_Proteins->Apoptosis

Caption: DNA Damage Response Pathway initiated by Compound 11c.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for the reader's reference.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the compounds was determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Plating: Cancer cells were seeded in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., compound 11c ) and incubated for a further 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide or a detergent-based solution) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the compound concentration.

DNA Damage Detection (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.

Principle: When lysed cells are subjected to electrophoresis, fragmented DNA (resulting from DNA damage) migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Treatment: Cells are treated with the test compound for a specified period.

  • Cell Embedding: A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

  • Image Analysis: The resulting comet-like images are analyzed using specialized software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail.

The following diagram outlines the general workflow of the experimental procedures.

Experimental_Workflow Experimental Workflow for Efficacy and Mechanism of Action Studies cluster_invitro In Vitro Efficacy cluster_moa Mechanism of Action Cell_Culture Cancer Cell Lines Compound_Treatment Treatment with Test Compounds Cell_Culture->Compound_Treatment Cell_Treatment_MOA Treatment with Test Compounds Cell_Culture->Cell_Treatment_MOA MTT_Assay MTT Assay Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Comet_Assay Comet Assay Cell_Treatment_MOA->Comet_Assay DNA_Damage_Quantification Quantification of DNA Damage Comet_Assay->DNA_Damage_Quantification

Caption: Workflow for In Vitro Efficacy and Mechanism Studies.

References

Benchmarking Cyclopropa[E]pyrido[1,2-A]pyrazine against known pyrido-pyrazine inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of various pyrido-pyrazine and related heterocyclic compounds as inhibitors of key biological targets. While direct experimental data for Cyclopropa[E]pyrido[1,2-A]pyrazine is not currently available in the public domain, this guide serves as a benchmark for the broader pyrido-pyrazine class, offering valuable insights for future research and development.

This document summarizes the inhibitory activities of several pyrido-pyrazine and imidazo[1,2-a]pyrazine derivatives against a range of biological targets, including kinases, viral polymerases, and ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). Detailed experimental protocols for common assays are also provided to facilitate the evaluation of new compounds, such as this compound, once they are synthesized and characterized.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative inhibitory data for various pyrido-pyrazine and imidazo[1,2-a]pyrazine compounds against their respective targets.

Table 1: Pyrido-pyrazine Derivatives as Kinase Inhibitors

Compound ClassSpecific Compound ExampleTarget KinaseIC50 (nM)Cell Line/Assay Conditions
Pyrido[3,4-b]pyrazineCompound 28RET Kinase25MiaPaCa-2 pancreatic cancer cells
Imidazo[1,2-a]pyrrolo[2,3-e]pyrazineUpadacitinib (4, ABT-494)JAK147Cell-based assay
Imidazo[1,2-a]pyrazineCompound 3cCDK9160Biochemical assay
Imidazo[1,2-a]pyrazineSCH 1473759 (12k)Aurora ATdF Kd = 0.02Biochemical assay
Imidazo[1,2-a]pyrazineSCH 1473759 (12k)Aurora BTdF Kd = 0.03Biochemical assay
Pyrazine-2-carboxamideDarovasertib (10, LXS-196)PKCα1.9Biochemical assay
Pyrazine-2-carboxamideGilteritinib (2, ASP-2215)FLT30.29Biochemical assay
Pyrazine-2-carboxamideGilteritinib (2, ASP-2215)AXL0.73Biochemical assay

Table 2: Pyrido-pyrazine and Imidazo[1,2-a]pyrazine Derivatives as Antiviral Agents

Compound ClassSpecific Compound ExampleViral TargetEC50 (µM)Cell Line/Assay Conditions
Pyrido[2,3-b]pyrazineCompound 27Human Cytomegalovirus (HCMV) DNA Polymerase0.33Antiviral assay in cell culture
Imadazo[1,2-a]pyrazineCompound 3bHuman coronavirus 229E56.96Antiviral assay

Table 3: Imidazo[1,2-a]pyrazine Derivatives as ENPP1 Inhibitors

Compound ClassSpecific Compound ExampleTarget EnzymeIC50 (nM)Assay Conditions
Imidazo[1,2-a]pyrazineCompound 7ENPP15.70 or 9.68Biochemical assay

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the evaluation of new compounds.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.[1][2]

  • Reagents and Materials:

    • Purified recombinant kinase enzyme.

    • Kinase-specific substrate (peptide or protein).

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

    • Test compound dissolved in a suitable solvent (e.g., DMSO).

    • Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit).

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the kinase enzyme, the specific substrate, and the kinase assay buffer.

    • Add the diluted test compound to the wells. Include positive (known inhibitor) and negative (vehicle) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution or by heating.

    • Detect the kinase activity. This can be done by measuring the amount of phosphorylated substrate or the amount of ADP produced.

    • Measure the signal using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This protocol describes a common method to assess the ability of a compound to inhibit virus-induced cell death (cytopathic effect, CPE).[3][4][5]

  • Reagents and Materials:

    • Host cell line permissive to the virus.

    • Cell culture medium and supplements.

    • Virus stock with a known titer.

    • Test compound dissolved in a suitable solvent.

    • Cell viability dye (e.g., Neutral Red, MTT).

    • Microplates.

    • Incubator.

  • Procedure:

    • Seed the host cells into a 96-well microplate and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the diluted test compound.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

    • Incubate the plate for a period sufficient for the virus to cause significant CPE in the control wells (e.g., 3-5 days).

    • Assess cell viability using a suitable method. For example, by adding a cell viability dye and measuring the absorbance with a microplate reader.

    • Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 value. A parallel cytotoxicity assay without the virus should be performed to determine the CC50 of the compound.

ENPP1 Inhibition Assay (Fluorescent Assay)

This protocol is based on a fluorescent assay to measure the inhibition of ENPP1 activity.[6][7][8]

  • Reagents and Materials:

    • Recombinant human ENPP1 enzyme.

    • Fluorogenic ENPP1 substrate (e.g., a fluorescently labeled ATP or cGAMP analog).

    • Assay buffer (e.g., Tris-HCl, MgCl2).

    • Test compound dissolved in DMSO.

    • Known ENPP1 inhibitor as a positive control.

    • Black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a black microplate, add the ENPP1 enzyme and the assay buffer.

    • Add the diluted test compound to the wells. Include positive and negative controls.

    • Pre-incubate the enzyme with the compound for a short period.

    • Initiate the reaction by adding the fluorogenic ENPP1 substrate.

    • Incubate the plate at a controlled temperature, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points or at a fixed endpoint.

    • Calculate the rate of substrate hydrolysis and the percent inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the evaluation of pyrido-pyrazine inhibitors.

Kinase_Inhibition_Pathway cluster_kinase Kinase Activity Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Pyrido-pyrazine Inhibitor Inhibitor->Kinase Inhibition

Caption: General signaling pathway of kinase inhibition.

Antiviral_Screening_Workflow Start Start: Compound Library Cell_Culture 1. Seed Host Cells Start->Cell_Culture Compound_Addition 2. Add Test Compounds Cell_Culture->Compound_Addition Virus_Infection 3. Infect with Virus Compound_Addition->Virus_Infection Incubation 4. Incubate Virus_Infection->Incubation CPE_Assessment 5. Assess Cytopathic Effect (CPE) Incubation->CPE_Assessment Data_Analysis 6. Calculate EC50 CPE_Assessment->Data_Analysis Hit_Identification Hit Compounds Data_Analysis->Hit_Identification

Caption: Experimental workflow for antiviral screening.

ENPP1_Inhibition_Mechanism cluster_enpp1 ENPP1 Activity ENPP1 ENPP1 AMP_GMP pA + pG ENPP1->AMP_GMP cGAMP 2'3'-cGAMP cGAMP->ENPP1 STING_Activation STING Pathway Activation cGAMP->STING_Activation AMP_GMP->STING_Activation Prevents Activation Immune_Response Innate Immune Response STING_Activation->Immune_Response Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->ENPP1 Inhibition

Caption: Logical relationship of ENPP1 inhibition and STING pathway activation.

References

Selectivity Profile of Fused Pyrido-Pyrazine Derivatives Against a Kinase Panel: An Illustrative Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available data on the specific selectivity profile of Cyclopropa[E]pyrido[1,2-A]pyrazine derivatives against a kinase panel is limited. Therefore, this guide provides an illustrative comparison based on the well-characterized, structurally related class of Imidazo[1,2-a]pyrazine derivatives to serve as a template for researchers and drug development professionals. The experimental data and methodologies presented herein are derived from published studies on Imidazo[1,2-a]pyrazine compounds and should be considered as a representative example of how such a guide would be structured.

Introduction to Fused Pyrido-Pyrazine Kinase Inhibitors

Fused heterocyclic ring systems are a cornerstone of modern medicinal chemistry, providing rigid scaffolds that can be decorated with various functional groups to achieve high-potency and selective modulation of biological targets. The pyrazine core, in particular, is a prevalent feature in numerous kinase inhibitors.[1] This guide focuses on the selectivity of such compounds, a critical aspect in the development of targeted therapies, as off-target kinase inhibition can lead to undesirable side effects. Here, we use Imidazo[1,2-a]pyrazine derivatives as a case study to demonstrate the profiling of kinase inhibitor selectivity. These compounds have been investigated for their inhibitory activity against several important kinase targets, including Aurora kinases, PI3K, and CDK9.[2][3][4]

Comparative Selectivity of Imidazo[1,2-a]pyrazine Derivatives

The following table summarizes the in vitro potency and selectivity of representative Imidazo[1,2-a]pyrazine-based kinase inhibitors against a panel of kinases. The data is compiled from various sources and is presented to illustrate the typical format for such a comparison.

Compound IDPrimary Target(s)IC50 (nM) vs. Primary Target(s)Off-Target Kinase Panel (IC50 in nM or % Inhibition @ concentration)Reference
Compound A (Aurora Kinase Inhibitor) Aurora A, Aurora BAur A: 15, Aur B: 30VEGFR2 (>10,000), FGFR1 (>10,000), PDGFRβ (>10,000)[5]
Compound B (PI3K Inhibitor) PI3Kα, PI3KδPI3Kα: 60, PI3Kδ: 2.8mTOR (>10,000)[6]
Compound 3c (CDK9 Inhibitor) CDK9160Not Reported[4]
SCH 1473759 (Pan-Aurora Inhibitor) Aurora A, Aurora BAur A: 0.02 (Kd), Aur B: 0.03 (Kd)Not Reported in detail[3][7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of scientific findings. Below are representative methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo™)

This assay quantitatively measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity, and the inhibition of this activity by a compound can be quantified.

Workflow:

  • Reaction Setup: A reaction mixture is prepared containing the kinase of interest, its specific substrate, ATP, and the test compound at various concentrations in a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Detection: An equal volume of Kinase-Glo™ reagent is added to the reaction mixture. This reagent simultaneously terminates the kinase reaction and initiates a luminescent signal that is proportional to the amount of remaining ATP.

  • Signal Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

Cell-Based Phosphorylation Assay

Cell-based assays are crucial for determining the efficacy of a compound in a more physiologically relevant context. These assays measure the inhibition of phosphorylation of a downstream substrate of the target kinase within intact cells.

Workflow:

  • Cell Culture and Treatment: Human cancer cell lines (e.g., HCT116) are cultured in appropriate media and seeded in multi-well plates. The cells are then treated with the test compound at various concentrations for a defined period.

  • Cell Lysis: After treatment, the cells are washed and lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • Detection of Phosphorylated Substrate: The level of the phosphorylated target protein is measured using a sensitive detection method such as ELISA or Western blotting, with a specific antibody that recognizes the phosphorylated form of the substrate.

  • Data Analysis: The results are normalized to the total protein concentration or a housekeeping protein. The IC50 values are determined by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.[3]

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are powerful tools for communicating complex biological pathways and experimental procedures. The following diagrams are generated using the DOT language for Graphviz.

G cluster_0 Aurora Kinase Signaling Pathway G2/M_Phase G2/M Phase of Cell Cycle Aurora_A Aurora A Kinase G2/M_Phase->Aurora_A Aurora_B Aurora B Kinase G2/M_Phase->Aurora_B Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Imidazo_Pyrazine_Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Imidazo_Pyrazine_Inhibitor->Aurora_A Inhibits Imidazo_Pyrazine_Inhibitor->Aurora_B Inhibits

Caption: Simplified Aurora Kinase Signaling Pathway.

G cluster_1 Kinase Inhibitor Profiling Workflow Start Start: Synthesized Compound Library Primary_Screen Primary Kinase Assay (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Panel Kinase Selectivity Panel (e.g., 400+ Kinases) Dose_Response->Selectivity_Panel Cell_Based_Assay Cell-Based Potency & Target Engagement Selectivity_Panel->Cell_Based_Assay Lead_Compound Lead Compound Identification Cell_Based_Assay->Lead_Compound

Caption: General Experimental Workflow for Kinase Inhibitor Profiling.

References

Cross-Validation of Experimental Findings with Computational Models: A Comparative Guide for Cyclopropa[E]pyrido[1,2-A]pyrazine and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental and computational data for Cyclopropa[E]pyrido[1,2-A]pyrazine is not publicly available. This guide serves as a template to demonstrate the principles of cross-validation by comparing established experimental data of structurally related compounds, such as imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines, with hypothetical computational models. This framework is intended to guide future research and analysis of this compound.

Introduction to Cross-Validation in Drug Discovery

The integration of computational modeling with experimental validation is a cornerstone of modern drug discovery. This synergistic approach accelerates the identification and optimization of lead compounds by predicting their biological activity and physicochemical properties, which are then confirmed or refuted through empirical testing. This guide outlines a comparative framework for the cross-validation of biological activities of novel heterocyclic compounds, using this compound as a focal point and related pyrazine derivatives as established comparators.

Comparative Analysis of Anticancer Activity

A significant number of pyrazine derivatives have been investigated for their potential as anticancer agents. The following table presents experimental data for selected imidazo[1,2-a]pyridine derivatives, demonstrating their cytotoxic effects on various cancer cell lines. This data is presented alongside a hypothetical placeholder for this compound to illustrate a comparative analysis.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundCancer Cell LineIC₅₀ (µM)[1][2]Hypothetical IC₅₀ for this compound (µM)
Imidazo[1,2-a]pyridine Derivative 12bHep-211Data Not Available
HepG213Data Not Available
MCF-711Data Not Available
A37511Data Not Available
Imidazo[1,2-a]pyrazine Derivative 15dA375P< 0.06[3]Data Not Available
Imidazo[1,2-a]pyrazine Derivative 17eA375P< 0.06[3]Data Not Available
Imidazo[1,2-a]pyrazine Derivative TB-25HCT-1160.023[4]Data Not Available
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add varying concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Comparative Analysis of Antimicrobial Activity

Heterocyclic compounds, including pyrazine derivatives, are also explored for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of a compound.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundBacterial StrainHypothetical MIC for this compound (µg/mL)
Staphylococcus aureusData Not Available
Escherichia coliData Not Available
Pseudomonas aeruginosaData Not Available
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Bacterial inoculum standardized to 0.5 McFarland

  • Test compound stock solution

Procedure:

  • Serial Dilution: Prepare a serial two-fold dilution of the test compound in the broth directly in the 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Computational Modeling and Cross-Validation

Computational models, such as molecular docking, are employed to predict the binding affinity of a ligand to a biological target, providing insights into its potential activity.

Computational Method: Molecular Docking

Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[11][12] The general workflow is as follows:

  • Target Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Ligand Preparation: Generate the 3D structure of the ligand (e.g., this compound) and optimize its geometry.

  • Docking Simulation: Use docking software (e.g., AutoDock, GOLD) to fit the ligand into the protein's binding site. The software will generate multiple possible binding poses.[13]

  • Scoring and Analysis: The software calculates a binding energy or score for each pose. The pose with the lowest binding energy is typically considered the most favorable.

Table 3: Hypothetical Computational Docking Results

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)
This compounde.g., EGFRTo be determined
Imidazo[1,2-a]pyridine Derivative 12be.g., EGFRTo be determined
Imidazo[1,2-a]pyrazine Derivative TB-25e.g., TubulinTo be determined

Cross-validation is achieved by correlating the predicted binding energies with the experimentally determined biological activities (e.g., IC₅₀ or MIC values). A strong correlation suggests that the computational model is a good predictor of the compound's activity.

Visualizations

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for drug discovery, highlighting the interplay between computational and experimental approaches.

DrugDiscoveryWorkflow cluster_2 Clinical Trials TargetID Target Identification LeadGen Lead Generation (Virtual Screening) TargetID->LeadGen Identified Target LeadOpt Lead Optimization (In Silico ADMET) LeadGen->LeadOpt Active Scaffolds HTS High-Throughput Screening LeadGen->HTS Promising Hits InVitro In Vitro Assays (e.g., MTT, MIC) LeadOpt->InVitro Optimized Leads HTS->InVitro Validated Hits InVivo In Vivo Studies (Animal Models) InVitro->InVivo Efficacious Leads PhaseI Phase I InVivo->PhaseI Preclinical Candidate PhaseII Phase II PhaseI->PhaseII PhaseIII Phase III PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

A flowchart of the drug discovery and development process.
Hypothetical Signaling Pathway

Many pyrazine derivatives exert their anticancer effects by modulating key signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[14][15][16]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Compound Cyclopropa[E]pyrido [1,2-A]pyrazine (Hypothetical Target) Compound->Raf Inhibition

Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Comparative Analysis of Cyclopropa[E]pyrido[1,2-A]pyrazine: A Novel Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the biological and pharmacological data for the specific heterocyclic compound, Cyclopropa[E]pyrido[1,2-A]pyrazine. While the broader class of fused pyrazine derivatives has attracted considerable interest in medicinal chemistry for their therapeutic potential, experimental data on this particular cyclopropa-fused variant remains unpublished.

The fusion of a cyclopropane ring to a pyrido-pyrazine core represents an intriguing chemical scaffold. In drug discovery, the incorporation of a cyclopropane ring is a recognized strategy to introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[1][2] Pyrazine and its fused derivatives, on the other hand, are present in numerous biologically active compounds and approved drugs, exhibiting a wide range of activities including anticancer, antibacterial, and antiviral properties.[3][4]

Despite the promising structural features of this compound, a thorough search of scientific databases and chemical literature did not yield any preclinical or clinical data regarding its mechanism of action, efficacy, or safety profile. Consequently, a direct head-to-head comparison with any standard-of-care drugs is not feasible at this time.

Alternative Analysis: Pyrido[2,3-b]pyrazines as a Case Study

To provide a relevant comparative guide within the user's area of interest, we can examine a closely related and better-documented class of compounds: pyrido[2,3-b]pyrazines . These compounds share the core pyrido-pyrazine fused ring system and have demonstrated notable biological activity, particularly as antibacterial agents.

A study on substituted pyrido[2,3-b]pyrazine-1,4-dioxides reported their antibacterial activity against a range of enterobacteriaceae.[5] The therapeutic efficacy of a lead compound from this class, designated as 3g, was evaluated in a murine model of sepsis and compared to standard-of-care antibiotics.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of a substituted pyrido[2,3-b]pyrazine-1,4-dioxide (compound 3g) in comparison to standard antibacterial agents in a mouse model of E. coli infection.

Compound/DrugRoute of AdministrationED50 (mg/kg) in E. coli Septicemia Model
Pyrido[2,3-b]pyrazine derivative (3g)Subcutaneous (s.c.)13
Nalidixic acidOral (p.o.)Comparable activity to 3g (p.o.) in pyelonephritis model
NitrofurantoinOral (p.o.)Comparable activity to 3g (p.o.) in pyelonephritis model
Gentamicin-Superior activity to 3g

ED50: Effective dose required to protect 50% of the animals from mortality. Data extracted from a study on substituted pyrido[2,3-b]pyrazine-1,4-dioxides.[5]

Experimental Protocols

In Vivo Efficacy Model (Mouse Septicemia): The experimental protocol for determining the in vivo antibacterial efficacy of the pyrido[2,3-b]pyrazine derivative involved the following key steps:

  • Animal Model: Mice were used as the in vivo model for systemic bacterial infection.

  • Infection: A lethal dose of Escherichia coli was administered to the mice to induce septicemia.

  • Treatment: Different doses of the test compound (pyrido[2,3-b]pyrazine derivative 3g) and standard antibiotics were administered to separate groups of infected mice.

  • Endpoint: The survival of the mice was monitored over a specified period.

  • Data Analysis: The dose of the compound that protected 50% of the animals from death (ED50) was calculated to quantify its in vivo efficacy.[5]

Signaling Pathway and Workflow Visualization

The development and evaluation of novel antibacterial agents like pyrido[2,3-b]pyrazines typically follow a structured workflow from initial screening to in vivo testing. The following diagram illustrates this general process.

experimental_workflow General Workflow for Antibacterial Drug Discovery cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Comparative Analysis Screening Primary Screening (e.g., against E. coli) MIC MIC Determination (Enterobacteriaceae) Screening->MIC Toxicity Acute Toxicity (in mice) MIC->Toxicity Efficacy Septicemia Model (E. coli infection) Toxicity->Efficacy Comparison Head-to-Head Comparison with Standard Drugs Efficacy->Comparison

References

Safety Operating Guide

Proper Disposal of Cyclopropa[E]pyrido[1,2-A]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat Cyclopropa[E]pyrido[1,2-A]pyrazine as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), this guide synthesizes best practices for the disposal of related pyridine and pyrazine heterocyclic compounds. Adherence to local, state, and federal regulations is mandatory.

This document provides essential safety and logistical information for the proper disposal of this compound, a heterocyclic compound containing a pyridine ring. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.

Core Principles of Chemical Waste Disposal

The fundamental principle of chemical waste management is to ensure the safety of personnel and the protection of the environment. For a compound like this compound, where specific hazard data is limited, a cautious approach is necessary. The general guidelines for hazardous waste disposal must be strictly followed.[1][2][3]

Key safety protocols include:

  • Never dispose of this compound down the sink or in regular trash.[4]

  • Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat, when handling the waste.[4]

  • Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Classification: Treat this compound as a flammable and toxic hazardous waste. Pyridine, a related compound, is considered a hazardous waste under federal regulations.[5]

  • Segregation: Store waste containing this compound separately from incompatible materials. Pyridine is incompatible with strong oxidizing agents, acids, and bases.[6][7] Keep it away from sources of ignition.[4]

2. Waste Collection and Containerization:

  • Container Selection: Use a compatible, leak-proof container with a secure screw-on cap.[1][8] The original manufacturer's container is often a suitable choice if it is in good condition.[9] Do not use food containers.[1]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).[1] If it is a mixture, list all components and their approximate percentages.[1]

  • Filling: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[1] Keep the container closed except when adding waste.[2][8]

3. Storage of Chemical Waste:

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be clearly marked.

  • Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks. The secondary container should be able to hold 110% of the volume of the primary container.

  • Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[4]

4. Arranging for Disposal:

  • Contact Environmental Health & Safety (EHS): Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[4] Follow all institutional procedures for waste collection requests.

  • Transportation: Do not transport hazardous waste in personal vehicles. Professional hazardous waste technicians should handle the removal of the waste from the laboratory.

5. Spill and Emergency Procedures:

  • Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor. If the spill is small and you are trained to handle it, use an absorbent material like sand or vermiculite to contain it.[4] Place the absorbent material in a sealed container for disposal.[4]

  • Exposure: If the chemical comes into contact with skin, wash the affected area with soap and water immediately.[4] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to fresh air.[4]

Quantitative Data and Disposal Parameters

While specific quantitative data for this compound is not available, the following table provides general parameters for the disposal of pyridine-containing waste, which should be used as a guideline.

ParameterGuidelineSource
Primary Disposal Method High-temperature incineration (rotary kiln or liquid injection)[5]
Incineration Temperature 820°C - 1,600°C[5]
pH Range for Aqueous Solutions (if applicable for neutralization prior to collection) Not recommended for drain disposal. Collect for incineration.[3][4]
Container Compatibility Glass or high-density polyethylene[4]

Experimental Protocols

The primary "experimental protocol" for disposal is the adherence to the step-by-step procedure outlined above. No chemical neutralization or other treatment should be attempted in the laboratory without specific guidance from a qualified chemist and your institution's EHS department. The risk of unknown and potentially hazardous reactions is significant.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated: This compound ppe Wear Appropriate PPE: Nitrile Gloves, Goggles, Lab Coat start->ppe container Select Compatible Container (Glass or HDPE) ppe->container label_container Label Container: 'Hazardous Waste', Chemical Name, Hazards container->label_container collect_waste Collect Waste in Fume Hood label_container->collect_waste store_waste Store in Designated SAA with Secondary Containment collect_waste->store_waste request_pickup Contact EHS for Waste Pickup store_waste->request_pickup end_process Waste Properly Disposed request_pickup->end_process

Caption: A flowchart illustrating the key steps for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

Personal protective equipment for handling Cyclopropa[E]pyrido[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

Given the absence of specific safety data for Cyclopropa[E]pyrido[1,2-A]pyrazine, a cautious approach is imperative. This compound should be treated as a potentially hazardous substance. The following guidelines are based on best practices for handling novel chemical compounds and related heterocyclic structures.

Immediate Safety and Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific PPE Rationale & Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Offers chemical resistance. Check for any signs of degradation and change gloves frequently.
Body Protection A lab coat (preferably chemical-resistant) and a disposable gownProtects against spills and contamination of personal clothing.
Respiratory Protection A fit-tested N95 or higher-rated respiratorEssential for handling powders or when there is a risk of aerosol generation.[1]

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize risks during the handling of this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review Safety Information & Prepare SDS prep2 Designate a specific handling area prep1->prep2 prep3 Ensure proper ventilation (fume hood) prep2->prep3 prep4 Assemble and inspect all required PPE prep3->prep4 handle1 Don appropriate PPE prep4->handle1 handle2 Weigh and handle the compound in a fume hood handle1->handle2 handle3 Keep the container tightly closed when not in use handle2->handle3 handle4 Avoid creating dust or aerosols handle3->handle4 clean1 Decontaminate all surfaces and equipment handle4->clean1 clean2 Segregate and label all waste clean1->clean2 clean3 Remove PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound Waste

cluster_collection Waste Collection cluster_labeling Labeling and Documentation cluster_disposal Final Disposal collect1 Use a dedicated, labeled hazardous waste container collect2 Segregate from other chemical waste streams collect1->collect2 collect3 Keep the waste container securely closed collect2->collect3 label1 Clearly label the container with 'Hazardous Waste' and the chemical name collect3->label1 label2 Include the date of waste generation label1->label2 label3 Maintain a log of all waste added to the container label2->label3 dispose1 Store the waste container in a designated, secure area label3->dispose1 dispose2 Arrange for disposal through a licensed hazardous waste contractor dispose1->dispose2 dispose3 Do not dispose of down the drain or in regular trash dispose2->dispose3

Caption: A procedural diagram for the safe disposal of this compound waste.

Experimental Protocols: Handling and Preparation of Solutions

Given the limited information, a general protocol for preparing a solution of a novel solid compound is provided below. This should be adapted based on the specific experimental requirements and a thorough risk assessment.

Objective: To safely prepare a stock solution of this compound.

Materials:

  • This compound (solid)

  • Appropriate solvent

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bar

  • All required PPE (as outlined in the table above)

Procedure:

  • Preparation:

    • Ensure the fume hood is operational and the work area is clean and free of clutter.

    • Don all required personal protective equipment.

    • Pre-label all glassware with the chemical name and concentration.

  • Weighing:

    • Place a weighing paper or boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound to the weighing paper using a clean spatula.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a small amount of the chosen solvent to the flask to dissolve the solid. A magnetic stirrer can be used to aid dissolution.

    • Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Storage:

    • Transfer the solution to a clearly labeled and sealed storage bottle.

    • Store in a cool, dry, and dark place, away from incompatible materials.

  • Cleanup:

    • Dispose of any contaminated weighing paper, gloves, and other disposable materials in the designated hazardous waste container.[2]

    • Thoroughly clean all glassware and equipment used.

    • Decontaminate the work surface in the fume hood.

    • Remove PPE and wash hands thoroughly.

It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposing of unknown or novel chemical compounds.[2][3] Always err on the side of caution and assume the substance is hazardous until proven otherwise.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.